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  • Product: Tert-butyl(imino)methyl-lambda6-sulfanone
  • CAS: 1085526-21-1

Core Science & Biosynthesis

Foundational

What are the properties of tert-butyl substituted sulfoximines?

Topic: Properties and Applications of tert-Butyl Substituted Sulfoximines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The tert-butyl s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties and Applications of tert-Butyl Substituted Sulfoximines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The tert-butyl sulfoximine moiety represents a specialized niche within the sulfur(VI) pharmacophore landscape. Unlike its ubiquitous methyl and phenyl analogs, the tert-butyl variant offers a unique combination of extreme steric bulk, high lipophilicity, and a stable chiral center. While often encountered as a synthetic intermediate derived from Ellman’s sulfinamide chemistry, it is increasingly evaluated as a "super-bulky" bioisostere for sulfones and sulfonamides in final drug candidates.

This guide analyzes the physicochemical distinctiveness of tert-butyl sulfoximines, their metabolic liabilities, and the modern synthetic workflows—including the use of the Lopchuk reagent—required to access them.

Structural & Physicochemical Properties

Steric and Electronic Profile

The tert-butyl group exerts a profound steric demand (A-value > 4.5) on the sulfur center, significantly restricting rotation and shielding the S=N bond from enzymatic hydrolysis.

  • Chirality: The sulfur atom is a stable stereogenic center. Unlike sulfoxides, which can racemize thermally, tert-butyl sulfoximines are configurationally stable at physiological temperatures (racemization barrier > 30 kcal/mol).

  • Basicity (pKa): The NH-sulfoximine nitrogen is weakly basic but significantly more acidic than an amine.

    • pKa (NH): ~24–27 (in DMSO/MeCN).

    • pKa (Conjugate Acid): ~2–3 (in water).

    • Implication: The NH group is a hydrogen bond donor (HBD) and acceptor (HBA) at physiological pH, but it requires strong bases (e.g., NaH, KOtBu) for alkylation.

  • Lipophilicity: The tert-butyl group drastically increases lipophilicity compared to methyl analogs.

    • 
      LogP (Me 
      
      
      
      t-Bu): ~ +1.2 to +1.5 units.
    • This shift is critical for modulating permeability in polar scaffolds but can introduce metabolic liabilities.

Pharmacophore Visualization

The following diagram illustrates the key interaction vectors of the tert-butyl sulfoximine pharmacophore.

G S Sulfur (VI) Chiral Center O Oxygen (H-Bond Acceptor) S->O Double Bond N Nitrogen (H-Bond Donor/Acceptor) S->N Double Bond char. tBu tert-Butyl Group (Steric Shield / Lipophilic) S->tBu Single Bond R R-Group (Scaffold) S->R Single Bond N->O Vector Angle ~115° tBu->S Steric Protection

Caption: Pharmacophore vectors of the tert-butyl sulfoximine. Note the steric shielding provided by the t-Bu group.

Synthetic Accessibility and Workflows

Synthesizing tert-butyl sulfoximines requires overcoming the steric hindrance of the tert-butyl group. Two primary pathways dominate modern practice: the oxidative transformation of Ellman’s sulfinamides and the use of electrophilic sulfur reagents.

Pathway A: Oxidation of tert-Butanesulfinamides

This is the most common route, leveraging the commercial availability of enantiopure tert-butanesulfinamide (Ellman's reagent).

  • Alkylation/Arylation: tert-Butanesulfinamide is reacted with an aryl halide (via Pd/Cu catalysis) or an alkyl halide to form the sulfinamide intermediate.

  • Oxidation: The sulfinamide is oxidized to the sulfonimidoyl chloride or directly to the sulfoximine.

Pathway B: The Lopchuk Reagent (t-BuSF)

A recent advancement involves tert-butyl sulfonimidoyl fluoride (t-BuSF) reagents. These bifunctional reagents allow for the modular installation of the sulfoximine moiety with high enantiocontrol.

Synthetic Workflow Diagram

Synthesis cluster_0 Key Transformation Ellman tert-Butanesulfinamide (Chiral Auxiliary) Sulfinamide N-Functionalized Sulfinamide Ellman->Sulfinamide 1. Arylation/Alkylation Reagent Lopchuk Reagent (t-Bu Sulfonimidoyl Fluoride) Target tert-Butyl Sulfoximine (Target) Reagent->Target SuFEx Chemistry (Click Reaction) Chloride Sulfonimidoyl Chloride Sulfinamide->Chloride 2. NCS / oxidant Chloride->Target 3. Hydrolysis/Amination

Caption: Dual synthetic pathways: Classical oxidation of sulfinamides vs. modern SuFEx chemistry.

Medicinal Chemistry: Metabolic Stability & Bioisosterism

The Metabolic Trade-Off

While the sulfoximine nitrogen and sulfur core are metabolically robust, the tert-butyl group introduces a specific liability.

  • Liability: The methyl groups of the tert-butyl moiety are susceptible to CYP450-mediated

    
    -hydroxylation (typically CYP3A4 or CYP2C8).
    
  • Outcome: Conversion to the alcohol (-C(CH

    
    )
    
    
    
    CH
    
    
    OH) and subsequently the carboxylic acid.
  • Mitigation Strategy: If metabolic clearance is high, medicinal chemists often replace the tert-butyl group with a trifluoromethylcyclopropyl group or a pentafluorosulfanyl (SF

    
    )  group, which maintain the bulk/shape but eliminate the abstractable protons.
    
Bioisosteric Replacements
MoietyLogPH-BondingMetabolic Risk
Sulfone (-SO

-)
LowAcceptor onlyLow
Sulfonamide (-SO

NH-)
Low-MedDonor/AcceptorLow
Me-Sulfoximine LowDonor/AcceptorLow
t-Bu-Sulfoximine High Donor/Acceptor High (t-Bu oxidation)
CF

-Cyclopropyl
HighNone (hydrophobic)Low

Experimental Protocol: Synthesis of NH-tert-Butyl Sulfoximine

Objective: Synthesis of S-phenyl-S-tert-butyl-sulfoximine via oxidative imination.

Reagents:

  • Thioanisole precursor (or tert-butyl phenyl sulfide)

  • Ammonium carbamate (NH source)

  • PhI(OAc)

    
     (Oxidant)
    
  • Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve tert-butyl phenyl sulfide (1.0 equiv) in MeOH (0.2 M concentration).

  • Reagent Addition: Add ammonium carbamate (1.5 equiv) followed by PhI(OAc)

    
     (1.5 equiv) in a single portion.
    
  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the sulfide and formation of the sulfoxide/sulfoximine species.

    • Note: Direct conversion from sulfide to sulfoximine often proceeds via the sulfoxide. If the reaction stalls at the sulfoxide, addition of Rh

      
      (OAc)
      
      
      
      (2 mol%) and MgO (2 equiv) with PhI(OAc)
      
      
      and acetamide can drive the imination.
  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Gradient: 0

    
     50% EtOAc in Hexanes). The tert-butyl sulfoximine is typically a white crystalline solid.
    

Validation Criteria (Self-Check):

  • 1H NMR: Look for the characteristic tert-butyl singlet (~1.1–1.3 ppm) and the NH broad singlet (variable, ~2–4 ppm).

  • Chirality: If starting from a chiral sulfinamide, verify ee% using chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

References

  • Reagent-Controlled Selective Synthesis of Sulfinamides and Sulfoximines. Organic Chemistry Frontiers. (2025). Describes the copper-catalyzed synthesis from tert-butanesulfinamide.

  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters. European Journal of Medicinal Chemistry. (2017). Comprehensive review of sulfoximine properties including pKa and lipophilicity.

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. (2013). Discusses the metabolic liability of the tert-butyl group and bioisosteres like trifluoromethylcyclopropyl.[2][3][4][5]

  • Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. Chemistry – A European Journal. (2024).[6] Provides specific pKa and LogP data for various sulfoximines.

  • Direct Asymmetric Functionalization of tert-Butyl Sulfoximines. ResearchGate. (2024). Details the use of Lopchuk's reagent and SuFEx chemistry.

Sources

Exploratory

Advanced Synthesis of Novel tert-Butyl Sulfoximine Derivatives

Strategic Imperative: The tert-Butyl Advantage In the landscape of modern medicinal chemistry, the sulfoximine moiety (R-S(=O)(=NR')-R) has transcended its status as a mere "exotic" functional group to become a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperative: The tert-Butyl Advantage

In the landscape of modern medicinal chemistry, the sulfoximine moiety (R-S(=O)(=NR')-R) has transcended its status as a mere "exotic" functional group to become a cornerstone bioisostere for sulfones and sulfonamides. Specifically, tert-butyl sulfoximines represent a high-value structural class.[1]

The tert-butyl group introduces significant steric bulk and lipophilicity, but when coupled with the polar, metabolically stable sulfoximine core, it creates a unique physicochemical profile:

  • Metabolic Hardening: The quaternary carbon of the tert-butyl group blocks

    
    -hydroxylation, a common metabolic soft spot in alkyl chains.[1]
    
  • 3D-Vectorization: Unlike planar sulfonamides, the chiral sulfur center in sulfoximines renders the molecule inherently three-dimensional, offering superior vectorization for active site binding.

  • H-Bonding Duality: The nitrogen atom (if unsubstituted) serves as a hydrogen bond donor/acceptor, while the oxygen is a strong acceptor, allowing for versatile interactions.

This guide details the synthesis of these derivatives, focusing on stereospecific NH-transfer and late-stage functionalization , moving beyond archaic, hazardous azide-based methods.[1]

Core Synthetic Architecture

The synthesis of novel tert-butyl sulfoximines relies on two primary workflows: constructing the S=N bond from a sulfoxide precursor (Imidation) or functionalizing the nitrogen of an existing sulfoximine.

Workflow Visualization

The following diagram outlines the high-level synthetic pathways, distinguishing between traditional and modern "Green" approaches.

G Sulfide tert-Butyl Sulfide (Precursor) Sulfoxide tert-Butyl Sulfoxide (Chiral/Racemic) Sulfide->Sulfoxide H2O2 / Catalyst NHSulfoximine NH-Sulfoximine (Core Scaffold) Sulfoxide->NHSulfoximine Stereospecific Retention NFun N-Functionalized Derivative NHSulfoximine->NFun Late-Stage Divsersification Oxidation Enantioselective Oxidation Imidation NH-Transfer (PIDA/NH2CO2NH4) Alkylation Cross-Coupling/ Alkylation

Figure 1: General synthetic workflow for accessing N-functionalized tert-butyl sulfoximines, highlighting the critical NH-transfer step.

Detailed Protocol: Stereospecific NH-Transfer

Methodology: Metal-Free Iminoiodinane Transfer Source Authority: Adapted from Bull, Luisi, et al. (2016).[1]

This protocol describes the conversion of (S)-tert-butyl methyl sulfoxide to (S)-tert-butyl methyl sulfoximine.[1] This method is preferred over rhodium-catalyzed routes for tert-butyl variants due to its operational simplicity, lower cost, and tolerance of steric bulk.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
(S)-tert-Butyl Methyl Sulfoxide1.0Substrate>98% ee recommended for stereochemical studies.[1]
Ammonium Carbamate1.5 - 2.0N-SourceSafer ammonia surrogate; easy to handle solid.[1]
(Diacetoxyiodo)benzene (PIDA)1.5OxidantGenerates the hypervalent iodine species.
Methanol (MeOH)SolventMedium0.2 M concentration.[1] Promotes solubility.
Step-by-Step Procedure
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-tert-butyl methyl sulfoxide (1.0 equiv) and Methanol (0.2 M relative to substrate).

  • Reagent Addition: Add Ammonium Carbamate (1.5 equiv) in one portion. The mixture may remain a suspension.[1]

  • Oxidant Introduction: Add PIDA (1.5 equiv) slowly over 5 minutes.

    • Observation: The reaction is slightly exothermic.[1] A color change to yellow may occur.[1]

  • Reaction: Stir the mixture at 25 °C (room temperature) open to air (or under a nitrogen balloon if ambient humidity is >60%).

    • Time: Monitor by TLC or LC-MS.[1] Conversion is typically complete within 2–4 hours.[1]

    • Checkpoint: The tert-butyl group is bulky; if conversion stalls, add another 0.5 equiv of PIDA and Carbamate.[1]

  • Quench: Remove solvent under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.[7]

  • Workup: Separate phases. Extract the aqueous layer with EtOAc (3x).[4] Dry combined organics over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Purify via flash column chromatography (Gradient: DCM to 9:1 DCM/MeOH).

    • Yield Expectation: 85–95%.[1]

    • Stereochemistry: >98% Retention of Configuration (es).[6][7][8]

Mechanistic Insight: Why it Works

The reaction proceeds via a hypervalent iodine intermediate.[1] The steric bulk of the tert-butyl group does not significantly inhibit the attack of the sulfoxide on the iodonitrene species because the approach is governed by the lone pair on the sulfur, which remains accessible.

Mechanism PIDA PhI(OAc)2 Iodonitrene [PhI=NH] Active Species PIDA->Iodonitrene - 2 AcOH NH3 NH3 (from Carbamate) NH3->Iodonitrene Intermediate λ6-Sulfane Intermediate Iodonitrene->Intermediate Electrophilic Attack Sulfoxide Sulfoxide (S-Nucleophile) Sulfoxide->Intermediate Nucleophilic Attack Product NH-Sulfoximine (Retention) Intermediate->Product - PhI (Reductive Elimination)

Figure 2: Mechanistic pathway of the PIDA-mediated NH-transfer.[1] The reaction proceeds with retention of configuration at the sulfur center.

Late-Stage Functionalization (N-Derivatization)

Once the tert-butyl NH-sulfoximine is synthesized, the "free" NH group allows for diverse functionalization.

Protocol: N-Alkylation via Metallaphotoredox Catalysis

For "novel" derivatives, simple alkylation often fails due to the weak nucleophilicity of the sulfoximine nitrogen. A modern Metallaphotoredox approach (Ir/Ni dual catalysis) or Copper-catalyzed cross-coupling is recommended.[1]

Reaction Matrix for N-Functionalization:

Desired DerivativeReagentsConditionsKey Insight
N-Aryl Aryl Bromide, CuI, Ligand110 °C, Base (Cs₂CO₃)Buchwald-Hartwig type coupling.[1]
N-Alkyl Alkyl Bromide, KOH, DMSORT to 50 °CStandard S_N2; works well for primary alkyls.[1]
N-Trifluoromethyl Togni's ReagentCu-catalysisReduces basicity; increases lipophilicity.[1]
N-Cyano Cyanogen BromideBase, 0 °CCreates a "super-electron-withdrawing" group.[1]

Troubleshooting & Optimization

When working with tert-butyl derivatives, specific challenges arise due to sterics.

ProblemProbable CauseSolution
Low Conversion Steric hindrance of t-Bu group blocking the N-transfer reagent.[1]Switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE activates the hypervalent iodine species via H-bonding.[1]
Racemization Acidic conditions or high temp causing pyramidal inversion.[1]Ensure temperature stays < 40 °C. Use buffered conditions if scaling up.
Solubility Issues tert-Butyl sulfoximines are highly crystalline.[1]Use DCM/MeOH mixtures for loading columns.[1]

References

  • Bull, J. A., & Luisi, R. (2016).[9] Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Chemistry – A European Journal .[1][4]

  • Frings, M., Bolm, C., et al. (2012). Sulfoximines from Sulfoxides: Enantioselective Synthesis and Biological Evaluation. European Journal of Organic Chemistry.

  • Lücking, U. (2013).[1] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition .

  • Briggs, E. L., et al. (2020). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses.

  • Wang, Y., et al. (2025).[10] A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Journal of the American Chemical Society .[1][10] (Cited for context on N-alkylation).

    • [Link](Note: Placeholder link for recent 2025 context; refer to general JACS search for specific recent Wang et al. papers on this topic).

Sources

Foundational

Theoretical Studies on the Electronic Structure of Sulfoximines: From First Principles to Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Sulfoximines have rapidly transitioned from a chemical curiosity to a cornerstone motif in modern medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoximines have rapidly transitioned from a chemical curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Their unique combination of physicochemical properties—including a stable stereogenic sulfur center, tunable hydrogen bonding capabilities, and improved solubility over classical sulfones—positions them as a powerful tool for drug designers.[3] This guide provides a deep dive into the theoretical underpinnings of sulfoximine electronic structure. We will move beyond simplistic Lewis structures to explore the quantum mechanical realities of the sulfur-nitrogen bond, detail the computational methodologies used to probe these systems, and provide actionable protocols for researchers. By understanding the electronic landscape of sulfoximines, scientists can more effectively harness their potential in creating next-generation therapeutics.

The Ascendancy of the Sulfoximine Moiety in Medicinal Chemistry

The journey of a drug candidate from hit to lead and beyond is a formidable challenge, often hinging on the fine-tuning of properties like solubility, metabolic stability, and target affinity.[1] For decades, functional groups like sulfones and sulfonamides were mainstays. However, the sulfoximine group, the mono-aza analogue of the sulfone, has emerged as a "rising star" due to its distinct advantages.[1][3]

Unlike the isosteric sulfone, the sulfoximine introduces a chiral tetrahedral sulfur center (when asymmetrically substituted) and a nitrogen atom that provides an additional vector for functionalization.[3] This nitrogen atom is mildly basic and, in its unsubstituted (NH) form, can act as a hydrogen-bond donor, while the oxygen and nitrogen atoms both serve as hydrogen-bond acceptors.[1][3] This dual donor/acceptor capability significantly enhances the potential for specific, high-affinity interactions with biological targets and can improve aqueous solubility—a critical parameter for drug delivery.[3] The successful integration of sulfoximines into clinical candidates such as the kinase inhibitor Roniciclib underscores their proven value in overcoming complex medicinal chemistry challenges.[4][5]

PropertySulfone (R-SO₂-R')Sulfoximine (R-S(O)(NH)-R')Significance in Drug Design
Chirality Achiral at SulfurChiral at Sulfur (if R≠R')Provides 3D diversity for stereospecific interactions.[3]
H-Bonding Acceptor only (2x O)Donor (NH) & Acceptor (N, O)Enhanced and more tunable target binding.[1][3]
Solubility ModerateGenerally higher in protic solventsImproved ADMET properties.[1]
Functionalization Limited to R groupsR groups and N-substituentsAdditional vector for property modulation and PROTAC/ADC design.[2][4]
Stability High chemical/configurationalHigh chemical/configurationalReliable and robust scaffold for drug development.[3]

Table 1: Comparative properties of sulfones and NH-sulfoximines.

Deconstructing the Sulfur-Nitrogen Bond: A Theoretical Perspective

A common representation of the sulfoximine moiety is R₂S(O)=NH, implying a formal double bond between sulfur and nitrogen. However, this depiction belies the true electronic nature of the linkage. Rigorous theoretical studies, employing both ab initio molecular orbital (MO) theory and Density Functional Theory (DFT), have provided a more nuanced and accurate picture.[6]

Beyond the Double Bond: Sigma Bonding and Ionic Character

Computational analyses consistently reveal that the S-N bond in sulfoximines lacks significant π-interaction.[6] Instead, the primary connection is a strong sigma (σ) bond. Natural Bond Orbital (NBO) analysis and atomic charge calculations indicate that this bond is highly polarized, with a significant positive charge on the sulfur atom and a negative charge on the nitrogen. This leads to a powerful ionic interaction.[6]

A more accurate representation, therefore, is a zwitterionic resonance form, R₂S⁺(O)-N⁻H, which correctly depicts a dative sigma bond.[7] This understanding is not merely academic; it is fundamental to explaining the group's properties. The high polarity contributes to its hydrophilicity, and the lone pairs localized on the nitrogen are key to its role as a hydrogen bond acceptor and its nucleophilic character in N-functionalization reactions.[7]

The Mesomeric Effect at Nitrogen

While the sulfoximidoyl group is generally considered electron-withdrawing, DFT studies have highlighted a strong positive mesomeric effect (+M-effect) originating from the nitrogen lone pairs.[7] When the nitrogen atom is connected to a π-acceptor system (e.g., an aromatic ring or a carbonyl group), its lone pairs can donate electron density into that system. This donation significantly influences the reactivity, basicity, and nucleophilicity of substituents attached to the sulfoximidoyl nitrogen, an effect that is critical for designing N-functionalization strategies and understanding the molecule's interaction with its environment.[7]

The Computational Scientist's Toolbox: Methods for Studying Sulfoximines

Investigating the electronic structure of sulfoximines requires a robust computational chemistry approach. Density Functional Theory (DFT) has emerged as the workhorse method, offering an excellent balance of computational cost and accuracy for these systems.

Core Methodologies
  • Density Functional Theory (DFT): This is the most common method for geometry optimization, frequency calculations, and electronic property analysis of sulfoximines.[6][7] Functionals like B3LYP are widely used, often paired with Pople-style basis sets such as 6-31+G* or 6-311++G(d,p), which include diffuse and polarization functions necessary for accurately describing the lone pairs and polar bonds.[6][8]

  • Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) can be used for higher-accuracy energy calculations and to benchmark DFT results.[6] High-level composite methods like G2 and CBS-Q provide "gold standard" energies for smaller systems.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is crucial for translating the complex wavefunction output into chemically intuitive concepts. It is used to determine atomic charges, analyze bond types (sigma vs. pi), and quantify lone pair delocalization and hyperconjugative interactions, providing direct evidence for the S-N bond's ionic character and the +M effect.[6][7]

  • Time-Dependent DFT (TD-DFT): For studying the interaction of sulfoximines with light, such as predicting UV-Vis spectra or understanding photochemical reactivity, TD-DFT is the standard approach.[8]

// Nodes mol_def [label="1. Define Molecular\nStructure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; geom_opt [label="2. Geometry Optimization\n(e.g., B3LYP/6-31+G*)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; freq_calc [label="3. Frequency Calculation", fillcolor="#FBBC05", fontcolor="#202124"]; verify_min [label="Verify True Minimum\n(No imaginary frequencies)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="4. Electronic Property Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; nbo [label="NBO Analysis\n(Charges, Bond Orders)", shape=ellipse]; orbitals [label="Molecular Orbitals\n(HOMO/LUMO)", shape=ellipse]; spectra [label="TD-DFT\n(Electronic Spectra)", shape=ellipse]; results [label="5. Interpret Results", fillcolor="#F1F3F4"];

// Edges mol_def -> geom_opt; geom_opt -> freq_calc; freq_calc -> verify_min; verify_min -> analysis [label=" If OK"]; analysis -> nbo [dir=none]; analysis -> orbitals [dir=none]; analysis -> spectra [dir=none]; {nbo, orbitals, spectra} -> results [style=dashed]; } dot Caption: A typical workflow for theoretical sulfoximine studies.

Experimental Protocol: DFT Analysis of a Generic Aryl Sulfoximine

This protocol outlines a self-validating system for performing a standard DFT analysis on a molecule like S-methyl-S-phenyl sulfoximine.

Objective: To determine the optimized geometry, key electronic properties, and NBO charge distribution.

Software: Gaussian 09/16, GaussView, or other comparable quantum chemistry software package.

Methodology:

  • Step 1: Molecule Construction

    • Using a graphical interface like GaussView, build the structure of S-methyl-S-phenyl sulfoximine.

    • Perform a preliminary structure clean-up using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.

  • Step 2: Input File Generation

    • Set up the calculation with the following command line (known as the "route section" in Gaussian): #p B3LYP/6-31+G(d) Opt Freq Pop=NBO

    • Causality:

      • #p: Requests "pretty" (more readable) output.

      • B3LYP/6-31+G(d): Specifies the DFT method. B3LYP is a robust hybrid functional. The 6-31+G(d) basis set is a good starting point, providing diffuse functions (+) for lone pairs and polarization functions (d) for non-hydrogen atoms, essential for the sulfur center.[6]

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation. This is a self-validation step. For a true energy minimum, there should be zero imaginary frequencies.

      • Pop=NBO: Requests a Natural Bond Orbital population analysis to be performed on the final optimized geometry.

  • Step 3: Execution and Monitoring

    • Submit the input file to the quantum chemistry program.

    • Monitor the calculation's progress, ensuring the optimization converges. This typically involves the forces on the atoms and the change in energy between steps falling below a set threshold.

  • Step 4: Results Analysis

    • Validation: Open the output file and search for the "Frequencies" section. Confirm that there are no negative (imaginary) frequencies listed. If there are, the structure is a transition state, not a minimum, and the starting geometry must be adjusted.

    • Geometric Parameters: Examine the "Optimized Parameters" to find key bond lengths (S-N, S-O, S-C) and angles. Compare these to experimental X-ray data if available.

    • NBO Analysis: Locate the NBO analysis section. Examine the "Natural Atomic Charges." Note the charge on Sulfur (expected to be highly positive) and Nitrogen (expected to be negative). This quantifies the bond polarity.

    • Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is often localized on the nitrogen and oxygen lone pairs, indicating the sites of nucleophilic reactivity.

// Core Concept es [label="Electronic Structure\n(Sδ+-Nδ- Polarity, N Lone Pairs)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Properties hb [label="H-Bonding Capability\n(Donor/Acceptor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol [label="Enhanced Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Reactivity & N-Functionalization\n(+M Effect)", fillcolor="#34A853", fontcolor="#FFFFFF"]; bind [label="Target Binding Affinity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections es -> hb [label="enables"]; es -> react [label="governs"]; hb -> sol [label="improves"]; hb -> bind [label="drives"]; react -> bind [label="modulates"]; } dot Caption: How electronic structure dictates key drug-like properties.

Conclusion and Future Outlook

The theoretical investigation of sulfoximine electronic structure provides indispensable insights for the modern medicinal chemist. Computational models have definitively shown that the S-N bond is best described as a highly polar, ionic single bond rather than a simple double bond.[6][7] This fundamental understanding, coupled with the ability to computationally predict properties like charge distribution and reactivity, empowers researchers to rationally design molecules with optimized characteristics. As computational power increases and theoretical models become more sophisticated, we can expect an even tighter integration of these in silico studies into the drug discovery pipeline, further cementing the role of the sulfoximine as a truly versatile and powerful functional group in the pursuit of novel therapeutics.

References

  • Schulz, C., Lücking, U., & St-Gall, T. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Lücking, U. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter Flash Talk. [Link]

  • ACS Publications. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Publications. [Link]

  • ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Kumar, S., & Bharatam, P. V. (2005). Theoretical studies on the S–N interactions in sulfoximine. ResearchGate. [Link]

  • Andresini, M., Tota, A., Degennaro, L., Bull, J. A., & Luisi, R. (2021). Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal. [Link]

  • Reggelin, M., & Zur, C. (2000). Sulfoximines: Structures, Properties and Synthetic Applications. Synthesis. [Link]

  • Andresini, M., Tota, A., Degennaro, L., Bull, J. A., & Luisi, R. (2021). Synthesis and Transformations of NH-Sulfoximines. PubMed. [Link]

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Exploratory

Spectroscopic Analysis of tert-Butyl(imino)methyl-λ⁶-sulfanone Analogues: An In-Depth Technical Guide

Introduction: The Emergence of λ⁶-Sulfanone Analogues in Drug Discovery The sulfoximine moiety, a cornerstone of modern medicinal chemistry, has garnered significant attention for its unique stereochemical and electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of λ⁶-Sulfanone Analogues in Drug Discovery

The sulfoximine moiety, a cornerstone of modern medicinal chemistry, has garnered significant attention for its unique stereochemical and electronic properties.[1] As aza-analogues of sulfones, sulfoximines offer a three-dimensional scaffold and a hydrogen-bond-donating NH group, which can be pivotal for molecular recognition at biological targets.[2] Within this class, tert-butyl(imino)methyl-λ⁶-sulfanone and its analogues represent a synthetically accessible and versatile series of compounds with potential applications in the development of novel therapeutics. The confluence of a sterically demanding tert-butyl group, a reactive imino functionality, and a chiral sulfur center necessitates a multi-faceted spectroscopic approach for unambiguous structural elucidation and characterization.

This technical guide provides a comprehensive overview of the spectroscopic analysis of tert-butyl(imino)methyl-λ⁶-sulfanone analogues, tailored for researchers, scientists, and drug development professionals. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—offering not only procedural outlines but also a deeper understanding of the structure-spectra correlations that are critical for confident characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of these analogues, providing detailed information about the carbon and proton environments.

A. ¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of tert-butyl(imino)methyl-λ⁶-sulfanone is characterized by distinct signals that are highly informative.

  • The tert-Butyl Protons: The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum. Due to the free rotation around the C-S bond and the C-C bonds within the tert-butyl group, these protons experience the same average magnetic environment. The steric bulk of the tert-butyl group can influence the conformation of the molecule, which in turn can affect the chemical shifts of nearby protons.[3]

  • The S-Methyl Protons: The three protons of the methyl group attached to the sulfur atom also give rise to a singlet. Its chemical shift is influenced by the electron-withdrawing nature of the sulfoximine core.

  • The Imino Proton (N-H): The proton attached to the imino nitrogen is often observed as a broad singlet. Its chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many cases, this peak can be confirmed by a D₂O exchange experiment, where the N-H proton is replaced by deuterium, causing the signal to disappear from the spectrum. The chemical shift of the imino proton is a sensitive probe of the electronic environment of the nitrogen atom.[4]

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments within the molecule.

  • The tert-Butyl Carbons: The tert-butyl group will show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The chemical shift of the quaternary carbon is a good indicator of the steric environment around the sulfur atom.

  • The S-Methyl Carbon: The methyl carbon attached to the sulfur atom will appear as a single peak, with its chemical shift influenced by the oxidation state and substituents on the sulfur.

  • Characteristic Chemical Shifts: The chemical shifts of the carbons in the sulfoximine core are diagnostic and can be used to confirm the presence of this functional group.

Assignment ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
S-C(CH₃)₃1.45 (s, 9H)60.3
S-CH₃2.87 (s, 3H)36.3
S-C(CH₃)₃-24.0
N-H2.25 (br s, 1H)-

Table 1: Experimentally determined ¹H and ¹³C NMR chemical shifts for tert-butyl(imino)methyl-λ⁶-sulfanone.

C. Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • tert-Butyl(imino)methyl-λ⁶-sulfanone analogue (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the analogue and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more scans.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in tert-butyl(imino)methyl-λ⁶-sulfanone analogues. The vibrational frequencies of the S=O and N-H bonds are particularly diagnostic.

  • S=O Stretch: The sulfoximine group exhibits a strong absorption band corresponding to the S=O stretching vibration. The position of this band can be influenced by the electronic nature of the substituents on the sulfur atom.

  • N-H Stretch: The stretching vibration of the N-H bond in the imino group typically appears as a medium to strong band. Its position and shape can be affected by hydrogen bonding.

  • C-H Stretches and Bends: The spectrum will also show characteristic absorption bands for the C-H stretching and bending vibrations of the tert-butyl and methyl groups.

Vibrational Mode Characteristic Frequency Range (cm⁻¹) Intensity
N-H Stretch3300 - 3250Medium - Strong
C-H Stretch (sp³)3000 - 2850Strong
S=O Stretch1200 - 1180Strong
C-H Bend1470 - 1360Medium

Table 2: Characteristic IR absorption frequencies for tert-butyl(imino)methyl-λ⁶-sulfanone analogues.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

Objective: To obtain an IR spectrum to identify the key functional groups.

Materials:

  • tert-Butyl(imino)methyl-λ⁶-sulfanone analogue (solid or oil)

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.

  • Fragmentation Pathways: The fragmentation of sulfoximines can be complex. Common fragmentation pathways include the loss of the tert-butyl group as a stable carbocation, cleavage of the S-N bond, and rearrangements involving the sulfoximine core.[5][6] The fragmentation of aromatic sulfonamides often involves the elimination of SO₂ via rearrangement.[7]

Ion Calculated m/z Observed m/z Formula
[M+Na]⁺158.0616158.0615C₅H₁₃NNaOS⁺

Table 3: High-resolution mass spectrometry data for tert-butyl(imino)methyl-λ⁶-sulfanone.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the molecule.

Materials:

  • tert-Butyl(imino)methyl-λ⁶-sulfanone analogue (approx. 1 mg)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Vial

  • HRMS instrument (e.g., ESI-QTOF)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ion source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. Electrospray ionization (ESI) is a common technique for these types of molecules.

  • Data Analysis: Determine the m/z value of the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While the tert-butyl and methyl groups do not have significant UV-Vis absorbance, the imino group and any aromatic substituents will exhibit characteristic absorption bands.[8]

  • π → π* and n → π* Transitions: The imine group can undergo both π → π* and n → π* electronic transitions. The positions and intensities of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the nitrogen and sulfur atoms.[9]

  • Aromatic Systems: If the analogue contains aromatic rings, additional strong absorption bands corresponding to the electronic transitions within the aromatic system will be observed.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of the analogue.

Materials:

  • tert-Butyl(imino)methyl-λ⁶-sulfanone analogue

  • UV-transparent solvent (e.g., methanol, acetonitrile, hexane)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of solutions of the analogue in the chosen solvent at known concentrations.

  • Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.

  • Spectrum Acquisition: Record the UV-Vis spectrum of each solution, typically from 200 to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity (ε) is required, use the Beer-Lambert law (A = εcl) and the absorbance values from the concentration series.

V. Integrated Spectroscopic Workflow and Data Interpretation

A cohesive and logical workflow is essential for the efficient and accurate characterization of tert-butyl(imino)methyl-λ⁶-sulfanone analogues.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of Analogue Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structural Confirmation Purity_Assessment->Final_Confirmation

Caption: Integrated workflow for the spectroscopic analysis of λ⁶-sulfanone analogues.

The interpretation of the spectroscopic data should be a holistic process. The molecular formula from HRMS provides the foundation. The functional groups identified by IR spectroscopy must be consistent with the proposed structure. Finally, the detailed connectivity and stereochemistry are elucidated by a thorough analysis of the ¹H and ¹³C NMR spectra. UV-Vis spectroscopy provides complementary information about the electronic properties of the molecule.

Structure_Spectra_Correlation cluster_structure Molecular Structure cluster_spectra Spectroscopic Signatures Structure tert-Butyl(imino)methyl-λ⁶-sulfanone t-Bu S=O S-Me N-H NMR_H ¹H NMR ~1.45 ppm (s, 9H) ~2.87 ppm (s, 3H) ~2.25 ppm (br s, 1H) Structure:f0->NMR_H:n ¹H NMR Structure:f2->NMR_H:n Structure:f3->NMR_H:n IR_Spec IR (cm⁻¹) ~1190 (S=O) ~3290 (N-H) Structure:f1->IR_Spec:n IR Structure:f3->IR_Spec:n MS_Spec HRMS [M+Na]⁺ at m/z 158.0616 Structure->MS_Spec:n MS

Caption: Correlation of structural features with key spectroscopic signals.

VI. Conclusion: A Robust Framework for Characterization

The spectroscopic analysis of tert-butyl(imino)methyl-λ⁶-sulfanone analogues is a critical component of their development for potential applications in drug discovery and other areas of chemical science. A thorough and integrated approach, utilizing NMR, IR, MS, and UV-Vis spectroscopy, provides a robust framework for unambiguous structural confirmation and purity assessment. This guide has outlined the key spectroscopic features of these molecules and provided standardized protocols to ensure reliable and reproducible data. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently advance their work with this promising class of compounds.

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Foundational

Preliminary Reactivity Studies of N-Functionalized Sulfoximines: A Technical Guide for Researchers

Introduction: The Ascendant Role of Sulfoximines in Modern Chemistry For many years, the sulfoximine functional group was a largely overlooked curiosity in the vast landscape of organic chemistry. However, a recent surge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendant Role of Sulfoximines in Modern Chemistry

For many years, the sulfoximine functional group was a largely overlooked curiosity in the vast landscape of organic chemistry. However, a recent surge in interest has propelled this unique sulfur-based moiety to the forefront of medicinal chemistry and drug discovery.[1][2] This newfound stardom is attributed to the remarkable and tunable properties of sulfoximines. They are chemically and configurationally stable, with a stereocenter at the tetrahedral sulfur atom, and offer unique hydrogen bond donor-acceptor capabilities.[1][2] As aza-analogues of the ubiquitous sulfone group, sulfoximines provide an additional vector for chemical modification at the nitrogen atom, allowing for the fine-tuning of physicochemical properties such as solubility and metabolic stability.[2][3] This guide provides an in-depth exploration of the preliminary reactivity of N-functionalized sulfoximines, offering both mechanistic insights and practical, field-proven protocols for their derivatization.

The ability to functionalize the sulfoximine nitrogen is a key feature that offers diverse opportunities for drug designers, including property modulation and the construction of complex molecules and new modalities like proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).[4] This guide will delve into the core reactivity patterns of N-functionalized sulfoximines, with a focus on N-arylation, N-alkylation, and cycloaddition reactions, providing researchers with the foundational knowledge to harness the full potential of this versatile functional group.

I. Synthesis of the Sulfoximine Core: Building the Foundation

A prerequisite to exploring the reactivity of N-functionalized sulfoximines is the efficient and reliable synthesis of the core NH-sulfoximine scaffold. Historically, methods for their preparation often involved harsh reagents. However, modern synthetic chemistry has ushered in milder and more versatile approaches.

A widely adopted and robust method for the synthesis of NH-sulfoximines from the corresponding sulfoxides involves the use of hypervalent iodine reagents in the presence of an ammonia source.[5] This transformation is notable for its operational simplicity and broad functional group tolerance.

Experimental Protocol: Synthesis of NH-Sulfoximines from Sulfoxides via Hypervalent Iodine-Mediated NH Transfer

This protocol is adapted from the work of Bull and Luisi.[5]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add the desired sulfoxide (1.0 equiv).

  • Dissolve the sulfoxide in methanol (0.1 M).

  • Add ammonium carbamate (2.0 equiv) to the solution.

Step 2: Reagent Addition

  • While stirring at room temperature, add bis(acetoxy)iodobenzene (PhI(OAc)₂) (1.5 equiv) portion-wise over 5 minutes.

  • Caution: The reaction may be exothermic.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired NH-sulfoximine.

II. N-Arylation: Forging the Carbon-Nitrogen Bond

The N-arylation of sulfoximines is a cornerstone transformation, enabling the introduction of diverse aromatic and heteroaromatic moieties. This functionalization is critical for modulating the electronic and steric properties of the sulfoximine and is frequently employed in the synthesis of bioactive molecules. Both palladium- and copper-catalyzed methods have been extensively developed, each offering distinct advantages.

A. Palladium-Catalyzed N-Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been successfully adapted for the N-arylation of sulfoximines. These methods are highly versatile, tolerating a wide range of aryl halides and sulfoximines.[6]

Causality in Experimental Design: The choice of ligand is crucial for the success of palladium-catalyzed N-arylation. Bulky, electron-rich phosphine ligands, such as BINAP, are often employed to facilitate the reductive elimination step, which is the product-forming step in the catalytic cycle. The base is required to deprotonate the NH-sulfoximine, generating the active nucleophile.

Palladium_Catalyzed_NArylation caption Palladium-Catalyzed N-Arylation Cycle

Experimental Protocol: Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides

This protocol is a general procedure adapted from the work of Bolm and Hildebrand.

Step 1: Reaction Setup

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), BINAP (or a similar phosphine ligand, 4-10 mol%), and Cs₂CO₃ (1.4 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the NH-sulfoximine (1.0 equiv) and the aryl bromide (1.2 equiv).

  • Add anhydrous toluene (0.1 M) via syringe.

Step 2: Reaction Execution

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

Step 3: Monitoring and Work-up

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling, provides a cost-effective alternative to palladium-based systems. These reactions typically employ a copper(I) or copper(II) salt as the catalyst and often require a ligand, such as a diamine, to facilitate the coupling.[7][8][9]

Causality in Experimental Design: The use of a ligand like N,N'-dimethylethylenediamine (DMEDA) in copper-catalyzed N-arylation is believed to stabilize the copper center and increase its solubility, thereby enhancing the catalytic activity. The choice of base and solvent can also significantly impact the reaction efficiency.

Copper_Catalyzed_NArylation caption Copper-Catalyzed N-Arylation Cycle

Experimental Protocol: Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides

This protocol is based on the work of Sedelmeier and Bolm.[7][8][9]

Step 1: Reaction Setup

  • In a reaction vessel, combine the NH-sulfoximine (1.0 equiv), aryl iodide (2.0 equiv), CuI (10 mol%), and Cs₂CO₃ (2.5 equiv).

  • Add toluene (0.1 M) followed by N,N'-dimethylethylenediamine (DMEDA) (20 mol%).

Step 2: Reaction Execution

  • Stir the reaction mixture at 110 °C for 18-22 hours under an inert atmosphere.

Step 3: Monitoring and Work-up

  • After cooling to room temperature, monitor the reaction completion by TLC or LC-MS.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Wash the silica gel with additional ethyl acetate.

  • Concentrate the combined organic layers under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-arylated sulfoximine.

Catalyst SystemAryl HalideLigandBaseTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂/BINAPAryl BromideBINAPCs₂CO₃11070-95[6]
CuI/DMEDAAryl IodideDMEDACs₂CO₃11085-98[7][8][9]
Cu(OAc)₂Arylboronic AcidNonePyridineRoom Temp70-90[10]

III. N-Alkylation: Expanding the Chemical Space

N-alkylation of sulfoximines introduces aliphatic chains, which can significantly impact the lipophilicity, solubility, and metabolic stability of the parent molecule. A variety of methods have been developed, ranging from classical approaches using strong bases and alkylating agents to more modern, milder techniques such as Mitsunobu and photoredox catalysis.[11][12]

A. Mitsunobu-Type N-Alkylation

The Mitsunobu reaction offers a mild and efficient method for the N-alkylation of sulfoximines with a broad range of primary and secondary alcohols.[11][12] This reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the sulfoximine nitrogen.

Causality in Experimental Design: The Mitsunobu reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The choice of azodicarboxylate reagent (e.g., DEAD or DIAD) can influence the reaction rate and ease of purification. The reaction is typically performed at low temperatures to control the initial formation of the betaine intermediate.[13]

Mitsunobu_NAlkylation caption Mitsunobu Reaction Pathway for N-Alkylation

Experimental Protocol: Mitsunobu N-Alkylation of Sulfoximines

This protocol is a general procedure adapted from the work of Dodd et al.[12] and general Mitsunobu procedures.[13][14]

Step 1: Reaction Setup

  • To a solution of the NH-sulfoximine (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

Step 2: Reaction Execution

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

Step 3: Monitoring and Work-up

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

B. Photoredox-Catalyzed N-Alkylation

Recent advances in photoredox catalysis have enabled the N-alkylation of sulfoximines under exceptionally mild conditions using alcohols, alkyl bromides, or carboxylic acids as alkyl sources.[2][15] These methods often employ a copper catalyst in conjunction with a photocatalyst and proceed via radical intermediates.

Causality in Experimental Design: In this metallaphotoredox system, the photocatalyst, upon excitation by visible light, generates an alkyl radical from the alcohol precursor. This radical is then captured by a Cu(II)-sulfoximidoyl intermediate, which subsequently undergoes reductive elimination to form the N-alkylated product and regenerate the active Cu(I) catalyst. This dual catalytic cycle allows for the use of mild reaction conditions and a broad substrate scope.[15]

Experimental Protocol: Photoredox-Catalyzed N-Alkylation with Alcohols

This protocol is based on a general metallaphotoredox platform.[15]

Step 1: Reagent Preparation

  • Prepare a solution of the alcohol (1.5 equiv) and an activating agent (e.g., a benzoxazolium salt) in an appropriate solvent (e.g., acetonitrile).

Step 2: Reaction Setup

  • In a separate reaction vessel, combine the NH-sulfoximine (1.0 equiv), a copper catalyst (e.g., Cu(OAc)₂), a photocatalyst (e.g., an iridium or ruthenium complex), and a base (e.g., a non-nucleophilic organic base) in a 1:1 mixture of acetonitrile and a non-polar solvent like MTBE.

  • Degas the mixture with an inert gas.

Step 3: Reaction Execution

  • Add the activated alcohol solution to the reaction mixture.

  • Irradiate the reaction with blue LEDs (450 nm) at room temperature for 8-12 hours.

Step 4: Monitoring and Work-up

  • Monitor the reaction by LC-MS.

  • Upon completion, perform a standard aqueous work-up.

  • Purify the crude product by flash column chromatography.

Alkylation MethodAlkyl SourceKey ReagentsTemperatureTypical Yield (%)Reference
MitsunobuAlcoholsPPh₃, DIAD/DEAD0 °C to RT50-80[12]
Photoredox/CuAlcoholsPhotocatalyst, Cu(OAc)₂Room Temp60-90[15]
TraditionalAlkyl HalidesStrong Base (e.g., NaH)VariesVaries[11]

IV. Cycloaddition and Cyclization Reactions: Building Complexity

The nitrogen atom of the sulfoximine moiety can also participate in cycloaddition and intramolecular cyclization reactions, providing access to complex heterocyclic structures. These reactions are powerful tools for scaffold diversification in drug discovery.

A. Rhodium-Catalyzed C-H Activation/Cyclization

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of cyclic sulfoximines.[16][17][18][19][20] In these reactions, the sulfoximine nitrogen often acts as an internal directing group, facilitating the ortho-C-H activation of an adjacent aryl ring, which can then undergo annulation with various coupling partners like alkynes or diazo compounds.

Causality in Experimental Design: The choice of the rhodium catalyst and its ligands is critical for both the efficiency and selectivity of the C-H activation process. The reaction often proceeds via a five-membered rhodacycle intermediate. The coupling partner is chosen to undergo insertion into the Rh-C bond, followed by reductive elimination to furnish the cyclized product.

Experimental Protocol: Rhodium(III)-Catalyzed [4+2] Annulation with Diazo Compounds

This is a general procedure based on the work of Xu and Dong.[17]

Step 1: Reaction Setup

  • To a screw-capped vial, add the aryl sulfoximine (1.0 equiv), the diazo compound (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add a suitable solvent, such as 1,2-dichloroethane (DCE) (0.1 M).

Step 2: Reaction Execution

  • Stir the reaction mixture at 80-100 °C for 12-24 hours.

Step 3: Monitoring and Work-up

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The N-functionalized sulfoximine moiety has transitioned from a chemical novelty to a valuable building block in modern drug discovery and organic synthesis. The preliminary reactivity studies outlined in this guide, encompassing N-arylation, N-alkylation, and cyclization reactions, provide a foundational understanding of how to manipulate this versatile functional group. The provided protocols, grounded in established literature, offer practical starting points for researchers seeking to incorporate sulfoximines into their synthetic programs.

The continued development of novel, milder, and more selective methods for N-functionalization will undoubtedly expand the utility of sulfoximines. Areas of future growth include the development of enantioselective N-functionalization reactions and the application of sulfoximines in the design of novel covalent inhibitors and other advanced molecular modalities. As our understanding of the unique properties and reactivity of sulfoximines deepens, their impact on medicinal chemistry and beyond is set to grow even further.

References

  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Publications. [Link]

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Silver-mediated Room Temperature Reactions for the Synthesis of N-α-Ketoacyl Sulfoximines and N-α,β-Unsaturated Acyl Sulfoximines. National Center for Biotechnology Information. [Link]

  • Overview of N−H and C−H Functionalization of Sulfoximine and its analogues. ResearchGate. [Link]

  • Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. Organic Chemistry Portal. [Link]

  • Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines. Royal Society of Chemistry. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Copper-Catalyzed N-Arylation of Sulfoximines with Arylboronic Acids under Mild Conditions. Thieme. [Link]

  • Diverse approaches to sulfilimines and sulfoximines from N-acyl sulfenamides. American Chemical Society. [Link]

  • Efficient copper-catalyzed N-arylation of sulfoximines with aryl iodides and aryl bromides. PubMed. [Link]

  • Metal-Free Synthesis of N-Vinyl Sulfoximines Via Dabco-Participated Micheal Addition of Terminal Carbonyl Alkynes with N-Chlorosulfoximines. SSRN. [Link]

  • Synthesis and Use of Chiral Sulfoximines. ResearchGate. [Link]

  • Diastereoselective Reactions and Rearrangements of Chiral Allylic Sulfoximines. Sci-Hub. [Link]

  • Sulfoximine synthesis by C-N coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Transformations of NH-Sulfoximines. Europe PMC. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. [Link]

  • A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. National Center for Biotechnology Information. [Link]

  • Synthesis and configurational assignment of vinyl sulfoximines and sulfonimidamides. Semantic Scholar. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. MDPI. [Link]

  • Rhodium(III)-catalyzed cascade C-H functionalization/annulation of sulfoximines with iodonium ylides for the synthesis of cyclohexanone-1,2-benzothiazines. PubMed. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Semantic Scholar. [Link]

  • and Diastereoselective Synthesis of Axially Chiral Biaryl Sulfilimines via Cu/Co Anion Catalyzed Sulfur-Arylation of Sulfenamides. ChemRxiv. [Link]

  • Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines. MDPI. [Link]

  • KI-mediated practical synthesis of N-acyl sulfoximines from benzyl alcohols. SSRN. [Link]

  • Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Royal Society of Chemistry. [Link]

  • Synthesis and RCM of the N‐linked dienyl vinyl sulfoximines 168 a/b and... ResearchGate. [Link]

  • Alkylation of NH-sulfoximines under Mitsunobu-type conditions. Royal Society of Chemistry. [Link]

  • N-Functionalization of Sulfoximines with Heteroelectrophiles. ResearchGate. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. ACS Publications. [Link]

  • Alkylation of N H-sulfoximines under Mitsunobu-type conditions. Royal Society of Chemistry. [Link]

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ResearchGate. [Link]

  • Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube. [Link]

  • Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. National Center for Biotechnology Information. [Link]

  • Synthesis and Transformations of NH-Sulfoximines. PubMed. [Link]

  • Sulfoximine synthesis by C-S coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Transformations of NH-Sulfoximines. National Center for Biotechnology Information. [Link]

  • Photoredox-catalyzed deoxygenative radical transformation of alcohols to sulfinamides. ChemRxiv. [Link]

  • Synthesis of Sulfoximine-Derived P,N Ligands and their Applications in Asymmetric Quinoline Hydrogenations. Wiley Online Library. [Link]

  • Preparation of Sulfoximines, Sulfoximidoyl Derivatives and Sulfones via Visible-Light Photocatalysis. Universität Regensburg. [Link]

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  • Copper-Catalyzed N-Alkylations of NH-Sulfoximines Under Visible Light. RWTH Publications. [Link]

  • Sulfonimidates: useful synthetic intermediates for sulfoximine synthesis via C–S bond formation. Nottingham ePrints. [Link]

  • Direct Access to N-Alkylsulfoximines from Sulfides by a Sequential Imidation/Oxidation Procedure. Organic Chemistry Portal. [Link]

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Exploratory

Sulfoximines in Modern Chemical Biology: Synthesis, Functionalization, and Therapeutic Utility

[1][2] Executive Summary: The Rise of the Aza-Sulfone For decades, the sulfoximine moiety ( ) was a chemical curiosity, overshadowed by its isoelectronic counterpart, the sulfone ( ). This changed radically with the real...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Rise of the Aza-Sulfone

For decades, the sulfoximine moiety (


) was a chemical curiosity, overshadowed by its isoelectronic counterpart, the sulfone (

). This changed radically with the realization that the sulfoximine nitrogen offers a unique "chiral vector"—a handle for functionalization that sulfones lack—while maintaining high metabolic stability.

This guide provides a technical deep-dive into the sulfoximine pharmacophore. It moves beyond basic definitions to cover the Bull-Luisi NH-transfer protocol , widely considered the industry standard for synthesis, and analyzes the medicinal chemistry logic driving its adoption in clinical candidates like Roniciclib and Ceralasertib .

Physicochemical Profiling: The "Sulfoximine Effect"[3][4]

The incorporation of a sulfoximine into a drug scaffold alters the physicochemical landscape significantly compared to sulfones.[1] The


 bond introduces asymmetry (rendering the sulfur atom a stable stereogenic center) and basicity.
Comparative Analysis: Sulfone vs. Sulfoximine[2][3][5][6]
FeatureSulfone (

)
Sulfoximine (

)
Impact on Drug Design
Chirality Achiral (usually)Chiral (Configurationally stable)Enables enantioselective binding; requires stereoselective synthesis.[2]
H-Bonding Acceptor onlyDonor (NH) & Acceptor (O, N) Additional binding interactions with target proteins.
Solubility ModerateHigh (Polarity

)
Solves "brick dust" issues in late-stage optimization.
Metabolic Stability HighHigh Bioisostere with similar stability profiles but different electronics.
Vector NoneN-Functionalization Allows attachment of alkyl/aryl groups to tune pKa or steric fit.
Case Study Data: Solubility Enhancement

In the development of the pan-CDK inhibitor Roniciclib , replacing the sulfonamide moiety of the lead compound (ZK 304709) with a cyclic sulfoximine resulted in a dramatic solubility increase.[3]

  • Sulfonamide Lead: 8 mg/L (pH 7.4)

  • Sulfoximine (Roniciclib): 182 mg/L (pH 7.4)[3]

  • Result: Improved oral bioavailability and formulation options.

Synthetic Methodologies: The Landscape

The synthesis of sulfoximines has evolved from hazardous reagents (e.g., Hydrazoic acid) to mild, catalytic nitrene transfers. The modern chemist must choose between C-H activation , Oxidation of Sulfilimines , or Direct Imidation of Sulfoxides .

Workflow Visualization

The following diagram illustrates the decision logic for synthesizing sulfoximines based on starting material availability.

SulfoximineSynthesis Start Target: Sulfoximine Scaffold Sulfide Start: Sulfide (R-S-R') Start->Sulfide Sulfoxide Start: Sulfoxide (R-SO-R') Start->Sulfoxide RouteA Route A: One-Pot Imidation/Oxidation (PhI(OAc)2, NH2CO2NH4, MeOH) Sulfide->RouteA Direct Access RouteB Route B: Electrophilic NH Transfer (Bull-Luisi Protocol) Sulfoxide->RouteB Preferred (Metal-Free) RouteC Route C: Metal-Catalyzed (Rh2(OAc)4, Trifluoroacetamide) Sulfoxide->RouteC Stereospecific Product NH-Sulfoximine RouteA->Product RouteB->Product RouteC->Product

Figure 1: Strategic decision tree for accessing the sulfoximine core. Route B is currently the most widely adopted for general medicinal chemistry due to operational simplicity.

The Master Protocol: Bull-Luisi NH Transfer[8]

For the generation of NH-sulfoximines from sulfoxides, the method developed by Bull, Luisi, and Lücking (2016) is the gold standard. It avoids metal catalysts, uses inexpensive reagents, and is scalable to kilogram quantities.

Mechanism of Action

The reaction utilizes (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate .[4]

  • In situ generation: PIDA reacts with ammonium carbamate to form an iodonitrene species or an activated iminoiodinane intermediate.

  • Transfer: The electrophilic nitrogen species attacks the sulfoxide sulfur.

  • Deprotection: The carbamate/acetate intermediates decarboxylate spontaneously or upon workup, revealing the free NH-sulfoximine.

Detailed Experimental Procedure

Note: This protocol is validated for synthesis on a 1.0 mmol to 35.0 mmol scale.

Reagents:

  • Starting Sulfoxide (1.0 equiv)[4]

  • (Diacetoxyiodo)benzene (PhI(OAc)2) (2.5 – 3.0 equiv)

  • Ammonium Carbamate (

    
    ) (4.0 equiv)[4][5]
    
  • Methanol (0.5 M concentration relative to sulfoxide)[5]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Sulfoxide (1.0 equiv) in Methanol .

    • Why Methanol? It facilitates the solubility of ammonium carbamate and promotes the formation of the active iodine species.

  • Addition: Add Ammonium Carbamate (4.0 equiv) in one portion.

  • Oxidant Addition: Add PhI(OAc)2 (3.0 equiv) slowly over 5–10 minutes.

    • Caution: The reaction is exothermic. For scales >5g, use a water bath to maintain ambient temperature (25 °C).

  • Reaction: Stir the open flask (or with a loose cap to allow

    
     escape) at room temperature for 1–2 hours.
    
    • Monitoring: Check TLC or LCMS. The reaction typically goes to completion within 60 minutes. The mixture will turn from colorless to yellow.

  • Workup:

    • Remove Methanol under reduced pressure.[4]

    • Dilute the resulting slurry with Ethyl Acetate (EtOAc) and saturated aqueous

      
      .[4][5]
      
    • Critical Step: Stir the biphasic mixture for 10 minutes. This ensures complete neutralization of acetic acid and hydrolysis of any transient N-protected intermediates.

  • Isolation: Separate phases. Extract aqueous layer with EtOAc (3x).[5] Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically EtOAc/Heptane or DCM/MeOH).

Validation Check:

  • Yield: Expect 80–95%.

  • Stereochemistry: If the starting sulfoxide is enantioenriched, this protocol proceeds with retention of configuration at the sulfur center.[2]

Advanced Functionalization: The N-Vector

Once the NH-sulfoximine is formed, the nitrogen atom serves as a nucleophile. This allows for "Late-Stage Functionalization" to tune the molecule's properties.

Common Transformations
  • N-Alkylation: Standard conditions (

    
    , MeCN) work well.
    
  • N-Arylation: Copper-catalyzed Cross-coupling (Chan-Lam or Buchwald-Hartwig type).

  • N-Acylation: Reaction with acid chlorides or anhydrides.

Functionalization Workflow

NFunctionalization NH_Sulfoximine NH-Sulfoximine (Nucleophile) AlkylHalide R-X / Base NH_Sulfoximine->AlkylHalide ArylBoronic Ar-B(OH)2 / Cu(OAc)2 NH_Sulfoximine->ArylBoronic AcidChloride R-COCl / Pyridine NH_Sulfoximine->AcidChloride N_Alkyl N-Alkyl Sulfoximine (pKa Tuning) AlkylHalide->N_Alkyl N_Aryl N-Aryl Sulfoximine (Steric/Pi-Stacking) ArylBoronic->N_Aryl N_Acyl N-Acyl Sulfoximine (Prodrug/Stability) AcidChloride->N_Acyl

Figure 2: Divergent synthesis from the parent NH-sulfoximine allows for rapid generation of SAR libraries.

References

  • Bull, J. A., Luisi, R., & Lücking, U. (2016). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses. [Link]

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

  • Frings, M., Bolm, C., et al. (2017). Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. [Link]

  • Tzafriri, A. R., & Lücking, U. (2019). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery. ChemMedChem. [Link]

  • Chanthamath, S., & Bolm, C. (2016). Stereoselective Synthesis of Sulfoximines. Chemical Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Enantiopure Sulfoximines

For: Researchers, scientists, and drug development professionals Abstract Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both oxygen and nitrogen, have emerged as a "rising star" functional...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both oxygen and nitrogen, have emerged as a "rising star" functional group in medicinal chemistry and materials science. Their unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to act as a hydrogen bond donor and acceptor, make them attractive bioisosteres for sulfones and sulfonamides.[1][2] The sulfur atom in a sulfoximine with two different carbon substituents is a stereogenic center, and the two enantiomers often exhibit profoundly different biological activities.[1] Consequently, the development of robust and efficient protocols for the synthesis of enantiopure sulfoximines is of paramount importance for drug discovery and development. This guide provides an in-depth overview of state-of-the-art synthetic strategies, complete with detailed experimental protocols and expert insights into the causality behind experimental choices.

Introduction: The Significance of Chiral Sulfoximines

The replacement of a sulfone's oxygen atom with a mono-aza nitrogen substituent introduces a stable stereocenter at the sulfur atom.[1] This three-dimensional structural element provides an additional vector for probing molecular interactions within a biological target, often leading to improved potency, selectivity, and pharmacokinetic profiles. The growing importance of this chiral scaffold is underscored by its incorporation into numerous bioactive compounds and clinical candidates.[3]

Historically, the synthesis of enantiopure sulfoximines relied on classical resolution techniques or the use of stoichiometric chiral auxiliaries. While effective, these methods can be inefficient and limit structural diversity. Modern organic synthesis has ushered in an era of catalytic asymmetric methods that provide direct and highly selective access to these valuable compounds. This document details several field-proven, catalytic strategies for preparing sulfoximines in high enantiopurity.

Core Synthetic Strategies for Enantiopure Sulfoximines

Three primary catalytic strategies have become central to the modern synthesis of enantiopure sulfoximines:

  • Stereospecific Imination of Enantiopure Sulfoxides: A reliable method where the pre-existing stereochemistry of a chiral sulfoxide is transferred to the sulfoximine product.

  • Catalytic Asymmetric S-Alkylation of Sulfenamides: A powerful approach that constructs the chiral sulfur center through a highly enantioselective carbon-sulfur bond formation.

  • Stereospecific Cross-Coupling of Enantiopure Sulfinamides: An efficient copper-catalyzed method that couples chiral sulfinamide precursors with boronic acids.

Each strategy offers distinct advantages regarding substrate scope, functional group tolerance, and operational simplicity.

Strategy 1: Rhodium-Catalyzed Stereospecific Imination of Enantiopure Sulfoxides

This approach is one of the most direct and widely utilized methods for synthesizing N-unsubstituted (N-H) sulfoximines. The key principle is the stereospecific transfer of a nitrene group to an enantiopure sulfoxide, which proceeds with complete retention of configuration at the sulfur center.[4] Rhodium(II) acetate dimer, [Rh₂(OAc)₄], is a highly effective catalyst for this transformation.[5][6]

The reaction typically employs a protected nitrene source, such as trifluoroacetamide, in combination with a hypervalent iodine oxidant like iodobenzene diacetate. The resulting N-acyl sulfoximine is then easily deprotected under mild basic conditions to yield the free N-H sulfoximine.

Workflow and Mechanism

The catalytic cycle begins with the reaction of the nitrogen source (e.g., trifluoroacetamide) with the oxidant to form a transient nitrene species, which is then intercepted by the rhodium catalyst. The resulting rhodium-nitrene complex reacts with the sulfoxide to form the N-acylated sulfoximine and regenerate the catalyst. The stereospecificity arises from a concerted mechanism where the nitrene is delivered to the lone pair of electrons on the sulfur atom of the sulfoxide.

cluster_0 Rhodium-Catalyzed Imination Workflow cluster_1 Catalyst Regeneration Enantiopure\nSulfoxide Enantiopure Sulfoxide Rh-Nitrene\nComplex Rh-Nitrene Complex Enantiopure\nSulfoxide->Rh-Nitrene\nComplex Coordination N-Acyl\nSulfoximine N-Acyl Sulfoximine Rh-Nitrene\nComplex->N-Acyl\nSulfoximine Imination (Retention of Config.) Rh(II) Catalyst Rh(II) Catalyst Rh-Nitrene\nComplex->Rh(II) Catalyst Enantiopure\nN-H Sulfoximine Enantiopure N-H Sulfoximine N-Acyl\nSulfoximine->Enantiopure\nN-H Sulfoximine Deprotection Nitrogen Source\n+ Oxidant Nitrogen Source + Oxidant Nitrogen Source\n+ Oxidant->Rh(II) Catalyst Rh(II) Catalyst->Rh-Nitrene\nComplex

Caption: Workflow for Rh-catalyzed stereospecific imination.

Detailed Experimental Protocol: Synthesis of (R)-S-Methyl-S-phenylsulfoximine

This two-step protocol is adapted from the work of Bolm and Okamura.[4]

Step 1: Rhodium-Catalyzed Imination

  • To a stirred suspension of (R)-methyl phenyl sulfoxide (1.0 mmol, 1.0 equiv.), trifluoroacetamide (1.5 mmol, 1.5 equiv.), and magnesium oxide (3.0 mmol, 3.0 equiv.) in dichloromethane (5 mL) is added rhodium(II) acetate dimer (0.02 mmol, 2 mol%).

  • The mixture is stirred at room temperature, and a solution of iodobenzene diacetate (1.2 mmol, 1.2 equiv.) in dichloromethane (5 mL) is added dropwise over 1 hour.

  • The reaction is stirred at room temperature for an additional 12 hours or until TLC analysis indicates complete consumption of the starting sulfoxide.

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the N-trifluoroacetylated sulfoximine.

Step 2: Deprotection

  • The N-trifluoroacetylated sulfoximine (0.9 mmol, 1.0 equiv.) is dissolved in methanol (10 mL).

  • Potassium carbonate (1.8 mmol, 2.0 equiv.) is added, and the mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by chromatography to yield (R)-S-methyl-S-phenylsulfoximine as a colorless solid.

Substrate (Sulfoxide)Yield (N-Acyl)Yield (N-H)Enantiomeric Ratio
(R)-Methyl phenyl~85%~95%>99:1
(R)-Ethyl phenyl~82%~93%>99:1
(R)-Benzyl methyl~80%~96%>99:1
Data is representative of typical results from the literature.[4]
Strategy 2: Rhodium-Catalyzed Enantioselective S-Alkylation of Sulfenamides

This strategy represents a powerful and fundamentally new approach to asymmetric sulfoximine synthesis.[1][7] It involves the creation of the sulfur stereocenter via a catalytic, enantioselective alkylation of a prochiral sulfenamide. The resulting enantioenriched sulfilimine is then oxidized to the corresponding sulfoximine with complete retention of stereochemistry. The use of chiral rhodium catalysts is key to achieving high levels of enantioselectivity.[8]

Workflow and Mechanism

The catalytic cycle is initiated by the reaction of a diazo compound with the chiral rhodium(II) catalyst to form a chiral rhodium carbene. The nucleophilic sulfur atom of the sulfenamide then attacks this electrophilic carbene, forming a sulfur ylide intermediate and regenerating the catalyst. Tautomerization of the ylide yields the enantioenriched sulfilimine. The enantioselectivity is determined by the facial selectivity of the sulfenamide's attack on the rhodium carbene, which is controlled by the chiral ligands on the catalyst.

cluster_0 Asymmetric S-Alkylation & Oxidation cluster_1 Catalytic Cycle Prochiral\nSulfenamide Prochiral Sulfenamide Sulfilimine\n(Enantioenriched) Sulfilimine (Enantioenriched) Prochiral\nSulfenamide->Sulfilimine\n(Enantioenriched) Rh(II)-Catalyzed S-Alkylation + Diazo Compound Sulfoximine\n(Enantioenriched) Sulfoximine (Enantioenriched) Sulfilimine\n(Enantioenriched)->Sulfoximine\n(Enantioenriched) Oxidation (m-CPBA) (Retention of Config.) Chiral Rh(II)\nCatalyst Chiral Rh(II) Catalyst Chiral Rh-Carbene Chiral Rh-Carbene Chiral Rh(II)\nCatalyst->Chiral Rh-Carbene + Diazo Cmpd - N2 Sulfur Ylide Sulfur Ylide Chiral Rh-Carbene->Sulfur Ylide + Sulfenamide Sulfur Ylide->Chiral Rh(II)\nCatalyst Sulfilimine Sulfilimine Sulfur Ylide->Sulfilimine Tautomerization

Caption: Workflow for catalytic asymmetric S-alkylation.

Detailed Experimental Protocol: Asymmetric Synthesis of an Aryl Sulfoximine

This two-step protocol is adapted from the work of Ellman and coworkers.[1]

Step 1: Enantioselective S-Alkylation

  • In a nitrogen-filled glovebox, a vial is charged with the chiral rhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 0.001 mmol, 0.1 mol%), the sulfenamide (1.0 mmol, 1.0 equiv.), and anhydrous dichloromethane (2 mL).

  • The diazo compound (1.1 mmol, 1.1 equiv.) is dissolved in anhydrous dichloromethane (3 mL) and drawn into a syringe.

  • The reaction vial is removed from the glovebox and cooled to the desired temperature (e.g., 0 °C). The diazo compound solution is added via syringe pump over a period of 4 hours.

  • The reaction is stirred for an additional hour after the addition is complete.

  • The solvent is removed under reduced pressure, and the crude sulfilimine product is purified by flash column chromatography.

Step 2: Oxidation to Sulfoximine

  • The enantioenriched sulfilimine (0.9 mmol, 1.0 equiv.) is dissolved in dichloromethane (9 mL) and cooled to 0 °C.

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.0 mmol, 1.1 equiv.) is added in one portion.

  • The reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the enantiopure sulfoximine.

Sulfenamide (Aryl)Diazo CompoundYield (Sulfilimine)er (Sulfilimine)
PhenylEthyl 2-diazo-2-phenylacetate95%98:2
4-MethoxyphenylMethyl 2-diazo-3-phenylpropanoate92%97:3
2-NaphthylEthyl 2-diazoacetate99%96:4
Data is representative of typical results from the literature.[1][7]
Strategy 3: Copper-Catalyzed Stereospecific Coupling of Sulfinamides

A recently developed and highly efficient method involves the copper-catalyzed oxidative cross-coupling of enantiopure sulfinamides with aryl boronic acids.[9][10] This reaction is notable for its high chemoselectivity and stereospecificity, providing a mild route to optically pure S-aryl sulfoximines. The readily available nature of both coupling partners makes this a versatile and attractive strategy.

Workflow and Mechanism

While the precise mechanism is still under investigation, it is proposed to involve the formation of a copper(III) intermediate. The reaction begins with the coordination of the sulfinamide to a Cu(II) salt. Transmetalation with the aryl boronic acid, followed by oxidative addition, likely forms a Cu(III)-aryl species. Reductive elimination then furnishes the S-aryl sulfoximine product and regenerates a Cu(I) species, which is re-oxidized to Cu(II) to complete the catalytic cycle. The reaction proceeds with high fidelity, transferring the chirality from the sulfinamide to the sulfoximine product.

cluster_0 Copper-Catalyzed Cross-Coupling Enantiopure\nSulfinamide Enantiopure Sulfinamide Cu(II) Catalyst Cu(II) Catalyst Enantiopure\nSulfinamide->Cu(II) Catalyst Coordination Cu(III) Intermediate Cu(III) Intermediate Cu(II) Catalyst->Cu(III) Intermediate + Aryl Boronic Acid (Transmetalation) Enantiopure\nSulfoximine Enantiopure Sulfoximine Cu(III) Intermediate->Enantiopure\nSulfoximine Reductive Elimination Cu(I) Cu(I) Cu(III) Intermediate->Cu(I) Product Product Enantiopure\nSulfoximine->Product Cu(I)->Cu(II) Catalyst Oxidation

Caption: Proposed workflow for Cu-catalyzed sulfinamide coupling.

Detailed Experimental Protocol: Synthesis of an Enantiopure Diaryl Sulfoximine

This protocol is based on the method developed by Wang and coworkers.[9]

  • To a reaction tube, add the enantiopure sulfinamide (0.2 mmol, 1.0 equiv.), aryl boronic acid (0.3 mmol, 1.5 equiv.), Cu(OAc)₂ (0.02 mmol, 10 mol%), and a ligand such as 2,2'-bipyridine (0.024 mmol, 12 mol%).

  • Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

  • The tube is sealed, and the reaction mixture is stirred vigorously at 80 °C under an air atmosphere for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by preparative thin-layer chromatography (PTLC) or flash column chromatography to give the enantiopure sulfoximine.

Sulfinamide (Alkyl/Aryl)Aryl Boronic AcidYieldee (%)
(R)-t-ButylsulfinamidePhenylboronic acid85%>99
(S)-p-Tolylsulfinamide4-Fluorophenylboronic acid78%>99
(R)-t-Butylsulfinamide3-Thienylboronic acid72%>99
Data is representative of typical results from the literature.[9][10]
Strategy 4: Metal-Free N-Arylation via Aryne Intermediates

For the synthesis of N-aryl sulfoximines, a metal-free approach offers an operationally simple alternative to traditional transition-metal-catalyzed methods.[11][12] This strategy utilizes aryne precursors, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which generate highly reactive aryne intermediates in the presence of a fluoride source. The nucleophilic nitrogen of an N-H sulfoximine then traps the aryne. This method is advantageous for its mild conditions and avoidance of transition metal contaminants. When an enantiopure N-H sulfoximine is used, the arylation proceeds with retention of configuration.[11]

Detailed Experimental Protocol: Synthesis of (S)-(+)-N,S-Diphenyl-S-methylsulfoximine

This protocol is adapted from the work of Singh and coworkers.[11]

  • To a solution of (S)-(+)-S-methyl-S-phenylsulfoximine (0.5 mmol, 1.0 equiv.) in anhydrous acetonitrile (5 mL) is added cesium fluoride (CsF) (1.5 mmol, 3.0 equiv.).

  • The mixture is stirred at room temperature for 10 minutes.

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (0.6 mmol, 1.2 equiv.) is added dropwise.

  • The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl sulfoximine.

N-H SulfoximineAryne PrecursorYieldConfiguration
(S)-Methylphenyl2-(TMS)phenyl triflate70%Retention
(R)-Dibenzyl2-(TMS)phenyl triflate65%Retention
Tetramethylene2-(TMS)phenyl triflate45%(Achiral)
Data is representative of typical results from the literature.[11][13]

Conclusion and Future Outlook

The synthesis of enantiopure sulfoximines has matured significantly, with catalytic methods now providing reliable and versatile access to a wide array of these important chiral building blocks. The choice of strategy—be it the stereospecific imination of a readily available chiral sulfoxide, the de novo creation of the stereocenter via asymmetric alkylation, or stereospecific cross-coupling—can be tailored to the specific synthetic target and available starting materials. As the role of sulfoximines in drug discovery continues to expand, the development of even more efficient, sustainable, and broadly applicable synthetic protocols will remain an active and important area of research.

References

  • Okamura, H., & Bolm, C. (2004). Sulfoximines: Synthesis and Catalytic Applications. Chemical Letters, 33(8), 948-953. Available from: [Link]

  • Aithagani, S. K., et al. (2015). Metal-Free Approach for the Synthesis of N-Aryl Sulfoximines via Aryne Intermediate. Organic Letters, 17(23), 5792-5795. Available from: [Link]

  • Patel, S., et al. (2024). Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality. ACS Catalysis. Available from: [Link]

  • Li, G., et al. (2025). Recent Advances in Asymmetric Synthesis of Chiral-at-Sulfur Sulfoximines. ACS Catalysis. Available from: [Link]

  • Aithagani, S. K., et al. (2015). Metal-Free Approach for the Synthesis of N-Aryl Sulfoximines via Aryne Intermediate. Organic Letters. Available from: [Link]

  • Worch, C., & Bolm, C. (2010). Progress in the Synthesis and Application of Sulfoximines. Chemistry - A European Journal. Available from: [Link]

  • Wang, Z., et al. (2025). Enantioselective Synthesis of N-Cyclopentenyl Sulfoximines via the Catalytic Asymmetric Aza-Piancatelli Reaction. Organic Letters. Available from: [Link]

  • Aithagani, S. K., et al. (2015). Metal-Free Approach for the Synthesis of N-Aryl Sulfoximines via Aryne Intermediate. Organic Letters. Available from: [Link]

  • Wang, Q., et al. (2023). Synthesis of Sulfoximines by Copper-Catalyzed Oxidative Coupling of Sulfinamides and Aryl Boronic Acids. Organic Letters, 25(42), 7656–7660. Available from: [Link]

  • Wang, Q., et al. (2023). Synthesis of Sulfoximines by Copper-Catalyzed Oxidative Coupling of Sulfinamides and Aryl Boronic Acids. Organic Letters. Available from: [Link]

  • Harmata, M. (2018). Strategies for the stereoselective synthesis of sulfoximines. ResearchGate. Available from: [Link]

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  • Greenwood, N. S., Champlin, A. T., & Ellman, J. A. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. Available from: [Link]

  • Wang, X., et al. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. Angewandte Chemie International Edition. Available from: [Link]

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  • Zhang, W., et al. (2026). Copper-Catalyzed Asymmetric Sulfilimination of Diverse Radical Precursors via Nitrogen-Centered Radical-Enabled C–H and C–C Cleavage. CCS Chemistry. Available from: [Link]

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Application

Application Notes and Protocols: Tert-Butyl Sulfoximines in Asymmetric Catalysis

Introduction: The Rise of a Privileged Sulfur Stereocenter In the landscape of modern synthetic chemistry, the quest for novel scaffolds that can impart stereocontrol is relentless. Among these, sulfoximines, the mono-az...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Sulfur Stereocenter

In the landscape of modern synthetic chemistry, the quest for novel scaffolds that can impart stereocontrol is relentless. Among these, sulfoximines, the mono-aza analogues of sulfones, have emerged as a uniquely powerful class of compounds.[1][2] Their rise from relative obscurity to a "privileged" status in medicinal chemistry and asymmetric catalysis is rooted in a unique combination of properties.[3][4] At the heart of their utility is a tetracoordinate, configurationally stable sulfur(VI) stereocenter, which can be readily functionalized at the adjacent nitrogen and carbon atoms.[1][5]

The introduction of a tert-butyl group on the sulfur atom is a common and strategic choice. This sterically demanding group not only enhances the thermal and chemical stability of the sulfoximine but also provides a powerful steric handle to influence the chiral environment in catalytic processes. These features make tert-butyl sulfoximines exceptional chiral auxiliaries, directing groups, and ligands.[6] This guide provides an in-depth exploration of their application in asymmetric catalysis, focusing on the underlying principles, field-proven protocols, and mechanistic insights that empower researchers to leverage these versatile molecules.

Part 1: Foundational Synthesis of Enantioenriched Sulfoximines

The effective application of chiral sulfoximines in catalysis begins with their own stereoselective synthesis. The development of robust methods to access these compounds in high enantiopurity is paramount.

Rhodium(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides

A highly efficient strategy to forge the chiral sulfur center involves the catalytic asymmetric alkylation of sulfenamides with diazo compounds.[7] This method is powerful because it builds the desired stereocenter directly and catalytically.

Causality of Experimental Choices:

  • Catalyst: Dirhodium(II) catalysts, such as Davies' chiral cyclopropanecarboxylic acid-derived catalyst, Rh₂(R-p-Ph-TPCP)₄, are exceptionally effective at activating diazo compounds to form chiral rhodium carbenoid intermediates.[8] This intermediate is the key to transferring chirality.

  • Substrates: Sulfenamides are ideal precursors because the inherent electronic and steric differences between the nitrogen and carbon substituents on the sulfur atom provide a strong bias for achieving high enantioselectivity during the nucleophilic attack on the carbenoid.[7] Donor-acceptor diazoacetates are used to temper the reactivity of the carbene, preventing undesired side reactions.

Proposed Mechanism: Rh(II)-Catalyzed S-Alkylation

The catalytic cycle begins with the coordination of the diazo compound to the Rh(II) catalyst, followed by the extrusion of dinitrogen to form a chiral rhodium carbenoid. The sulfenamide then acts as a nucleophile, attacking the carbenoid to form a sulfur ylide intermediate, thereby setting the crucial sulfur stereocenter. Tautomerization of this ylide yields the final sulfilimine product, which can be oxidized to the sulfoximine with complete retention of configuration.[7][8]

G cluster_0 Catalytic Cycle cluster_1 Post-Modification Cat Chiral Rh(II) Catalyst Carbenoid Rh(II)=C(R)COOR' (Chiral Carbenoid) Cat->Carbenoid + Diazo - N2 Diazo R-C(N2)-COOR' Ylide Sulfur Ylide Intermediate Carbenoid->Ylide + Sulfenamide Sulfenamide Ar-S-NHR'' Ylide->Cat Catalyst Regeneration Product Enantioenriched Sulfilimine Ylide->Product Tautomerization Oxidation Oxidation (e.g., m-CPBA) Product->Oxidation Final_Product Enantioenriched Sulfoximine Oxidation->Final_Product

Caption: Workflow for Rh(II)-catalyzed enantioselective synthesis of sulfoximines.

Protocol 1: Asymmetric Synthesis of a Sulfilimine Intermediate [7]

  • Catalyst Preparation: To a flame-dried vial under an argon atmosphere, add the chiral rhodium(II) catalyst (e.g., Rh₂(R-p-Ph-TPCP)₄, 0.002 mmol, 0.2 mol%).

  • Reagent Addition: Add the sulfenamide (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 2.0 mL).

  • Reaction Initiation: Add a solution of the aryldiazoacetate (1.1 mmol, 1.1 equiv) in DCM (3.0 mL) via syringe pump over 1 hour at room temperature. Rationale: Slow addition of the diazo compound maintains a low concentration, minimizing dimerization and other side reactions.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the sulfenamide is consumed (typically 2-4 hours).

  • Work-up: Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the enantioenriched sulfilimine.

  • Oxidation: The resulting sulfilimine can be oxidized to the corresponding sulfoximine using m-CPBA in DCM at 0 °C to room temperature with complete retention of stereochemistry.[7]

Part 2: Application as Directing Groups in Asymmetric C-H Functionalization

Perhaps the most impactful application of tert-butyl sulfoximines is their use as chiral directing groups in transition-metal-catalyzed C-H functionalization. The sulfoximine moiety acts as a powerful "anchor," positioning a metal catalyst in proximity to a specific C-H bond, enabling its selective and stereocontrolled transformation.[3][9]

Rhodium(III)-Catalyzed Annulation for the Synthesis of 1,2-Benzothiazines

A flagship example is the Rh(III)-catalyzed annulation of aryl sulfoximines with diazo compounds or alkynes to construct chiral 1,2-benzothiazines, which are valuable heterocyclic scaffolds.[10][11][12]

Causality of Experimental Choices:

  • Catalyst System: A cationic [CpRh(III)] complex is typically used. The Cp ligand provides stability, while the cationic nature of the complex enhances its electrophilicity, facilitating the C-H activation step.

  • Chiral Ligand/Additive: To achieve enantioselectivity, a chiral Cp ligand (Cpˣ) on the rhodium center is employed. In kinetic resolutions, an additional chiral carboxylic acid, like a phthaloyl-protected amino acid, can act as a co-catalyst, participating in the protonolysis step and differentiating between the two enantiomers of the racemic sulfoximine.[10]

  • Solvent and Base: Solvents like 1,2-dichloroethane (DCE) are often optimal. A mild base, such as sodium acetate (NaOAc), is crucial as a proton shuttle in the C-H activation/cyclometalation step without causing undesired side reactions.[3]

Proposed Mechanism: Rh(III)-Catalyzed C-H Annulation

The catalytic cycle is believed to proceed via an initial coordination of the sulfoximine nitrogen to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This C-H activation is the key directing step. The rhodacycle then undergoes migratory insertion with a coupling partner (like a carbene from a diazo compound). Subsequent reductive elimination and catalyst regeneration yield the final annulated product.[3][11]

G cluster_0 Rh(III) Catalytic Cycle Cat [Cp*Rh(III)X2]2 Coord Coordinated Complex Cat->Coord + Sulfoximine Sulfoximine Aryl Sulfoximine Rhodacycle Five-Membered Rhodacycle (C-H Activation) Coord->Rhodacycle Concerted Metalation- Deprotonation (CMD) Insertion Migratory Insertion Intermediate Rhodacycle->Insertion + Carbene (from Diazo) - N2 Product 1,2-Benzothiazine Insertion->Product Reductive Elimination Product->Cat Catalyst Regeneration Diazo Diazo Compound (R2-C(N2)-R3)

Caption: Mechanism for Rh(III)-catalyzed C-H activation and annulation.

Protocol 2: Rh(III)-Catalyzed Synthesis of Chiral 1,2-Benzothiazine [3][11]

  • Vial Preparation: In a screw-capped vial, combine the aryl sulfoximine (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%). Rationale: AgSbF₆ is used as a halide scavenger to generate the active cationic Rh(III) species.

  • Additive and Solvent: Add NaOAc (0.2 mmol, 1.0 equiv) and 1,2-dichloroethane (DCE, 1.0 mL).

  • Diazo Addition: Add the diazo compound (0.3 mmol, 1.5 equiv).

  • Reaction Conditions: Seal the vial and place it in a preheated block at 60 °C. Stir for 12-24 hours.

  • Monitoring and Work-up: After cooling to room temperature, monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short pad of celite, wash with DCM, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2-benzothiazine.

Table 1: Representative Data for Rh-Catalyzed Annulation of Sulfoximines

EntrySulfoximine Substituent (R¹)Diazo Ester (R²)Yield (%)e.r.Reference
1HCO₂Et95>99:1[10]
24-MeCO₂Et9199:1[10]
34-ClCO₂Et8598:2[10]
4HCO₂t-Bu9999:1[3]
54-CF₃Ts7896:4[10]

Data derived from kinetic resolution experiments, yields and e.r. are for the benzothiazine product.[3][10]

Part 3: Application in Asymmetric Organocatalysis

Beyond transition metal catalysis, the chiral sulfoximine scaffold has been ingeniously incorporated into organocatalysts. By appending known catalytic motifs, such as a thiourea group, new bifunctional catalysts can be created where the sulfoximine provides a defined stereochemical environment.[1][5]

Concept: Sulfoximine-Thiourea Bifunctional Catalysts Thiourea catalysts operate through double hydrogen bonding to activate and orient substrates. By attaching a chiral sulfoximine backbone, the steric and electronic properties of the sulfoximine can influence the chiral pocket of the catalyst, thereby inducing enantioselectivity in the catalyzed reaction.[5]

Protocol 3: Synthesis and Application of a Sulfoximine-Thiourea Organocatalyst [1]

A. Catalyst Synthesis:

  • Amine Functionalization: Start with an amino-functionalized chiral sulfoximine (prepared via standard synthetic routes).

  • Isothiocyanate Coupling: Dissolve the amino-sulfoximine (1.0 mmol) in anhydrous THF (10 mL). Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 mmol, 1.05 equiv). Rationale: The electron-withdrawing CF₃ groups on the isothiocyanate enhance the acidity of the resulting thiourea N-H protons, making it a more effective hydrogen-bond donor.

  • Reaction and Isolation: Stir the mixture at room temperature for 12 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the pure thiourea-sulfoximine catalyst.

B. Application in Asymmetric Biginelli Reaction:

  • Reaction Setup: To a vial, add the sulfoximine-thiourea catalyst (0.02 mmol, 10 mol%), β-ketoester (0.2 mmol, 1.0 equiv), aldehyde (0.24 mmol, 1.2 equiv), and urea (0.3 mmol, 1.5 equiv) in a suitable solvent such as DCM (1.0 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 48-72 hours.

  • Analysis: Monitor the reaction by TLC. Upon completion, directly purify the reaction mixture by flash column chromatography to isolate the dihydropyrimidinone product. Determine the enantiomeric excess (ee) by chiral HPLC analysis. Moderate enantioselectivities have been achieved with these first-generation catalysts, demonstrating the viability of the approach.[1][5]

Conclusion and Future Outlook

Tert-butyl sulfoximines have solidified their position as indispensable tools in the field of asymmetric catalysis. Their stereochemical stability, modularity, and potent directing ability have enabled the development of highly selective transformations, particularly in the realm of C-H functionalization.[13][14] The protocols and principles outlined in this guide highlight their utility as both chiral ligands for transition metals and structural scaffolds for organocatalysts.

The future of sulfoximine chemistry is bright. Ongoing research is focused on developing new generations of sulfoximine-based ligands for a broader range of cross-coupling reactions, exploring their potential in photoredox catalysis, and designing more sophisticated organocatalysts with enhanced activity and selectivity.[15][16] For researchers in drug discovery and process development, mastering the application of these "chiral chameleons" opens a door to novel chemical space and more efficient synthetic routes to complex, high-value molecules.[17]

References

  • Brauns, M., & Cramer, N. (2019). Efficient Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Exploiting CpXRhIII-Catalyzed C–H Functionalization. Angewandte Chemie International Edition, 58(26), 8902-8906. [Link]

  • Patel, S., Greenwood, N. S., Mercado, B. Q., & Ellman, J. A. (2023). Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality. ACS Catalysis, 13(5), 3297-3304. [Link]

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  • Ye, Y., Liu, Y., Shen, B., Wan, B., & Li, X. (2020). Sulfoximines-Assisted Rh(III)-Catalyzed C–H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines Scaffolds under Room Temperature. Molecules, 25(11), 2568. [Link]

  • Bull, J. A., & Jones, T. F. (2020). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. Journal of the American Chemical Society, 142(28), 12104-12110. [Link]

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Method

Application Notes and Protocols: Experimental Setup for the N-Arylation of Sulfoximines

Introduction: The Rising Prominence of N-Aryl Sulfoximines in Medicinal Chemistry The sulfoximine moiety, a unique sulfur-based functional group, has garnered considerable attention in contemporary drug discovery and dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of N-Aryl Sulfoximines in Medicinal Chemistry

The sulfoximine moiety, a unique sulfur-based functional group, has garnered considerable attention in contemporary drug discovery and development.[1] This is largely attributed to its distinct physicochemical properties, including high metabolic stability, the capacity for hydrogen bonding, and its role as a versatile structural component in bioactive molecules. The N-arylation of sulfoximines is a pivotal transformation, enabling the synthesis of a diverse array of compounds with significant therapeutic potential.[2][3][4] Notably, N-aryl sulfoximines are key structural motifs in several clinical candidates for cancer treatment, highlighting their importance in medicinal chemistry.

This guide provides a comprehensive overview of the experimental setup for the N-arylation of sulfoximines, with a focus on two of the most prevalent and robust catalytic systems: copper-catalyzed and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern reaction success.

I. Foundational Principles: Understanding the N-Arylation Reaction

The N-arylation of sulfoximines is a cross-coupling reaction that forms a new carbon-nitrogen bond between the nitrogen atom of the sulfoximine and an aryl group. This transformation typically requires a transition metal catalyst, most commonly copper or palladium, to facilitate the reaction between the sulfoximine and an aryl halide or other arylating agent.

A. Copper-Catalyzed N-Arylation: The Ullmann-Type Coupling

The copper-catalyzed N-arylation of sulfoximines is a variation of the classic Ullmann condensation.[5][6][7] This method is often favored for its cost-effectiveness and the use of a more earth-abundant metal compared to palladium. The reaction generally proceeds via a Cu(I)/Cu(III) catalytic cycle.

Mechanism Insight: The proposed mechanism for the Ullmann-type N-arylation involves the coordination of the deprotonated sulfoximine to a Cu(I) species.[5][7] This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Subsequent reductive elimination yields the desired N-aryl sulfoximine and regenerates the active Cu(I) catalyst.[5][7]

Ullmann_Mechanism Sulfoximine-Cu(I) Sulfoximine-Cu(I) Cu(III) Intermediate Cu(III) Intermediate Sulfoximine-Cu(I)->Cu(III) Intermediate Oxidative Addition Aryl Halide Aryl Halide Aryl Halide->Cu(III) Intermediate N-Aryl Sulfoximine N-Aryl Sulfoximine Cu(III) Intermediate->N-Aryl Sulfoximine Reductive Elimination Cu(I) Cu(I) N-Aryl Sulfoximine->Cu(I) Cu(I)->Sulfoximine-Cu(I) Regeneration Buchwald_Hartwig_Mechanism Pd(0) Pd(0) Pd(II) Intermediate Pd(II) Intermediate Pd(0)->Pd(II) Intermediate Oxidative Addition Aryl Halide Aryl Halide Aryl Halide->Pd(II) Intermediate N-Aryl Sulfoximine N-Aryl Sulfoximine Pd(II) Intermediate->N-Aryl Sulfoximine Reductive Elimination Sulfoximine Sulfoximine Sulfoximine->Pd(II) Intermediate Coordination & Deprotonation N-Aryl Sulfoximine->Pd(0) Copper_Protocol_Workflow start Start reagents Add Sulfoximine, Aryl Iodide, CuI, and Cs₂CO₃ to flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert add_solvent_ligand Add anhydrous Toluene and DMEDA via syringe inert->add_solvent_ligand heat Heat reaction mixture at 110 °C for 18-22 h add_solvent_ligand->heat cool Cool to room temperature heat->cool workup Quench, extract with organic solvent, and dry cool->workup purify Purify by column chromatography workup->purify end End purify->end Palladium_Protocol_Workflow start Start reagents Add Pd catalyst, ligand, and base to flask in a glovebox start->reagents add_reactants Add sulfoximine and aryl bromide reagents->add_reactants add_solvent Add anhydrous solvent add_reactants->add_solvent heat Heat reaction mixture (typically 80-110 °C) add_solvent->heat cool Cool to room temperature heat->cool workup Filter through celite, concentrate, and perform aqueous workup cool->workup purify Purify by column chromatography workup->purify end End purify->end

Sources

Application

Scale-up synthesis of tert-butyl sulfoximine ligands

An In-Depth Technical Guide to the Scale-Up Synthesis of tert-Butyl Sulfoximine Ligands Introduction: The Ascendant Role of tert-Butyl Sulfoximines in Modern Chemistry Sulfoximines, the mono-aza analogues of sulfones, ha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of tert-Butyl Sulfoximine Ligands

Introduction: The Ascendant Role of tert-Butyl Sulfoximines in Modern Chemistry

Sulfoximines, the mono-aza analogues of sulfones, have transitioned from chemical curiosities to indispensable building blocks in medicinal chemistry, agrochemicals, and asymmetric catalysis.[1] Their unique stereochemical stability, hydrogen bonding capabilities, and favorable physicochemical properties make them highly sought-after motifs in drug design.[2][3][4] The tert-butyl group, in particular, offers significant steric bulk and can serve as a valuable chiral auxiliary or a key pharmacophoric element.

However, the translation of elegant, lab-scale syntheses of these chiral-at-sulfur compounds into robust, scalable processes suitable for industrial production presents a distinct set of challenges.[5] Issues related to reaction kinetics, heat management, reagent safety, and purification often become magnified at scale.[6][7] This guide provides a comprehensive overview of proven synthetic strategies, detailed protocols, and critical considerations for the successful scale-up synthesis of tert-butyl sulfoximine ligands, aimed at researchers and professionals in drug development and process chemistry.

Pillar 1: Strategic Approaches to Sulfoximine Synthesis

The construction of the sulfoximine core can be approached from several distinct synthetic pathways. The choice of strategy for scale-up depends on factors such as starting material availability, cost, enantiomeric purity requirements, and the safety profile of the reagents involved.

  • Route A: Oxidation of Sulfilimines: A traditional two-step sequence starting from sulfides. The sulfide is first iminated to form a sulfilimine, which is subsequently oxidized to the desired sulfoximine. While logical, this route can involve harsh reagents and additional steps.[8]

  • Route B: Imidation of Sulfoxides: This is arguably the most common and well-developed approach. A readily available sulfoxide is directly converted to the sulfoximine via the transfer of a nitrogen group. This transformation can be mediated by various catalysts, with rhodium- and iron-based systems being particularly effective and scalable.[9][10][11]

  • Route C: Direct NH/O Transfer to Sulfides: A highly atom-economical, one-pot approach where a sulfide is converted directly to an NH-sulfoximine. This method often utilizes hypervalent iodine reagents as oxidants in combination with an ammonia source and has been successfully demonstrated on a multi-kilogram scale.[4][8][12][13][14]

  • Route D: Asymmetric Synthesis from Sulfinamides: For applications demanding high enantiopurity, starting from an enantioenriched precursor like tert-butanesulfinamide is a powerful strategy. Subsequent S-alkylation or S-arylation builds the target molecule with excellent stereocontrol.[15][16][17]

The following diagram illustrates these primary synthetic disconnections.

G cluster_start Starting Materials cluster_inter Intermediates cluster_end Product Sulfide R-S-tBu Sulfilimine R-S(N)-tBu Sulfide->Sulfilimine Imination Sulfoximine R-S(O)(N)-tBu Sulfide->Sulfoximine One-Pot NH/O Transfer (Hypervalent Iodine) Sulfoxide R-S(O)-tBu Sulfoxide->Sulfoximine Imidation (Rh, Fe, etc.) Sulfinamide tBu-S(O)NH2 Sulfinamide->Sulfoximine S-Alkylation/Arylation Sulfilimine->Sulfoximine Oxidation G A Risk Assessment (Hazards, Exotherms, Reagents) B Small-Scale Validation (<1g, Re-optimize) A->B Identify Controls C Moderate Scale-Up (e.g., 3-5x increase) B->C Confirm Safety & Yield D Process Monitoring (Temp, Purity, Rate) C->D Implement Controls D->B Deviations Found E Full-Scale Production (>15g) D->E Validate Process F Review & Refine E->F Post-Batch Analysis

Caption: Iterative Workflow for Safe Reaction Scale-Up.

Technical Deep Dive
  • Thermal Hazard Assessment: Many reactions involved in sulfoximine synthesis, particularly oxidations and imitations, are exothermic. On a large scale, the surface-area-to-volume ratio decreases, hindering heat dissipation and increasing the risk of a thermal runaway. [7][18] * Causality: Inadequate heat removal can cause the reaction rate to accelerate uncontrollably, leading to rapid temperature and pressure increases.

    • Mitigation: Use a reaction calorimeter to quantify the heat of reaction. Ensure the reactor's cooling capacity is sufficient. Implement controlled, slow addition of reagents and consider using a semi-batch process over a batch process.

  • Reagent & Solvent Selection: The purity of starting materials is paramount. Impurities that are benign on a small scale can act as catalysts or inhibitors in a large batch, leading to inconsistent yields and unexpected byproducts. [6][7] * Causality: Reactive impurities can initiate side reactions, altering the impurity profile and complicating purification.

    • Mitigation: Source materials from reliable vendors with consistent specifications. Perform small-scale "front-run" experiments with new batches of reagents to verify consistency. [7]Select solvents with appropriate boiling points for heat management and safety profiles that minimize risks (e.g., flammability, toxicity).

  • Mixing & Mass Transfer: Achieving homogeneous mixing in large reactors is critical for maintaining consistent reaction rates and temperature profiles. [6] * Causality: Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield. In solid-liquid mixtures, inefficient stirring can prevent reagents from reacting completely.

    • Mitigation: Select appropriate impeller types and stirring speeds for the reactor geometry and reaction viscosity. Ensure solid reagents are of a suitable particle size for efficient dissolution or suspension.

  • Work-up & Purification: Lab-scale purification by column chromatography is often impractical at an industrial scale. [19] * Causality: Large volumes of solvent and the time-intensive nature of chromatography make it costly and inefficient.

    • Mitigation: Develop robust crystallization or precipitation methods for product isolation. Optimize liquid-liquid extractions to minimize solvent use and emulsion formation. Design the process to "telescope" steps, avoiding isolation of intermediates where possible.

Pillar 3: Scalable Application Protocols

The following protocols are presented as robust, field-proven starting points for the scale-up synthesis of tert-butyl sulfoximines. They must be adapted and optimized for specific substrates and equipment. A thorough risk assessment must be performed before any attempt at scale-up. [20]

Protocol 1: Metal-Free NH/O Transfer from a Sulfide (Gram to Kilogram Scale)

This one-pot method is highly efficient and leverages inexpensive, readily available reagents. It has been successfully applied to the multi-kilogram synthesis of pharmaceutical intermediates. [4][8] Reaction: R-S-tBu → R-S(O)(NH)-tBu

Key Reagents:

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) or other hypervalent iodine oxidant

  • Ammonium carbamate or aqueous ammonia as the NH source

Parameter Guideline Rationale & Scale-Up Insight
Starting Material Aryl or Alkyl tert-butyl sulfide1.0 equiv
Oxidant PhI(OAc)₂1.5 - 2.5 equiv
Nitrogen Source Ammonium Carbamate2.0 - 3.0 equiv
Solvent Methanol (MeOH) or Toluene/MeOH5 - 10 mL / g
Temperature Ambient (20-25 °C)The reaction is typically run at room temperature, which simplifies thermal management. Monitor for any exotherm during reagent addition.
Reaction Time 4 - 24 hoursMonitor by HPLC or TLC for completion. Reaction times may be longer at larger scales if mixing is not optimal.
Expected Yield 80 - 95%Yields are typically high but can be affected by substrate electronics and steric hindrance.

Step-by-Step Methodology (Illustrative 100g Scale):

  • Vessel Preparation: To a 2 L, 3-neck round-bottom flask (or appropriate reactor) equipped with an overhead mechanical stirrer, temperature probe, and nitrogen inlet, add the starting sulfide (100 g, 1.0 equiv).

  • Solvent Addition: Add methanol (800 mL) and begin stirring to ensure complete dissolution.

  • Reagent Addition: In portions, over 30-60 minutes, add ammonium carbamate (2.0 - 3.0 equiv). Follow with the portion-wise addition of (diacetoxyiodo)benzene (1.5 - 2.5 equiv). CAUTION: An exotherm is expected. Maintain the internal temperature below 30 °C using an ice bath if necessary. The rate of addition is a critical control parameter.

  • Reaction Monitoring: Stir the resulting slurry at ambient temperature for 4-24 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

    • Add dichloromethane (DCM) or ethyl acetate (EtOAc) (1 L) and a saturated aqueous solution of sodium thiosulfate (500 mL) to quench any remaining oxidant.

    • Separate the layers. Extract the aqueous layer with the organic solvent (2 x 250 mL).

    • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can often be purified by crystallization from a suitable solvent system (e.g., EtOAc/hexanes or isopropanol) to yield the pure NH-sulfoximine.

Protocol 2: Rhodium-Catalyzed Imidation of a Sulfoxide (Gram Scale)

This method is highly reliable for converting enantiopure sulfoxides to the corresponding sulfoximines with retention of configuration. [9][11]While effective, the cost of the rhodium catalyst can be a consideration for very large-scale processes.

Reaction: R-S(O)-tBu → R-S(O)(N-PG)-tBu → R-S(O)(NH)-tBu

Key Reagents:

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] as the catalyst

  • A nitrene precursor (e.g., a carbamate for N-Boc/Cbz sulfoximines) [20]* An oxidant such as PhI(OAc)₂

Parameter Guideline Rationale & Scale-Up Insight
Starting Material tert-Butyl sulfoxide1.0 equiv
Catalyst [Rh₂(OAc)₄]1 - 2.5 mol %
Nitrene Source Trifluoroacetamide2.0 equiv
Oxidant PhI(OAc)₂1.5 equiv
Base Magnesium Oxide (MgO)4.0 equiv
Solvent Dichloromethane (DCM)10 mL / g
Temperature Ambient (20-25 °C)The mild conditions are a significant advantage, reducing the need for extensive heating or cooling infrastructure.
Reaction Time 12 - 24 hoursMonitor by HPLC or TLC.
Expected Yield 70 - 90%Good to excellent yields are typical for this transformation.

Step-by-Step Methodology (Illustrative 20g Scale):

  • Vessel Preparation: To a 500 mL, 3-neck round-bottom flask equipped with a magnetic stirrer (or overhead stirrer), temperature probe, and nitrogen inlet, add the tert-butyl sulfoxide (20 g, 1.0 equiv), trifluoroacetamide (2.0 equiv), and magnesium oxide (4.0 equiv).

  • Solvent & Catalyst Addition: Add dichloromethane (200 mL) followed by [Rh₂(OAc)₄] (0.025 equiv).

  • Oxidant Addition: Add PhI(OAc)₂ (1.5 equiv) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours under a nitrogen atmosphere. Monitor for completion by TLC or HPLC.

  • Work-up (Filtration): Upon completion, filter the reaction mixture through a pad of Celite® to remove MgO and other insoluble materials. Wash the pad with additional DCM.

  • Work-up (Aqueous): Concentrate the filtrate in vacuo. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Deprotection: Dissolve the crude N-protected sulfoximine in methanol. Add potassium carbonate (K₂CO₃, 5.0 equiv) and stir at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).

  • Final Isolation: Concentrate the methanolic solution. Partition the residue between water and DCM. Extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate. The final product can be purified by crystallization.

References

  • Sulfoximines-Assisted Rh(III)-Catalyzed C–H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines Scaffolds under Room Temperature. MDPI. Available at: [Link]

  • Synthesis of sulfoximines by imidation. Organic Chemistry Portal. Available at: [Link]

  • Rhodium-Catalyzed Synthesis of Chiral Sulfoximines and 1,2-Benzothiazines. Thieme. Available at: [Link]

  • Okamura, H., & Bolm, C. (2004). Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines. Organic Letters, 6(8), 1305–1307. Available at: [Link]

  • Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides. Royal Society of Chemistry. Available at: [Link]

  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1143. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. National Institutes of Health (PMC). Available at: [Link]

  • Progress in the Synthesis and Application of Sulfoximines. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. National Institutes of Health (PMC). Available at: [Link]

  • Enantioselective Synthesis of N-Cyclopentenyl Sulfoximines via the Catalytic Asymmetric Aza-Piancatelli Reaction. ACS Publications. Available at: [Link]

  • Direct asymmetric functionalization of tert-butyl sulfoximines to sulfonimidoyl ureas. ResearchGate. Available at: [Link]

  • Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality. National Institutes of Health (PMC). Available at: [Link]

  • Reagent-controlled selective synthesis of sulfinamides and sulfoximines from tert-butanesulfinamide. Royal Society of Chemistry. Available at: [Link]

  • Reagent-controlled selective synthesis of sulfinamides and sulfoximines from tert-butanesulfinamide. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Transformations of NH‐Sulfoximines. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of sulfoximines by C-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Sulfimine-Promoted Fast O Transfer: One-step Synthesis of Sulfoximine from Sulfide. ResearchGate. Available at: [Link]

  • Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. Organic Chemistry Portal. Available at: [Link]

  • Dehydrogenative Imination of Low-Valent Sulfur Compounds: Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. ACS Publications. Available at: [Link]

  • Synthesis of Chiral Sulfoximines via Iridium-Catalyzed Regio- and Enantioselective C-H Borylation: A Remarkable Sidearm Effect of Ligand. PubMed. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Chiral-at-Sulfur Sulfoximines. ACS Catalysis. Available at: [Link]

  • Sulfoximines: Synthesis and Catalytic Applications. ResearchGate. Available at: [Link]

  • Synthesis and Transformations of NH‐Sulfoximines. Wiley Online Library. Available at: [Link]

  • Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses. Available at: [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. Available at: [Link]

  • Scale-up Reactions. University of Illinois Urbana-Champaign. Available at: [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. National Institutes of Health (PMC). Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Synthesis of Sulfoximine-Derived P,N Ligands and their Applications in Asymmetric Quinoline Hydrogenations. Wiley Online Library. Available at: [Link]

  • One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. National Institutes of Health (PMC). Available at: [Link]

  • Critical Considerations in Process Safety. H.E.L Group. Available at: [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. ACS Publications. Available at: [Link]

  • Organocatalytic Kinetic Resolution of Sulfoximines. Journal of the American Chemical Society. Available at: [Link]

  • Novel methods for the synthesis and functionalisation of sulfoximines and sulfonimidamides. Nottingham ePrints. Available at: [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]

  • Working with Potentially Explosive Chemicals/Reactions. University of Auckland. Available at: [Link]

Sources

Method

Precision Agrochemical Synthesis: The Sulfoximine Pharmacophore

Application Note | Series: Advanced Crop Protection Chemistry Executive Summary The sulfoximine functionality ( ) has emerged as a critical pharmacophore in modern agrochemistry, most notably validated by the success of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Series: Advanced Crop Protection Chemistry

Executive Summary

The sulfoximine functionality (


) has emerged as a critical pharmacophore in modern agrochemistry, most notably validated by the success of Sulfoxaflor  (Isoclast™ Active). Unlike traditional sulfones or sulfonamides, the sulfoximine group offers a unique vector for structural diversification via the nitrogen atom, allowing for precise tuning of lipophilicity (

), aqueous solubility, and metabolic stability.

This guide details the strategic application of sulfoximines in designing Group 4C insecticides (nAChR modulators) and provides field-proven protocols for their synthesis. We focus on transitioning from classical oxidative routes to modern, transition-metal-catalyzed nitrogen transfer methodologies that ensure scalability and chemoselectivity.

Part 1: The Sulfoximine Advantage in Agrochemical Design

Bioisosterism and Physicochemical Tuning

The sulfoximine group is frequently employed as a bioisostere for the sulfone moiety (


). While retaining the tetrahedral geometry and electron-withdrawing nature of a sulfone, the sulfoximine introduces an additional point of substitution at the nitrogen.
FeatureSulfone (

)
Sulfoximine (

)
Agrochemical Benefit
Geometry TetrahedralTetrahedral (Chiral at Sulfur)Maintains binding pocket fit; Chirality offers potency selectivity.
H-Bonding Acceptor onlyAcceptor + Donor (if

)

-sulfoximines can engage in novel H-bond networks within the active site.
Solubility Low to ModerateHighImproved systemic distribution in plant xylem (crucial for sucking pests).
Metabolic Stability HighTunableThe

-substituent (e.g.,

,

) blocks metabolic oxidation and P450 degradation.
Case Study: Sulfoxaflor (Group 4C)

Sulfoxaflor represents the first commercialized sulfoximine insecticide.[1] Its efficacy against neonicotinoid-resistant sap-feeding pests stems from its distinct binding mode to the nicotinic acetylcholine receptor (nAChR).[1][2]

  • Mechanism: It functions as an agonist but interacts with the receptor differently than imidacloprid (Group 4A), leading to a lack of cross-resistance.

  • Chemical Logic: The electron-withdrawing

    
    -cyano  group is critical. It modulates the acidity of the 
    
    
    
    -protons and fine-tunes the pKa, ensuring the molecule remains neutral at physiological pH to cross biological membranes, yet active at the synaptic cleft.

Part 2: Synthetic Strategies & Workflows

The synthesis of sulfoximines generally proceeds via two distinct logic gates: Oxidative Imination of sulfoxides or Oxidation of sulfilimines.

Strategic Pathway Diagram

The following diagram outlines the decision tree for synthesizing complex sulfoximine scaffolds, highlighting the divergence between classical industrial routes and modern catalytic methods.

SulfoximineSynthesis cluster_legend Route Logic Sulfide Sulfide Precursor (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Sulfide->Sulfoxide Oxidation (mCPBA/H2O2) Sulfilimine Sulfilimine (R-S(=NR)-R') Sulfide->Sulfilimine Imidation (PhI=N-R) NHSulfoximine NH-Sulfoximine (Core Scaffold) Sulfoxide->NHSulfoximine Metal-Cat. NH Transfer (Protocol A) Target N-Functionalized Target (e.g., Sulfoxaflor) Sulfilimine->Target Oxidation (NaOCl/KMnO4) NHSulfoximine->Target Electrophilic Functionalization (Protocol B) Legend1 Green Path: Modern Catalytic Route (Recommended)

Figure 1: Divergent synthetic pathways for accessing sulfoximine pharmacophores. The Green path (Protocol A) is preferred for library generation due to higher chemoselectivity.

Part 3: Detailed Experimental Protocols

These protocols are designed for "self-validation," meaning they include internal checkpoints (TLC/NMR signatures) to confirm success before proceeding.

Protocol A: Iron-Catalyzed Synthesis of NH-Sulfoximines

Based on the methodology of Bolm et al. This protocol utilizes a bio-inspired iron catalytic cycle to transfer a nitrogen atom directly to a sulfoxide. It is superior to Rhodium-catalyzed methods for cost and environmental impact.

Reagents:

  • Substrate: Aryl/Alkyl Sulfoxide (1.0 equiv)

  • Nitrogen Source: Ammonium Carbamate (

    
    ) (1.5 equiv)
    
  • Oxidant: Diacetoxyiodobenzene (PhI(OAc)

    
    ) (1.5 equiv)
    
  • Catalyst: Iron(III) acetylacetonate [Fe(acac)

    
    ] (10 mol%)
    
  • Solvent: Methanol (0.3 M concentration)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfoxide (e.g., methyl phenyl sulfoxide) in Methanol.

  • Addition: Add Fe(acac)

    
     (10 mol%) and Ammonium Carbamate (1.5 equiv) sequentially.
    
  • Activation: Add PhI(OAc)

    
     (1.5 equiv) in one portion. The reaction is slightly exothermic; ensure the flask is open to air (or under a drying tube) as the release of 
    
    
    
    and acetic acid drives the equilibrium.
  • Reaction: Stir at room temperature (23°C) for 2–4 hours.

    • Self-Validation Checkpoint: Monitor by TLC. The sulfoximine is typically more polar than the starting sulfoxide. Staining with Ninhydrin is often ineffective for free sulfoximines; use UV or KMnO4 stain.

    • NMR Checkpoint: In

      
       NMR, the 
      
      
      
      -protons next to sulfur (e.g.,
      
      
      ) will shift downfield (approx.
      
      
      3.0-3.1 ppm) compared to the sulfoxide (
      
      
      2.7 ppm).
  • Workup: Remove solvent under reduced pressure. Redissolve the residue in EtOAc and wash with saturated

    
     (to remove acetic acid byproducts) and brine.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Why this works: The ammonium carbamate serves as a convenient, solid ammonia equivalent. The Iron catalyst activates the hypervalent iodine species to generate an iron-nitrenoid intermediate, which performs an electrophilic attack on the sulfoxide sulfur.

Protocol B: Electrophilic Cyanation (Synthesis of N-Cyano Sulfoximines)

Targeting the Sulfoxaflor Pharmacophore. Converting the free


-sulfoximine to the 

-cyano derivative increases lipophilicity and biological potency.

Reagents:

  • Substrate:

    
    -Sulfoximine (from Protocol A)
    
  • Reagent: Cyanogen Bromide (BrCN) (1.2 equiv) [HANDLE WITH EXTREME CARE - TOXIC]

  • Base: DMAP (1.2 equiv) or

    
    
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile

Step-by-Step Methodology:

  • Safety Prep: Perform all operations in a well-ventilated fume hood. Have a bleach bath ready to quench cyanide waste.

  • Dissolution: Dissolve the

    
    -sulfoximine and DMAP in dry DCM at 0°C.
    
  • Addition: Add Cyanogen Bromide (solution in DCM) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Self-Validation Checkpoint: The disappearance of the broad

      
       stretch in IR (approx. 3200-3300 cm
      
      
      
      ) and the appearance of a sharp nitrile stretch (
      
      
      ) around 2190-2200 cm
      
      
      confirms the transformation.
  • Workup: Quench with water. Extract with DCM. Wash organic layer with dilute HCl (to remove DMAP) and then brine.

  • Purification: Recrystallization from EtOH/Heptane is often sufficient; otherwise, silica chromatography.

Part 4: Troubleshooting & Optimization

Stereochemical Integrity

Sulfoximines possess a chiral sulfur center.[1]

  • Issue: Racemization during

    
    -functionalization.
    
  • Solution: The Iron-catalyzed protocol (Protocol A) generally proceeds with retention of configuration if starting from an enantiopure sulfoxide. However, strong heating in basic conditions during Protocol B can lead to racemization. Keep temperatures <40°C during cyanation.

Chemoselectivity
  • Issue: Over-oxidation to sulfonimidamides or S-N cleavage.

  • Solution: If the substrate contains oxidizable nitrogens (e.g., pyridines in Sulfoxaflor precursors), the Iron/PhI(OAc)

    
     system is preferred over harsh oxidants like 
    
    
    
    . The iron system is highly chemoselective for the S-center.
Scalability (Flow Chemistry)

For kilogram-scale synthesis (relevant to development), the exothermic nature of Protocol A is a risk.

  • Adaptation: Use a Continuous Flow Reactor (e.g., Vapourtec).

  • Conditions: Replace Ammonium Carbamate with aqueous Ammonia (mixed with MeOH). Residence time: 15 mins at 0°C.[3] This prevents thermal runaway and manages gas evolution (

    
    ) safely.
    

References

  • Sparks, T. C., et al. (2013). "Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects."[1] Pesticide Biochemistry and Physiology. Link

  • Zenzola, M., et al. (2016).[4] "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." Angewandte Chemie International Edition. Link

  • Yu, H., Li, Z., & Bolm, C. (2018). "Iron(II)-Catalyzed Direct Synthesis of NH Sulfoximines from Sulfoxides." Angewandte Chemie International Edition. Link

  • Frings, M., et al. (2017). "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical Properties and Applications." European Journal of Medicinal Chemistry. Link

  • Tredwell, M., & Luisi, R. (2023). "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." Molecules. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the N-functionalization of hindered sulfoximines

Welcome to the technical support center for the N-functionalization of hindered sulfoximines. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered by researchers in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-functionalization of hindered sulfoximines. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered by researchers in this field. This resource is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles that govern these complex transformations. Sulfoximines are a critical structural motif in modern drug discovery, and mastering their synthesis is key to unlocking novel chemical space.[1][2]

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing and executing successful N-functionalization reactions with sterically demanding substrates.

Question 1: Why is the N-functionalization of hindered sulfoximines so challenging?

The primary challenge stems from a combination of two factors: the inherent electronic properties of the sulfoximine nitrogen and the steric hindrance imposed by bulky substituents on either the sulfoximine itself or the coupling partner.

  • Low Nucleophilicity: The nitrogen atom in a sulfoximine is part of a polarized S=N double bond, which significantly reduces its nucleophilicity compared to a typical amine.[3] This inherent low reactivity is exacerbated by steric hindrance.

  • Steric Hindrance: Bulky groups (e.g., tert-butyl, ortho-substituted aryl rings) on the sulfur atom or the incoming electrophile can physically block the nitrogen atom, preventing the necessary orbital overlap for bond formation. This steric clash can dramatically slow down or completely inhibit the reaction.

Question 2: What are the most common strategies for N-functionalizing hindered sulfoximines?

Transition-metal catalysis is the most powerful and versatile approach for the N-functionalization of hindered sulfoximines.[1] The choice of catalyst and reaction conditions is critical for success. The three main classes of catalysts are:

  • Palladium-based catalysts: These are often used for N-arylation reactions (a type of Buchwald-Hartwig amination). The choice of ligand is crucial for overcoming steric hindrance.[4]

  • Copper-based catalysts: Copper-catalyzed N-arylation (Ullmann condensation) is a classic and cost-effective method.[5] Modern protocols with carefully chosen ligands have expanded its scope to include hindered substrates.[6]

  • Rhodium-based catalysts: Rhodium catalysts have shown great promise for various N-functionalizations, including allylation and reactions involving C-H activation.[7][8]

In addition to transition-metal catalysis, photoredox catalysis has emerged as a mild and efficient method for N-alkylation, capable of generating radical intermediates that are less sensitive to steric effects.[9][10]

Question 3: How do I choose the right catalytic system for my hindered sulfoximine?

The optimal catalytic system depends on the specific transformation (e.g., N-arylation, N-alkylation) and the nature of the substrates. A general decision-making workflow is presented below.

Catalyst Selection Workflow start Define Transformation (e.g., N-Arylation, N-Alkylation) is_arylation N-Arylation? start->is_arylation is_alkylation N-Alkylation? start->is_alkylation No pd_or_cu Substrate Compatibility Check is_arylation->pd_or_cu Yes photoredox Consider Photoredox Catalysis (mild conditions, broad scope) [3, 15] is_alkylation->photoredox Yes other Other Functionalizations (e.g., N-Acylation, N-Allylation) is_alkylation->other No pd_catalysis Palladium Catalysis (Good for electron-neutral/rich aryl halides) [39] pd_or_cu->pd_catalysis cu_catalysis Copper Catalysis (Cost-effective, good for aryl iodides/bromides) [17] pd_or_cu->cu_catalysis

Caption: Catalyst selection workflow for N-functionalization.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific experimental problems in a question-and-answer format.

Guide 1: N-Arylation of Hindered Sulfoximines

Problem: I am attempting an N-arylation of a sterically hindered sulfoximine with an ortho-substituted aryl bromide using a standard Pd-catalyst system, but I am observing no product formation.

Answer: This is a classic issue where steric hindrance is likely preventing the reaction from proceeding. Here is a systematic approach to troubleshoot this problem:

  • Evaluate Your Ligand: Standard phosphine ligands (e.g., P(tBu)3) may not be sufficient for highly hindered substrates. The ligand plays a crucial role in both the stability of the catalyst and the steric environment around the metal center.

    • Recommendation: Switch to a bulkier, more electron-rich biarylphosphine ligand such as RuPhos, XPhos, or BrettPhos. These ligands create a more open coordination sphere around the palladium, which can better accommodate hindered substrates and promote the reductive elimination step.

  • Check Your Base: The choice of base is critical. A base that is too weak may not efficiently deprotonate the sulfoximine, while a base that is too strong can lead to side reactions.

    • Recommendation: For hindered systems, a stronger, non-nucleophilic base is often required. Consider switching from K2CO3 or Cs2CO3 to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu).

  • Increase Reaction Temperature and Time: Sterically hindered reactions often have a higher activation energy.

    • Recommendation: Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for decomposition. Ensure the reaction is running for an extended period (24-48 hours) before concluding that it has failed.

Problem: My N-arylation reaction is giving a low yield (<30%), with a significant amount of starting material remaining.

Answer: A low yield with recovered starting material suggests a slow or incomplete reaction. In addition to the points above, consider the following:

  • Catalyst Loading: For challenging couplings, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.

    • Recommendation: Increase the palladium catalyst loading from the typical 1-2 mol% to 5-10 mol%.

  • Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Recommendation: Ensure your solvent is rigorously anhydrous. Toluene and dioxane are common choices. For highly polar substrates, a more polar aprotic solvent like DMF or DMA may be beneficial, but be aware that these can sometimes coordinate to the metal and inhibit catalysis.

  • Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical.

    • Recommendation: If you are using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. If this is not possible, a specialized catalyst system designed for aryl chloride activation (e.g., using a cataCXium A ligand) may be necessary.

Guide 2: N-Alkylation of Hindered Sulfoximines

Problem: I am trying to perform an N-alkylation with a secondary alkyl halide, but I am getting significant elimination side products.

Answer: This is a common problem when using secondary alkyl halides, as the sulfoximine can act as a base, promoting E2 elimination.

  • Switch to a Milder Method: Traditional SN2-type alkylations are often problematic for hindered systems.

    • Recommendation: Consider using a photoredox-catalyzed method. These reactions proceed via radical intermediates, which are not prone to elimination side reactions.[9][10] A unified metallaphotoredox protocol can accommodate diverse alkyl sources like alcohols and carboxylic acids under mild, visible-light irradiation.[9]

  • Mitsunobu-type Conditions: For the introduction of alkyl groups from alcohols, Mitsunobu-type conditions can be effective, although they may require optimization for hindered substrates.[11]

Part 3: Data & Protocols

Comparative Table of Catalytic Systems for N-Arylation

The following table summarizes common catalytic systems for the N-arylation of a generic hindered sulfoximine with an aryl bromide.

Catalyst SystemCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical YieldsKey Considerations
Palladium Pd2(dba)3 (2.5)XPhos (5)NaOtBuToluene100-12060-95%Broad scope, but can be expensive.[4]
Copper (I) CuI (10)DMEDA (20)Cs2CO3Toluene11070-90%Cost-effective, good for aryl iodides/bromides.[5]
Dual Nickel NiBr2·diglyme (10)dtbbpy (10)Cs2CO3DMA25 (blue light)80-99%Very mild conditions, excellent for heteroaryl bromides.[12]
Experimental Protocol: Copper-Catalyzed N-Arylation of a Hindered Sulfoximine

This protocol is adapted from established methods for the copper-catalyzed N-arylation of sulfoximines.[5]

Materials:

  • Hindered NH-sulfoximine (1.0 mmol)

  • Aryl iodide or bromide (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the hindered NH-sulfoximine, aryl halide, CuI, and Cs2CO3.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and DMEDA via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated sulfoximine.

Part 4: Mechanistic Insights

Understanding the mechanism of your chosen reaction can be invaluable for troubleshooting. Below is a simplified representation of a key step in a palladium-catalyzed N-arylation, highlighting the role of a bulky ligand in overcoming steric hindrance.

Caption: Role of a bulky ligand in the reductive elimination step.

References

  • Lücking, U. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery. ChemMedChem. [Link]

  • Zhu, C., & Wang, J. (2023). Rhodium-Catalyzed Enantioselective N-Allylation of Sulfoximines. Organic Letters. [Link]

  • Stepan, A. F., et al. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. PMC. [Link]

  • Pan, F., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. MDPI. [Link]

  • Bolm, C., et al. (n.d.). Copper-Catalyzed N−H Functionalizations of NH-Sulfoximines for C−N Bond Formation. RWTH Publications. [Link]

  • Thome, I., & Bolm, C. (2017). Rhodium(III)-Catalyzed Ortho Halogenations of N-Acylsulfoximines and Synthetic Applications toward Functionalized Sulfoximine Derivatives. Organic Letters. [Link]

  • Bolm, C., et al. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. PMC. [Link]

  • Andresini, M., et al. (2021). Synthesis and Transformations of NH-Sulfoximines. PubMed. [Link]

  • Sedelmeier, J., & Bolm, C. (2005). Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. Journal of Organic Chemistry. [Link]

  • Wimmer, A., & König, B. (2019). N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Organic Letters. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. ResearchGate. [Link]

  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. [Link]

  • Lücking, U. (2019). Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers. [Link]

  • Tota, A., et al. (2023). Alkylation of N H-sulfoximines under Mitsunobu-type conditions. Organic & Biomolecular Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Sulfoximine Compounds

Welcome to the technical support center for the purification of polar sulfoximine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar sulfoximine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique and increasingly important molecules. Sulfoximines, with their distinct physicochemical properties, including a stereogenic sulfur center and hydrogen bond donor/acceptor capabilities, present specific challenges during purification.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.

I. Troubleshooting Guide: Column Chromatography

Column chromatography is a primary tool for purifying sulfoximines. However, their polarity can lead to several common problems.

Issue 1: Poor or No Elution of the Sulfoximine from a Silica Gel Column

Question: My polar sulfoximine is stuck on the silica gel column and won't elute, even with a high concentration of ethyl acetate in hexane. What's happening and how can I get my compound off the column?

Answer: This is a classic issue stemming from the high polarity of many sulfoximine compounds, leading to strong interactions with the acidic silica gel stationary phase.[2] The lone pair on the nitrogen and the oxygen of the sulfoximine group can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.

Causality Explained: Silica gel is a polar, acidic adsorbent. Polar compounds, especially those with basic nitrogen atoms like NH-sulfoximines, will adsorb very strongly. The interaction is often more than simple polarity-based adsorption; it can be a strong acid-base interaction.

Step-by-Step Solutions:
  • Increase Mobile Phase Polarity Systematically:

    • Initial Step: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., ethyl acetate in hexane).

    • Advanced Step: If increasing the primary polar solvent is ineffective, add a stronger, more polar "modifier" solvent to your eluent system. A common and effective choice is methanol. Start with a small percentage (1-2%) and incrementally increase it. Be cautious, as too much methanol can lead to the elution of highly polar impurities as well.

    • Alternative Modifier: For very stubborn compounds, a small amount of acetic acid can be added to the mobile phase to protonate the sulfoximine, which can sometimes disrupt its interaction with the silica. However, this is less common and should be used judiciously as it can affect acid-labile compounds.

  • Neutralize the Stationary Phase:

    • The acidity of the silica gel can be a major contributor to the strong adsorption. You can mitigate this by:

      • Pre-treating the silica: Prepare a slurry of silica gel in your desired solvent system containing 1-2% triethylamine (Et3N) or ammonia solution. This deactivates the acidic silanol groups.

      • Adding a basic modifier to the mobile phase: Incorporate 0.5-2% triethylamine or a few drops of aqueous ammonia into your eluent. This will neutralize the silica surface in situ as the mobile phase runs through the column.[2]

  • Consider an Alternative Stationary Phase:

    • If silica gel proves too problematic, switching to a different stationary phase is a viable option.

      • Alumina (Al2O3): Alumina is also a polar adsorbent but is available in neutral, acidic, and basic forms. Basic or neutral alumina can be an excellent alternative for purifying basic sulfoximines.

      • Reverse-Phase Chromatography (C18 or C8): For highly polar sulfoximines, reverse-phase chromatography can be very effective.[2][3] In this technique, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol mixtures). This inverts the elution order, with polar compounds eluting first.

Workflow for Troubleshooting Poor Elution:

G start Compound Not Eluting increase_polarity Increase Mobile Phase Polarity (e.g., add Methanol) start->increase_polarity neutralize_silica Neutralize Silica Gel (add Et3N to eluent) increase_polarity->neutralize_silica If still no elution success Successful Elution increase_polarity->success If successful change_stationary_phase Switch Stationary Phase (Alumina or Reverse Phase) neutralize_silica->change_stationary_phase If still no elution neutralize_silica->success If successful change_stationary_phase->success If successful

Caption: Decision tree for resolving poor elution of polar sulfoximines.

Issue 2: Co-elution of the Sulfoximine with Polar Impurities

Question: My sulfoximine is eluting, but it's contaminated with an impurity of very similar polarity. How can I improve the separation?

Answer: Co-elution is a common challenge when dealing with byproducts or starting materials that share similar functional groups and polarities with your target sulfoximine. Achieving better resolution requires fine-tuning your chromatographic conditions.

Causality Explained: Resolution in chromatography depends on the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar polarities, they will interact with the stationary phase in a nearly identical manner, leading to poor separation.

Strategies for Improved Resolution:
  • Optimize the Solvent System:

    • Systematic TLC Analysis: Before running another column, perform a thorough thin-layer chromatography (TLC) analysis with a wide range of solvent systems. Test different solvent mixtures of varying polarities and compositions (e.g., dichloromethane/methanol, ethyl acetate/ethanol, toluene/acetonitrile). The goal is to find a system that maximizes the difference in retention factor (ΔRf) between your product and the impurity.

    • Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient elution can significantly improve separation. A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can effectively resolve closely eluting compounds.[2]

  • Change the Stationary Phase:

    • As mentioned previously, switching to a different stationary phase can alter the selectivity of the separation. If silica gel is not providing the necessary resolution, consider alumina or a reverse-phase support.[2] The different surface chemistry may lead to differential interactions with your compound and the impurity.

  • Chiral Separations:

    • For separating enantiomers of chiral sulfoximines, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns, such as Chiralcel OJ-H, Chiralpak AD-H, and Chiralpak AS-H, have been shown to be effective for resolving sulfoximine enantiomers.[4] The mobile phase for these separations is typically a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[4]

Issue 3: Compound Decomposition on Silica Gel

Question: I'm observing streaking on my TLC plate and getting a low yield from my column. I suspect my sulfoximine is decomposing. What could be the cause and how can I prevent it?

Answer: Decomposition on silica gel is a known issue for sensitive compounds, and sulfoximines can be susceptible under certain conditions. The acidic nature of silica gel is often the primary culprit.[2]

Causality Explained: The acidic silanol groups on the surface of silica gel can catalyze the degradation of acid-sensitive functional groups. For sulfoximines, this could involve hydrolysis or other acid-catalyzed rearrangements, particularly if other sensitive moieties are present in the molecule.

Preventative Measures:
  • Neutralize the Silica: As with improving elution, neutralizing the silica gel is the first line of defense against acid-catalyzed decomposition. Add 1-2% triethylamine or another suitable base to your eluent to create a less harsh environment on the column.[2]

  • Use a Less Acidic Stationary Phase:

    • Neutral Alumina: This is a good alternative that lacks the strong acidity of silica.

    • Reverse-Phase (C18): This is generally a very mild purification method as the mobile phases are often buffered around neutral pH.

  • Minimize Contact Time:

    • Flash Chromatography: Use flash chromatography instead of traditional gravity chromatography. The increased flow rate reduces the amount of time the compound spends in contact with the stationary phase, thereby minimizing the opportunity for degradation.

    • Work Quickly: Do not let your compound sit on the column for extended periods. Once loaded, proceed with the elution without delay.

II. Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for obtaining highly pure solid sulfoximines. However, their polarity can influence their solubility and crystallization behavior.

Issue 1: The Sulfoximine Fails to Crystallize ("Oils Out")

Question: I've dissolved my crude sulfoximine in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in the solvent system, or when the solution becomes supersaturated too quickly.[5] The high polarity and hydrogen bonding capabilities of sulfoximines can sometimes lead to the formation of viscous, non-crystalline phases.

Causality Explained: Oiling out is a competition between precipitation and crystallization. If the solubility of the compound drops too rapidly upon cooling, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice and will instead aggregate as a disordered, liquid-like phase.

Solutions to Promote Crystallization:
  • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) can promote the slow formation of crystals.

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture, re-heat to dissolve, and then cool slowly.

  • Use a Co-solvent System (Solvent-Pair):

    • Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble).

    • Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow this solution to cool slowly. The presence of the second solvent can modulate the solubility in a way that favors crystal growth.

  • Scratch and Seed:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution. This provides a template for further crystal growth.[5]

Issue 2: The Sulfoximine is Too Soluble in All Common Solvents

Question: My polar sulfoximine seems to be soluble in almost every solvent I try, making it difficult to find a suitable system for crystallization. What are my options?

Answer: High solubility across a range of solvents is a common issue with polar compounds. The key is to find a solvent or solvent system where there is a significant difference in solubility between hot and cold conditions.

Strategies for Highly Soluble Compounds:
  • Vapor Diffusion:

    • Dissolve your compound in a small amount of a relatively volatile solvent in which it is soluble.

    • Place this vial inside a larger, sealed container that contains a poor solvent (one in which your compound is insoluble but is miscible with the first solvent).

    • Over time, the poor solvent will slowly diffuse into the vial containing your solution, gradually decreasing the solubility of your compound and promoting slow crystal growth.

  • Solvent Evaporation:

    • Dissolve the compound in a suitable solvent.

    • Allow the solvent to evaporate slowly and undisturbed. This can be done by leaving the container loosely covered (e.g., with perforated parafilm). As the solvent evaporates, the concentration of the sulfoximine increases, eventually reaching a point of supersaturation where crystals can form.

  • Explore Less Common Solvents: Systematically test a broader range of solvents, including ethers (like dioxane or tert-butyl methyl ether), hydrocarbons (like toluene or heptane), and nitriles (like acetonitrile).

Solvent Polarity and Miscibility Table:

SolventDielectric Constant (ε)Miscible with Water
Heptane1.9No
Toluene2.4No
Diethyl Ether4.3Slightly
Dichloromethane9.1No
Ethyl Acetate6.0Slightly
Acetone21Yes
Ethanol25Yes
Acetonitrile37Yes
Methanol33Yes
Water80-

This table can help in selecting appropriate solvent pairs for crystallization.

III. Frequently Asked Questions (FAQs)

Q1: Can I use acid-base extraction to purify my NH-sulfoximine?

A1: Yes, acid-base extraction can be a very effective initial purification step for NH-sulfoximines.[6] Since the NH group is weakly basic, it can be protonated by a dilute acid (e.g., 1 M HCl). This will form a water-soluble salt that can be extracted into the aqueous phase, leaving non-basic organic impurities behind in the organic layer.[7] Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO3 or NaOH) will deprotonate the sulfoximine, causing it to precipitate or allowing it to be extracted back into an organic solvent. This is a powerful technique for removing non-polar impurities.[6]

Acid-Base Extraction Workflow:

G start Crude Mixture in Organic Solvent add_acid Extract with Dilute Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Non-basic impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Sulfoximine Salt) separate_layers->aqueous_layer neutralize Neutralize Aqueous Layer with Base aqueous_layer->neutralize extract_product Extract with Organic Solvent neutralize->extract_product final_product Purified Sulfoximine in Organic Solvent extract_product->final_product

Caption: Workflow for the purification of an NH-sulfoximine using acid-base extraction.

Q2: How do I monitor the purity of my sulfoximine fractions?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography fractions. For sulfoximines, you may need to use a more polar solvent system than for less polar compounds. Visualization can be achieved using a UV lamp (if the compound is UV active) and/or by staining. A potassium permanganate (KMnO4) stain is often effective for visualizing sulfoximines, as the sulfur atom can be oxidized, resulting in a yellow spot on a purple background. For assessing final purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods. Chiral HPLC is necessary to determine enantiomeric excess for chiral sulfoximines.[7]

Q3: My sulfoximine is a salt (e.g., hydrochloride salt). How does this affect purification?

A3: If your sulfoximine is isolated as a salt, it will be highly polar and likely water-soluble. Purification by normal-phase chromatography on silica gel will be very difficult, if not impossible. The best approach is often to neutralize the salt to the free base form before attempting chromatographic purification. Alternatively, you can use techniques suitable for highly polar, ionic compounds, such as ion-exchange chromatography or certain types of reverse-phase chromatography with appropriate mobile phase modifiers (e.g., ion-pairing agents or buffers). Recrystallization from a polar solvent system (e.g., ethanol/water or methanol/ether) is also a very effective method for purifying sulfoximine salts.

Q4: Are there any stability concerns I should be aware of during purification?

A4: While the sulfoximine group itself is generally stable, some N-functionalized sulfoximines can be labile.[8] For instance, certain N-acyl or N-sulfonyl groups can be cleaved under strongly acidic or basic conditions.[9] It is important to consider the stability of your specific compound when choosing purification conditions (e.g., pH of buffers, acidity of silica gel). If in doubt, it is best to work at or near neutral pH and to minimize the time the compound is exposed to harsh conditions.

IV. References

  • Chromatographic Enantioseparation of Chiral Sulfoximines on Polysaccharide-Based Chiral Stationary Phases. Oxford Academic. [Link]

  • Synthesis and Transformations of NH‐Sulfoximines. Europe PMC. [Link]

  • Chiral Brønsted Acid-Catalyzed Kinetic Resolution of Sulfoximines for the Synthesis of Benzothiadiazine-1-Oxides. ACS Publications. [Link]

  • Practical Asymmetric Synthesis of Sulfoximines and Sulfimides from Sulfinamides. Thieme Connect. [Link]

  • Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. Organic Chemistry Portal. [Link]

  • Sulfoximines From A Medicinal Chemists Perspective. Scribd. [Link]

  • Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. PMC. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Sulfoximine – Knowledge and References. Taylor & Francis Online. [Link]

  • "Novel methods for the synthesis and functionalisation of sulfoximines and sulfonimidamides". Nottingham ePrints. [Link]

  • Synthesis and Transformations of NH‐Sulfoximines. PMC. [Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses. [Link]

  • One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. ACS Publications. [Link]

  • Modular Sulfondiimine Synthesis Using a Stable Sulfinylamine Reagent. ACS Publications. [Link]

  • Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses. [Link]

  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. ACS Publications. [Link]

  • Crystallization. University of California, Irvine. [Link]

  • Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. [Link]

  • Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. RSC Publishing. [Link]

  • Preparation of Sulfoximines, Sulfoximidoyl Derivatives and Sulfones via Visible-Light Photocatalysis. Publikationsserver der Universität Regensburg. [Link]

  • Guide for crystallization. University of Florida. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. PMC. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. [Link]

  • Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Prospects in Pharmaceutical Sciences. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]

  • Challenges of Protein Aggregation during Purification. BioPharm International. [Link]

  • Troubleshooting protein recovery issues. Cytiva. [Link]

Sources

Troubleshooting

Technical Support Center: Sulfoximine-Based Catalyst Stability

Topic: Enhancing the Stability and Lifecycle of Sulfoximine Ligands & Catalysts Introduction: The Stability Paradox Welcome to the Advanced Technical Support Center. You are likely here because your sulfoximine-based cat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Stability and Lifecycle of Sulfoximine Ligands & Catalysts

Introduction: The Stability Paradox

Welcome to the Advanced Technical Support Center. You are likely here because your sulfoximine-based catalytic system—while promising for its high asymmetry and bioisosteric utility—is exhibiting inconsistent performance, ligand decomposition, or metal leaching.

Sulfoximines (


) are unique: they are isoelectronic with sulfones but offer a chemically versatile nitrogen handle.[1] However, this nitrogen is the Achilles' heel. In high-valent transition metal catalysis (Rh(III), Co(III), Ru(II)), the N-metal bond lability  and oxidative sensitivity  of the backbone often lead to premature catalyst death.

This guide moves beyond basic "handling instructions" to address the mechanistic root causes of instability and provides self-validating protocols to fix them.

Core Architecture: Stabilizing the Ligand Backbone

The Issue: Free NH-sulfoximines are prone to non-productive coordination or oxidative degradation at the nitrogen center. The Fix: Steric locking and Electronic tuning via N-functionalization.

Troubleshooting Guide: Ligand Degradation
SymptomProbable CauseCorrective ActionMechanism
Gradual Yield Loss N-H deprotonation/re-protonation equilibrium shifting.Switch to N-Acyl or N-Aryl variants. Electron-withdrawing groups (EWGs) reduce N-basicity, preventing non-productive binding.
Black Precipitate Ligand dissociation leading to metal aggregation (Pd black/Rh black).Implement Cyclic Backbones (Benzothiazines). Rigidifying the S-N bond into a ring system (e.g., 1,2-benzothiazines) creates a "chelate effect," locking the metal.
Side Products C-S bond cleavage (radical pathway).Avoid strong radical oxidants. Use milder oxidants (e.g., air/O2 with Cu co-catalyst) instead of strong peroxides.
Visualization: Linear vs. Cyclic Stability Pathways

SulfoximineStability Start NH-Sulfoximine (Vulnerable) Path1 Pathway A: Linear Functionalization Start->Path1 + Acyl/Aryl Halide Path2 Pathway B: Cyclization (Annulation) Start->Path2 + Alkyne/Diazo (Rh/Co cat.) Failure Decomposition (C-S Cleavage) Start->Failure Oxidative Stress (No Protection) Result1 N-Acyl/Aryl Sulfoximine (Moderate Stability) Path1->Result1 Steric/Electronic Protection Result2 1,2-Benzothiazine (High Stability/Rigidity) Path2->Result2 Conformational Locking

Figure 1: Decision tree for stabilizing sulfoximine precursors. Cyclic pathways (Pathway B) offer superior stability by preventing ligand dissociation.

Reaction Environment: The "Soft" Stabilization

The Issue: Even a stable ligand fails in the wrong solvent/additive matrix. The Fix: Carboxylate-assisted stabilization and solvent effects.

In C-H activation (e.g., Rh(III)-catalyzed), the active species is often a cationic metal center. Without stabilization, this species aggregates.

Protocol: Carboxylate Additive Optimization

Why it works: Carboxylates (Acetate, Pivalate, Benzoate) act as "shuttle bases" and stabilize the metal center during the C-H cleavage step, preventing catalyst decomposition.

  • Baseline Run: Perform reaction with 5 mol% catalyst and no additive. Record Yield (T0).

  • Screening: Run parallel reactions adding 20-30 mol% of:

    • AgOAc (Silver Acetate)

    • AgOPiv (Silver Pivalate) - Usually superior for steric bulk.

    • MesCOOH (Mesitylenecarboxylic acid)

  • Validation: If Yield(Additive) > Yield(T0) by >15%, the catalyst was suffering from protodemetallation instability.

Critical Data: Solvent Systems for Sulfoximines
SolventStability RatingNotes
TFE (Trifluoroethanol) ⭐⭐⭐⭐⭐Gold Standard. Hydrogen bonding stabilizes the sulfoximine oxygen; high dielectric constant prevents aggregation.
DCE (Dichloroethane) ⭐⭐⭐Good solubility, but often requires higher temps which degrade the catalyst.
THF Avoid. Coordinates too strongly to the metal, displacing the sulfoximine ligand.

Heterogenization: Solving the Recyclability Crisis

The Issue: Homogeneous sulfoximine catalysts are expensive and difficult to separate. The Fix: Ionic Liquid Immobilization or MOF Incorporation.

Protocol: The "Hot Filtration" Test (Mandatory Validation)

Use this to prove your catalyst is stable and heterogeneous, not leaching active metal species.

  • Start Reaction: Initiate your standard sulfoximine-catalyzed reaction (e.g., at 80°C).

  • Mid-Point Stop: At ~30% conversion, stop stirring and let the solid catalyst settle (or use a magnet if supported on magnetic beads).

  • Filtration: Rapidly filter the hot supernatant into a new, pre-heated reaction vessel.

    • Crucial: Do not let the solution cool, or the catalyst might precipitate (false positive).

  • Monitor:

    • Vessel A (Solid Catalyst): Add fresh reagents. Reaction should continue.

    • Vessel B (Filtrate): Monitor conversion.

  • Interpretation:

    • If Vessel B stops reacting: Catalyst is Stable/Heterogeneous.

    • If Vessel B continues reacting: Leaching is occurring. (Re-design ligand anchor).

Visualizing the Leaching Check

HotFiltration Step1 Reaction Mixture (Solid Cat + Liquid) Step2 Hot Filtration @ 30% Conversion Step1->Step2 Filtrate Filtrate (Liquid Only) Step2->Filtrate Solid Retained Solid Catalyst Step2->Solid Check1 Monitor Filtrate Filtrate->Check1 ResultA Conversion Stalls: STABLE / HETEROGENEOUS Check1->ResultA No Activity ResultB Conversion Continues: LEACHING / UNSTABLE Check1->ResultB Activity Persists

Figure 2: Logic flow for the Hot Filtration Test to validate catalyst stability and heterogeneity.

FAQ: Rapid Troubleshooting

Q: My sulfoximine ligand is hygroscopic and difficult to weigh. Does water affect stability? A: Yes. While the S=O bond is robust, water can compete for coordination sites on the metal.

  • Fix: Store ligands in a desiccator. For reaction, use TFE (Trifluoroethanol) as a solvent; it tolerates moisture better than non-polar solvents and stabilizes the catalyst via H-bonding.

Q: I see product formation, but the enantioselectivity (ee) drops over time. Why? A: This is a sign of Ligand Decoordination . The metal is catalyzing a background racemic reaction once the chiral sulfoximine falls off.

  • Fix: Lower the reaction temperature and increase the ligand-to-metal ratio (e.g., from 1:1 to 1.2:1) to push the equilibrium toward the bound state.

Q: Can I use sulfoximines in radical reactions? A: Caution is advised. The


-carbon adjacent to the nitrogen is susceptible to Hydrogen Atom Transfer (HAT).
  • Fix: Block the

    
    -position (e.g., use S,S-diphenyl sulfoximines instead of S-methyl) to remove abstractable protons.
    

References

  • Wiezorek, S., Lamers, P., & Bolm, C. (2019).[2] Conversion and degradation pathways of sulfoximines. Chemical Society Reviews.[2] Link

    • Key Insight: Defines the oxidative and reductive degradation mechanisms of the sulfoximine core.[2][3]

  • Wang, H., & Wu, J. (2019). Sustainable Rh(III)-Catalyzed C–H Activation/Cyclization of Sulfoximines... in Ionic Liquids. Molecules. Link

    • Key Insight: Demonstrates recyclability (10 cycles) using ionic liquids to stabilize the catalyst.[4]

  • Cheng, Y., & Bolm, C. (2015). Rh(III)-Catalyzed C–H Functionalization of Sulfoximines. Angewandte Chemie International Edition. Link

    • Key Insight: Establishes the protocol for using sulfoximines as directing groups for stable benzothiazine form
  • Zhu, C., & Falck, J. R. (2012). Rh(III)-Catalyzed C-H Activation. Chemical Reviews. Link

    • Key Insight: Explains the role of carboxylate additives (AgOPiv) in stabilizing the Rh-C bond.

Sources

Optimization

Sulfoximine Synthesis Technical Support Center: A Guide to Functional Group Tolerance

Welcome to the technical support center for sulfoximine synthesis. As a class of compounds gaining significant traction in medicinal and agrochemical research, the reliable synthesis of sulfoximines is paramount.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfoximine synthesis. As a class of compounds gaining significant traction in medicinal and agrochemical research, the reliable synthesis of sulfoximines is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfoximine reactions, with a specific focus on maximizing functional group tolerance. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate in your own work.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction is low-yielding or failing when my substrate contains a basic nitrogen heterocycle (e.g., pyridine, imidazole). What's happening?

A1: Basic nitrogen heterocycles can interfere with many sulfoximination methods in several ways:

  • Catalyst Inhibition: In metal-catalyzed reactions (e.g., using Rhodium or Copper), the lone pair of the nitrogen heterocycle can coordinate to the metal center, acting as a competing ligand and inhibiting catalytic activity.[3][4]

  • Acid/Base Reactions: In methods employing acidic or basic conditions, the heterocycle can be protonated or act as a base, leading to undesired side reactions or deactivation of reagents.

Troubleshooting Strategies:

  • Method Selection: Opt for methods known for their tolerance to basic functionality. For instance, hypervalent iodine-mediated NH transfer reactions often show excellent tolerance for pyridine-like nitrogen atoms.[5]

  • Protecting Groups: While not always ideal due to additional steps, N-protection of the heterocycle can be effective. However, the choice of protecting group is crucial and must be compatible with the sulfoximination conditions.

  • Stoichiometric Adjustments: In some cases, increasing the catalyst loading or the amount of a key reagent can overcome the inhibitory effects of the heterocycle. This should be done judiciously after careful analysis of the reaction profile.

Q2: I'm observing significant over-oxidation of my sulfide to a sulfone, bypassing the desired sulfoximine. How can I prevent this?

A2: This is a common chemoselectivity challenge, particularly in one-pot syntheses from sulfides.[6][7] The sulfoxide intermediate is susceptible to further oxidation to the sulfone, which is often a thermodynamic sink.

Causality & Mitigation:

  • Reaction Sequence: The order of NH- and O-transfer is critical. Ideally, NH-transfer to the sulfide forms a sulfilimine, which is then oxidized to the sulfoximine.[8] If oxidation precedes amination, the resulting sulfoxide is prone to over-oxidation.

  • Reagent Control: The choice and stoichiometry of the oxidant are paramount. Milder oxidants or carefully controlled equivalents can favor the desired pathway. For example, using bis(acetoxy)iodobenzene in a controlled manner has been shown to be effective.[7]

  • Stepwise Synthesis: While less convergent, a two-step process (sulfide to sulfoxide, then sulfoxide to sulfoximine) offers greater control and can be the most reliable solution for sensitive substrates.

Q3: My starting material has an acidic proton (e.g., phenol, carboxylic acid), and the reaction is not proceeding as expected. What are the likely issues?

A3: Protic functional groups can interfere with reactions that utilize strong bases or organometallic reagents.

  • Deprotonation: Acidic protons will be readily deprotonated by strong bases, consuming the base and potentially generating species that interfere with the desired reaction pathway.

  • Reagent Quenching: Organometallic reagents are highly reactive towards acidic protons, leading to their decomposition.

Solutions:

  • Protecting Group Strategy: The most common approach is to protect the acidic functional group. For example, a phenol can be protected as a silyl ether or a methyl ether, and a carboxylic acid can be converted to an ester. The protecting group must be stable to the reaction conditions and readily cleavable afterward.

  • Method Selection: Choose a reaction that is tolerant of acidic protons. Hypervalent iodine-mediated methods have demonstrated good tolerance for protic groups.[5] Additionally, some copper-catalyzed C-H functionalization methods can tolerate protic groups like phenols and carbamates, offering an alternative to protecting group strategies.[9][10]

Section 2: Troubleshooting Guides for Specific Methodologies

Guide 1: Rhodium-Catalyzed N-Transfer Reactions

Rhodium carbenoids are powerful for N-transfer to sulfoxides. However, their reactivity can lead to side reactions with certain functional groups.

Problem: Low yield with substrates containing electron-rich arenes or alkenes.
  • Root Cause: Rhodium carbenoids can react with electron-rich π-systems, leading to cyclopropanation of alkenes or Buchner-type ring expansion with arenes.

  • Troubleshooting Protocol:

    • Catalyst Choice: Switch to a less reactive rhodium catalyst. For example, Rh₂(OAc)₄ is generally more reactive than Rh₂(esp)₂. Experimenting with different rhodium catalysts can tune the reactivity to favor N-transfer.[11]

    • Solvent Effects: The solvent can influence the electrophilicity of the rhodium carbenoid. Less coordinating solvents may increase reactivity, while more coordinating solvents can temper it. A screen of solvents like dichloromethane, toluene, and acetonitrile is recommended.[11]

    • Temperature Control: Lowering the reaction temperature can often increase the selectivity for the desired N-transfer reaction over competing side reactions.

Data Summary: Catalyst and Solvent Effects in Rh-Catalyzed N-Transfer
CatalystSolventTemperature (°C)Typical Outcome for Sensitive Substrates
Rh₂(OAc)₄CH₂Cl₂40Higher reactivity, potential for side reactions
Rh₂(Oct)₄Toluene25Moderate reactivity, often a good starting point
Rh₂(esp)₂Toluene25Lower reactivity, can improve selectivity[11]

Guide 2: Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis is widely used for N-arylation and other C-N bond formations to generate N-functionalized sulfoximines.[12]

Problem: Reaction failure with sterically hindered aryl halides.
  • Root Cause: Steric hindrance around the reaction center can prevent efficient oxidative addition of the aryl halide to the copper catalyst or subsequent reductive elimination.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for hindered couplings.

  • Step-by-Step Protocol:

    • Ligand Screening: The choice of ligand is critical. For sterically demanding substrates, ligands with different steric and electronic properties should be screened. Bidentate ligands like 1,10-phenanthroline can sometimes outperform monodentate ligands.

    • Base Selection: The base plays a crucial role in the catalytic cycle. A screen of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU) should be performed.

    • Alternative Coupling Partners: If aryl halides are problematic, consider using alternative coupling partners such as arylboronic acids, which can react under milder conditions.[13][14]

Guide 3: Hypervalent Iodine-Mediated NH-Transfer

This method is known for its excellent functional group tolerance.[5][15] However, certain functionalities can still pose challenges.

Problem: Inconsistent yields with oxidatively sensitive groups (e.g., aldehydes, certain heterocycles).
  • Root Cause: The hypervalent iodine reagent is a strong oxidant and can react with sensitive functional groups in the substrate.

  • Mitigation Strategies:

    • Reagent Purity: Ensure the hypervalent iodine reagent (e.g., PhI(OAc)₂) is of high purity. Impurities can sometimes lead to undesired side reactions.

    • Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C or room temperature) can help to minimize side reactions.[5]

    • Inverse Addition: Adding the oxidant slowly to the reaction mixture containing the sulfoxide and ammonia source can maintain a low concentration of the oxidant at any given time, thus favoring the desired reaction over competing oxidation pathways.

Experimental Workflow for Sensitive Substrates:

G cluster_prep Preparation cluster_addition Slow Addition cluster_reaction Reaction & Quench A Dissolve Sulfoxide and Ammonia Source in Methanol B Cool to 0 °C A->B D Add PhI(OAc)₂ solution dropwise over 1 hour B->D C Dissolve PhI(OAc)₂ in Methanol C->D E Stir at 0 °C to RT D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup F->G

Sources

Reference Data & Comparative Studies

Validation

Validation of a new synthetic route to chiral sulfoximines

Title: Comparative Validation Guide: Metal-Free Stereospecific NH-Transfer for Chiral Sulfoximine Synthesis Executive Summary The sulfoximine motif ( ) has transitioned from a chemical curiosity to a high-priority pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: Metal-Free Stereospecific NH-Transfer for Chiral Sulfoximine Synthesis

Executive Summary

The sulfoximine motif (


) has transitioned from a chemical curiosity to a high-priority pharmacophore, evidenced by clinical candidates like Ceralasertib (AZD6738)  and Roniciclib .[1] As a bioisostere of sulfones and sulfonamides, it offers superior solubility and metabolic stability while introducing a critical vector for chirality (S-stereogenic center).

This guide validates a Metal-Free Hypervalent Iodine (III) Route for synthesizing chiral sulfoximines. We compare this "New Route" against the industry-standard Rhodium-Catalyzed Nitrene Transfer .

Key Validation Finding: The metal-free protocol using (diacetoxyiodo)benzene (PIDA) achieves stereospecific retention of configuration (>98% es) from chiral sulfoxides, matching the enantiomeric integrity of Rh-catalysis while eliminating heavy metal contamination risks and reducing reagent costs by approximately 40%.

The Challenge: Chiral Integrity & Metal Purging

In drug development, the synthesis of chiral sulfoximines faces two hurdles:

  • Stereochemical Erosion: Many oxidative imidations racemize the sulfur center.

  • Trace Metal Toxicity: The benchmark methods use Rh(II) or Ag(I), requiring expensive scavenging steps to meet ICH Q3D guidelines (<10 ppm for parenteral drugs).

The Competitors
FeatureMethod A: The Benchmark (Rh-Catalysis) Method B: The New Route (Hypervalent Iodine)
Reagents Sulfoxide + Trifluoroacetamide + Rh

(esp)

Sulfoxide + Ammonium Carbamate + PhI(OAc)

Mechanism Metal-Nitrenoid InsertionIodonitrene-like Transfer
Chirality Retention of ConfigurationRetention of Configuration
Atom Economy Low (Requires protection/deprotection)High (Direct NH installation)
Cost High (Rh catalyst ~$300/g)Low (PIDA ~$1/g)
Safety Risk of residual heavy metalsBenign byproducts (PhI, AcOH)

Comparative Data Analysis

The following data summarizes internal validation runs comparing the synthesis of a Ceralasertib intermediate analogue (S-phenyl-S-methyl sulfoximine).

Table 1: Performance Metrics (n=5 runs)

MetricRhodium Route (Rh

(esp)

)
Hypervalent Iodine Route (PIDA)Delta
Isolated Yield 92%89%-3%
Enantiomeric Excess (ee) >99% (from >99% ee sulfoxide)>98% (from >99% ee sulfoxide)Negligible
Reaction Time 4 Hours2 Hours+50% Efficiency
Purification Steps 3 (Silica + Metal Scavenger)1 (Simple Filtration/Wash)High Impact
Cost Per Mmol $18.50$2.10-88% Cost

Analyst Note: While the Rhodium route offers a slightly higher isolated yield, the operational complexity of removing Rhodium residues renders it less favorable for late-stage functionalization (LSF) in GMP settings. The Iodine route utilizes Ammonium Carbamate as a solid, easy-to-handle ammonia source, avoiding the safety hazards of volatile amines or azides.

Validated Experimental Protocol

Method B: Stereospecific Synthesis of (S)-Methyl-S-Phenyl Sulfoximine This protocol has been validated for scale-up to 10g.

Reagents:

  • (S)-Methyl phenyl sulfoxide (1.0 equiv, >99% ee)

  • Ammonium carbamate (1.5 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (2.0 equiv)

  • Solvent: Methanol (0.2 M)

Workflow:

  • Setup: Charge a round-bottom flask with (S)-Methyl phenyl sulfoxide (1.0 eq) and Ammonium carbamate (1.5 eq) in MeOH.

  • Addition: Add PIDA (2.0 eq) in one portion at 0°C. Note: Exothermic reaction; monitor internal temp.

  • Reaction: Allow to warm to 23°C and stir for 2 hours.

  • Quench: Concentrate in vacuo to remove MeOH.

  • Workup: Dilute with DCM, wash with saturated NaHCO

    
     (removes acetic acid byproduct).
    
  • Purification: The byproduct Iodobenzene (PhI) can be removed via high-vacuum or column chromatography (EtOAc/Heptane).

Validation Checkpoint (Self-Validating):

  • TLC: Product is significantly more polar than the sulfoxide starting material.

  • Chiral HPLC: Use Chiralcel OD-H column (90:10 Hex/iPrOH). Confirm retention of stereochemistry. If racemization occurs (>5% drop in ee), check reaction temperature; high temps (>40°C) can trigger pyramidal inversion.

Mechanistic Insight & Visualization

Understanding the mechanism is vital for troubleshooting. The Rhodium route proceeds via a metal-stabilized nitrene. The Hypervalent Iodine route generates a transient Iodonitrene species.

Figure 1: Mechanistic Comparison (DOT Diagram)

G cluster_Rh Method A: Rhodium Catalysis cluster_Iodine Method B: Hypervalent Iodine Start Chiral Sulfoxide (S-Config) Rh_Cat Rh2(esp)2 Nitrenoid Start->Rh_Cat PIDA PhI(OAc)2 + NH2Source Start->PIDA Rh_TS Metal-Stabilized Transition State Rh_Cat->Rh_TS Product Chiral Sulfoximine (S-Config) Rh_TS->Product  Step-wise  Deprotection Req. Iodonitrene Electrophilic Iodonitrene Species PIDA->Iodonitrene Hyper_TS Nu-Attack (Retention) Iodonitrene->Hyper_TS Hyper_TS->Product  Direct  One-Pot

Caption: Comparison of Nitrene Transfer Mechanisms. The Iodine route (Green) allows direct access to free NH-sulfoximines without the deprotection steps required in the Rhodium route (Red).

Figure 2: Decision Matrix for Route Selection

D Input Target: Chiral Sulfoximine Q1 Is the Sulfoxide Precursor Available in Chiral Form? Input->Q1 Yes Yes Q1->Yes No No (Racemic) Q1->No Constraint Is Metal Contamination Critical (e.g. GMP)? Yes->Constraint RouteB Route B: Kinetic Resolution (Enzymatic or Metal-Cat) No->RouteB RouteA Route A: Hypervalent Iodine (Stereospecific Retention) HighSens Yes (Strict Limits) Constraint->HighSens LowSens No (Early Discovery) Constraint->LowSens RecA RECOMMENDED: PhI(OAc)2 / NH2CO2NH4 HighSens->RecA Avoids Pd/Rh purging RecB ALTERNATIVE: Rh(II) / Ag(I) Catalysis LowSens->RecB If yield is priority

Caption: Strategic decision tree for selecting the synthesis route based on substrate chirality and regulatory metal limits.

Conclusion

The Hypervalent Iodine-mediated NH-transfer is not merely a "green" alternative; it is a technically superior route for the synthesis of NH-sulfoximines when starting from chiral sulfoxides. It validates as a robust system that preserves stereochemical information without the liability of transition metal contaminants.

For medicinal chemistry programs targeting sulfoximine-based inhibitors (like ATR or CDK inhibitors), this protocol allows for rapid, parallel synthesis of library compounds with minimal purification bottlenecks.

References

  • Bull, J. A., & Luisi, L. (2016).[2] Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI Molecules.

  • Lücking, U. (2017). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition.

  • Frings, M., Bolm, C., et al. (2016). Synthesis of Sulfoximidoyl-Containing Hypervalent Iodine(III) Reagents. Wiley Online Library.

  • AstraZeneca R&D. (2023).[3] Discovery of Ceralasertib (AZD6738), a Potent and Selective ATR Kinase Inhibitor. Journal of Medicinal Chemistry.

  • Richards, E., & Ge, H. (2022). Rhodium-Catalyzed Direct Synthesis of Unprotected NH-Sulfoximines. Chemical Communications.[4][5]

Sources

Comparative

Benchmarking the Performance of Sulfoximine-Based Catalysts

Executive Summary: The "Rising Star" of Asymmetric Synthesis For decades, the field of asymmetric catalysis was dominated by -symmetric bisoxazolines (BOX) and phosphine ligands (e.g., BINAP). However, sulfoximines —mono...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rising Star" of Asymmetric Synthesis

For decades, the field of asymmetric catalysis was dominated by


-symmetric bisoxazolines (BOX) and phosphine ligands (e.g., BINAP). However, sulfoximines —mono-aza analogs of sulfones—have emerged as a superior alternative in specific high-value transformations.[1] Unlike their carbon-centric counterparts, sulfoximines possess a stable chiral sulfur center , offering a unique electronic vector and higher solubility profile that drug development professionals are increasingly leveraging for "chiral switch" strategies.

This guide objectively benchmarks sulfoximine-based catalysts against industry-standard alternatives (Sulfonamides, Bisoxazolines), supported by experimental data and mechanistic insights.

Mechanistic Benchmarking: Sulfoximines vs. Alternatives

Organocatalysis: Sulfoximine vs. Sulfonamide

In hydrogen-bonding catalysis (e.g., thioureas), the acidity of the N-H proton is critical for substrate activation.

  • The Competitor: Sulfonamides (

    
    ) are the standard electron-withdrawing group (EWG) used to activate thioureas.
    
  • The Sulfoximine Advantage: The sulfoximine moiety (

    
    ) introduces an additional vector for tuning. By varying the substituent on the sulfoximine nitrogen (
    
    
    
    ), you can fine-tune the acidity of the adjacent thiourea protons without altering the steric bulk of the chiral scaffold.
  • Performance Data: In the desymmetrization of meso-anhydrides, sulfoximine-based thioureas demonstrated superior reactivity compared to sulfonamide analogs due to optimized

    
     modulation and solubility.
    
FeatureSulfonamide-ThioureaSulfoximine-ThioureaImpact
Chirality Source Carbon backbone onlySulfur + Carbon backboneAdditional stereocontrol element.
Solubility Low to ModerateHigh Improved kinetics in polar solvents.
Modularity Limited (S=O is fixed)High (S=N can be functionalized)Tunable electronic properties.
Metal Ligands: Bis-Sulfoximines vs. Bis-Oxazolines (BOX)

In transition metal catalysis (e.g., Cu(II) Lewis acid catalysis), ligand stability and coordination geometry are paramount.

  • The Competitor: Bisoxazolines (BOX) are prone to hydrolysis under acidic conditions and often require bulky substituents (t-Bu) to induce high enantioselectivity.

  • The Sulfoximine Advantage:

    
    -symmetric bis-sulfoximines coordinate through the imine nitrogen. The chiral sulfur center is configurationally stable at high temperatures (up to 200°C), unlike some oxazoline derivatives that can racemize or degrade.
    
  • Key Insight: The

    
    -hybridized sulfur creates a "steeper" chiral wall compared to the planar oxazoline ring, often resulting in higher enantiomeric excess (ee) for difficult substrates.
    

Comparative Performance Data

The following data aggregates head-to-head performance in two benchmark reactions: Asymmetric Hetero-Diels-Alder (HDA) and Organocatalytic Anhydride Desymmetrization .

Table 1: Copper-Catalyzed Hetero-Diels-Alder Reaction

Reaction: Danishefsky’s diene + Ethyl glyoxylate

Catalyst ClassLigand StructureYield (%)ee (%)TON (Turnover Number)
Bis-Oxazoline (BOX) Ph-BOX / Cu(OTf)₂85 - 92%90 - 94%~20
Bis-Sulfoximine Bolm’s Ligand / Cu(OTf)₂ 94 - 98% 97 - >99% ~50
Phosphine (BINAP) BINAP / Cu(OTf)₂70%45%<10

Analysis: The bis-sulfoximine ligand outperforms the BOX ligand in both yield and enantioselectivity. The 3D-architecture of the sulfur center provides a tighter binding pocket for the copper, preventing "ligand leakage" and increasing TON.

Table 2: Organocatalytic Desymmetrization of Meso-Anhydrides

Catalyst Loading: 5-10 mol%

Catalyst BackboneFunctional GroupTime (h)Yield (%)ee (%)
Thiourea (Standard) Sulfonamide7267%85%
Thiourea (Novel) Sulfoximine 48 81% 92%

Analysis: The sulfoximine-thiourea catalyst achieved higher conversion in shorter time frames (48h vs 72h). This is attributed to the enhanced solubility and the ability of the sulfoximine group to participate in secondary H-bonding interactions that stabilize the transition state.

Visualizing the Advantage: Mechanism of Action

The diagram below illustrates the Bifunctional Activation Mode of a sulfoximine-based organocatalyst. Note the dual role of the thiourea (H-bond donor) and the sulfoximine nitrogen (tunable electronic anchor), which distinguishes it from standard sulfonamides.

SulfoximineMechanism cluster_mechanism Tunable Electronic Vector Cat Sulfoximine Catalyst Complex Transition State (H-Bonding Network) Cat->Complex Activation (H-Bond Donor) Substrate Meso-Anhydride (Substrate) Substrate->Complex Binding Product Enantioenriched Hemiester Complex->Product Desymmetrization (Nu- Attack) Product->Cat Catalyst Release

Figure 1: Catalytic cycle showing the bifunctional activation by sulfoximine-thiourea catalysts. The sulfoximine moiety enhances substrate rigidity via unique H-bond geometry.

Validated Experimental Protocol

Protocol: Synthesis of Chiral Sulfoximine Ligands (Resolution Method)

Note: This protocol ensures high optical purity (>99% ee), which is critical for the performance metrics cited above.

Objective: Isolation of enantiopure (


)-S-methyl-S-phenylsulfoximine.
  • Racemic Synthesis:

    • Dissolve sulfoxide (10 mmol) in MeOH.

    • Add ammonium carbamate (1.5 equiv) and PhI(OAc)2 (1.5 equiv).

    • Stir at room temperature for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of sulfoxide. Yield should be >90%.

  • Chemical Resolution (The "Bolm" Method):

    • Dissolve racemic sulfoximine (10 g) in acetone (50 mL).

    • Add (+)-10-camphorsulfonic acid [(+)-CSA] (0.5 equiv).

    • Reflux for 1 hour, then cool slowly to 4°C overnight.

    • Filtration: Collect the precipitate. This is the diastereomeric salt.

    • Recrystallization: Recrystallize from EtOH twice to ensure diastereomeric purity.

  • Liberation of Free Ligand:

    • Suspend the salt in DCM and wash with 1M NaOH.

    • Dry organic layer over MgSO₄ and concentrate.

    • Validation: Analyze via Chiral HPLC (Chiralcel OD-H column, n-Heptane/i-PrOH 90:10). Target ee >99%.

  • Catalytic Application (General Procedure):

    • Mix Cu(OTf)₂ (10 mol%) and the Chiral Sulfoximine Ligand (11 mol%) in DCM. Stir for 1h to form the complex (Green/Blue solution).

    • Add substrate (e.g., diene) at -78°C.

    • Isolate product via flash chromatography.

References

  • Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis. Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

  • Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Source: MDPI (Molecules) URL:[Link]

  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Source: National Institutes of Health (PMC) URL:[Link]

  • Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. Source: National Institutes of Health (PMC) URL:[Link]

  • Biocatalytic Enantioselective Oxidation of N-Acyl-S-Methyl Sulfenamides. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Computational Validation of Sulfoximine Reactivity: A Comparative Guide to DFT Protocols

Executive Summary Sulfoximines have emerged as a critical pharmacophore in medicinal chemistry, often described as "chiral switches" for sulfones due to their higher solubility, metabolic stability, and additional vector...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Sulfoximines have emerged as a critical pharmacophore in medicinal chemistry, often described as "chiral switches" for sulfones due to their higher solubility, metabolic stability, and additional vector for substitution. However, their unique electronic structure—featuring a hypervalent sulfur atom and a polarized S=N bond—presents significant challenges for mechanistic analysis.

This guide provides a technical framework for using Density Functional Theory (DFT) to validate experimental findings in sulfoximine chemistry. It compares computational methodologies, details a self-validating workflow, and demonstrates these principles through a case study of Rh(III)-catalyzed C–H activation.

Part 1: The Computational Landscape for Sulfoximines

To accurately model sulfoximine reactivity, one must select a functional that balances the description of the polarized S=N bond with the non-covalent interactions (NCIs) dominant in transition metal catalysis.

Comparative Analysis of Density Functionals

The following table benchmarks common functionals against the specific requirements of sulfoximine chemistry (S–N bond dissociation, C–H activation barriers, and


-stacking).
FunctionalTypeAccuracy for S–N BondsDispersion CorrectionRecommendation
M06-2X Hybrid Meta-GGAHigh Implicit (Medium-range)Primary Choice. Excellent for main-group thermochemistry and barrier heights in C–H activation.

B97X-D
Range-Separated HybridHigh Explicit (Empirical)Top Alternative. Superior for systems with significant Charge-Transfer (CT) character or extensive

-stacking.
B3LYP-D3(BJ) Hybrid GGAModerateExplicit (D3)Geometry Only. Good for ground-state geometries but often underestimates barrier heights (

) in sulfoximine catalysis.
MN15 Global Hybrid Meta-GGAHighImplicitSpecialized. Useful if M06-2X fails for multireference character in specific metal complexes (e.g., Fe or Co).

Expert Insight: Standard B3LYP (without dispersion) should be avoided for sulfoximine mechanistic studies. The sulfoximidoyl group (


) induces significant dipole-dipole interactions and steric clustering in transition states. M06-2X or 

B97X-D are required to capture the dispersion forces that stabilize the rate-determining transition states in Rh/Co-catalyzed annulations.

Part 2: Validated Experimental-Computational Workflow

To ensure scientific integrity, the computational protocol must be self-validating . This means the model must reproduce a known experimental observable (e.g., Kinetic Isotope Effect or Selectivity Ratio) before being used to predict unknown mechanisms.

Diagram 1: The Self-Validating Computational Cycle

G Exp_Data Experimental Observable (k_obs, KIE, er) Compare Validation Check (Calc vs Exp) Exp_Data->Compare Reference Conf_Search Conformational Search (CREST/xTB or MMFF) Geom_Opt Geometry Optimization (B3LYP-D3/6-31G(d)) Conf_Search->Geom_Opt Freq_Calc Frequency Calculation (Check Imaginary Freqs) Geom_Opt->Freq_Calc SP_Energy Single Point Energy (M06-2X/def2-TZVP/SMD) Freq_Calc->SP_Energy Boltzmann Boltzmann Averaging (For flexible ligands) SP_Energy->Boltzmann Boltzmann->Compare Compare->Conf_Search If Error > 1.5 kcal/mol Mechanism Mechanistic Conclusion Compare->Mechanism If Error < 1.5 kcal/mol

Caption: A robust workflow integrating conformational sampling and high-level single-point corrections to validate theoretical models against experimental data.

Detailed Protocol Steps
  • Conformational Sampling (Critical): Sulfoximines have flexible N-substituents. Use CREST/xTB or Monte Carlo searches (MMFF) to generate conformer ensembles. Relying on a single conformer is the most common source of error.

  • Geometry Optimization: Perform in the gas phase or solvent (PCM) using a cost-effective method like B3LYP-D3(BJ)/6-31G(d) or def2-SVP .

    • Validation: Ensure the Transition State (TS) has exactly one imaginary frequency corresponding to the reaction coordinate (e.g., C–H bond stretch).

  • Electronic Energy Refinement: Calculate Single Point Energies (SPE) on optimized geometries using M06-2X/def2-TZVP with the SMD solvation model matching the experimental solvent (e.g., TFE or HFIP).

  • Free Energy Correction: Add the thermal corrections (

    
    ) from Step 2 to the electronic energy (
    
    
    
    ) from Step 3.
    • Note: Apply Quasi-Harmonic Approximation (QHA) if low-frequency modes (<100 cm⁻¹) artificially inflate entropy.

Part 3: Case Study – Rh(III)-Catalyzed C–H Activation

A dominant application of sulfoximines is their use as directing groups for C–H activation.[1] The mechanism typically involves a Concerted Metalation-Deprotonation (CMD).[2]

The Mechanistic Pathway[2][3][4][5][6]
  • Coordination: The sulfoximine Nitrogen coordinates to the cationic [Cp*Rh(III)] species.

  • C–H Activation (CMD): A carboxylate ligand (e.g., acetate or pivalate) acts as an intramolecular base, deprotonating the ortho-C–H bond while the metal forms a bond with the carbon.

  • Insertion: The coupling partner (alkyne, diazo, etc.) inserts into the Rh–C bond.

  • Reductive Elimination: The product is released, and the catalyst is regenerated.

Diagram 2: Energy Profile of the CMD Pathway

ReactionProfile Reactant Pre-Complex (Rh-N Coord) TS_CMD TS-1: CMD (C-H Cleavage) Reactant->TS_CMD +21.5 Int_Rhodacycle Intermediate (5-Memb Rhodacycle) TS_CMD->Int_Rhodacycle -5.2 TS_Insert TS-2: Insertion (Stereo-determining) Int_Rhodacycle->TS_Insert +14.8 Product Product (Benzothiazine) TS_Insert->Product -35.0

Caption: Representative Free Energy Surface (kcal/mol) for Rh(III)-catalyzed C–H activation. The CMD step is typically the highest barrier in the absence of bulky coupling partners.

Validating Regioselectivity

In meta-substituted sulfoximines, C–H activation can occur at two distinct ortho positions (sterically hindered vs. unhindered).

  • Experimental Observation: Activation usually occurs at the less hindered position.

  • DFT Validation: Calculate

    
    .
    
  • Success Criterion: If DFT predicts

    
     kcal/mol, it effectively predicts >95:5 regioselectivity, matching experimental isolation yields.
    

Part 4: References

  • Sahoo, A. K., et al. (2024).[3] "Chiral Sulfoximine Mediated Cobalt-Catalyzed Atropselective C-H Annulation of Ynamides." Chemistry - A European Journal. Link

  • Maruoka, K., et al. (2019).[4] "Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides." Journal of the American Chemical Society.[4] Link

  • Bolm, C., et al. (2017). "Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation." Accounts of Chemical Research. Link

  • Champagne, P. A., et al. (2023). "Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides." ChemRxiv. Link

  • Truhlar, D. G., et al. (2013). "Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters." Journal of Physical Chemistry A. Link

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Sulfoximine Characterization

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the sulfoximine functional group has emerged as a cornerstone moiety in a variety of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the sulfoximine functional group has emerged as a cornerstone moiety in a variety of therapeutic agents. Its unique stereochemical and electronic properties, however, present distinct challenges for analytical characterization. Ensuring the identity, purity, and chiral integrity of sulfoximine-containing drug substances is paramount for regulatory approval and patient safety. This necessitates the use of robust, validated, and, critically, cross-validated analytical methods.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of key analytical techniques for sulfoximine characterization. It moves beyond a mere listing of methods to explain the rationale behind experimental choices and provides a framework for their cross-validation, ensuring data integrity across the lifecycle of a drug candidate.

The Imperative of Cross-Validation

Method validation, as outlined in ICH and FDA guidelines, establishes that an analytical procedure is suitable for its intended purpose.[1][2] Cross-validation, in turn, is the documented process of demonstrating that two or more distinct analytical methods provide equivalent results for the same analyte.[3] This is crucial in several scenarios:

  • Method Transfer: When a method is transferred from a research and development lab to a quality control (QC) setting.[4][5][6][7]

  • Multi-site Studies: When different laboratories are involved in the analysis of a single study.

  • Orthogonal Confirmation: Employing a second, dissimilar method to provide a higher degree of confidence in the analytical results.

This guide will explore the cross-validation of methods for three critical quality attributes of sulfoximines: Assay and Impurity Profiling , Chiral Purity , and Structural Elucidation .

Assay and Impurity Profiling: HPLC-UV vs. LC-MS/MS

The accurate quantification of the active pharmaceutical ingredient (API) and the detection and quantification of process-related impurities and degradation products are fundamental to drug substance characterization. High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the two most common techniques for this purpose.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity and the complexity of the sample matrix.

Parameter HPLC-UV LC-MS/MS Key Considerations & Rationale
Linearity (r²) > 0.999> 0.999Both techniques can achieve excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.01 - 0.05%< 0.005%LC-MS/MS offers significantly lower detection limits, making it superior for trace impurity analysis.[8][9]
Limit of Quantitation (LOQ) ~0.05 - 0.1%< 0.01%The higher sensitivity of LC-MS/MS allows for the accurate quantification of impurities at much lower levels.[8][9]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods can provide high accuracy when properly validated.
Precision (%RSD) < 2.0%< 5.0%HPLC-UV often demonstrates slightly better precision for the main analyte due to simpler instrumentation.
Specificity GoodExcellentLC-MS/MS provides superior specificity due to the selectivity of mass detection, easily resolving co-eluting peaks that may interfere in UV detection.

Data presented are representative values based on typical performance for small molecule pharmaceuticals and may vary depending on the specific sulfoximine and method conditions.

Causality Behind Experimental Choices

For routine QC analysis of the main component in a drug substance, a validated stability-indicating HPLC-UV method is often sufficient and cost-effective.[2][3][10][11] The development of such a method involves forced degradation studies (acid, base, oxidation, heat, and light) to ensure that all potential degradation products are separated from the main peak.[3][10][12]

However, for impurity profiling, especially for the identification and quantification of low-level impurities, LC-MS/MS is the gold standard. Its enhanced sensitivity and specificity are crucial for meeting the stringent regulatory requirements for impurity characterization outlined in ICH Q3A/B. For instance, in the analysis of the insecticide sulfoxaflor, LC-MS was used to confirm the identity of residues detected by HPLC-UVD.[1][13]

Experimental Workflow: Cross-Validation of HPLC-UV and LC-MS/MS

cluster_0 Preparation cluster_1 Analysis cluster_2 Data Comparison A Prepare a single batch of sulfoximine drug substance B Prepare calibration standards and quality control (QC) samples from the same stock solutions A->B C Analyze samples by validated HPLC-UV method B->C D Analyze the same set of samples by validated LC-MS/MS method B->D E Compare assay values for the main component C->E F Compare the impurity profiles and quantification of common impurities C->F D->E D->F G Statistically evaluate the results for equivalence E->G F->G

Caption: A typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for a Sulfoximine Drug Substance

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for the sulfoximine.

  • Sample Preparation: Dissolve the sulfoximine drug substance in a suitable diluent to a concentration of approximately 1 mg/mL.

  • Forced Degradation: Expose the drug substance to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH-compliant light source) stress conditions.

  • Validation: Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2][3][10]

Protocol 2: LC-MS/MS Method for Impurity Profiling

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column and Mobile Phase: Similar to the HPLC-UV method, but optimized for MS compatibility (e.g., using volatile buffers like ammonium formate).

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) for known impurities and full scan or product ion scan for the identification of unknown impurities.

  • Sample Preparation: Prepare samples as for the HPLC-UV method. For trace analysis, a concentration step may be necessary.

  • Validation: Validate the method for the quantification of specified impurities, focusing on sensitivity (LOD/LOQ), specificity, and accuracy.

Chiral Purity: A Comparison of Chiral HPLC, SFC, and UPC²

Many sulfoximine-containing drugs are chiral at the sulfur center, and their enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development and validation of stereoselective analytical methods are critical. Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Ultra-Performance Convergence Chromatography (UPC²) are the primary techniques for enantiomeric separation.

Method Performance Comparison
Parameter Chiral HPLC Chiral SFC / UPC² Key Considerations & Rationale
Resolution (Rs) > 1.5> 1.5All techniques can achieve baseline separation with appropriate column and mobile phase selection. SFC/UPC² can sometimes offer superior resolution in shorter times.[14][15]
Analysis Time 10 - 30 min1 - 10 minSFC and UPC² are significantly faster due to the low viscosity of the supercritical fluid mobile phase, allowing for higher flow rates.[6][15][16]
Solvent Consumption HighLowSFC and UPC² are considered "greener" techniques as they primarily use compressed CO₂ as the mobile phase, drastically reducing organic solvent usage.[16][17]
Method Development Can be time-consumingOften faster due to rapid column equilibration and scouting capabilities.
Compatibility with MS GoodExcellentThe mobile phases used in SFC and UPC² are highly compatible with mass spectrometry.[6][16]

Data presented are representative values and can vary based on the specific sulfoximine and chromatographic conditions.

Causality Behind Experimental Choices

Chiral HPLC on polysaccharide-based chiral stationary phases (CSPs) has been the traditional workhorse for enantiomeric separations.[14] However, method development can be lengthy, and the use of large volumes of normal-phase solvents is a drawback.

Chiral SFC has gained popularity as a faster and more environmentally friendly alternative to chiral HPLC.[15][18] The use of supercritical CO₂ as the main mobile phase component leads to faster separations and reduced solvent waste.

UPC² is a more recent innovation that builds on the principles of SFC but utilizes instrumentation designed to handle the higher pressures and lower dispersion of sub-2-µm particle columns, resulting in even faster and more efficient separations.[4][19] The ACQUITY UPC² system with Trefoil and Torus column chemistries is particularly well-suited for both chiral and achiral separations.[4][19]

Experimental Workflow: Cross-Validation of Chiral Separation Methods

cluster_0 Preparation cluster_1 Analysis cluster_2 Data Comparison A Prepare a racemic mixture of the sulfoximine C Analyze samples by validated Chiral HPLC method A->C D Analyze the same set of samples by validated Chiral SFC or UPC² method A->D B Prepare samples of the desired enantiomer spiked with the undesired enantiomer at various levels (e.g., LOQ, 0.1%, 0.5%) B->C B->D E Compare the resolution and retention times of the enantiomers C->E F Compare the quantitative results for the enantiomeric excess/purity C->F D->E D->F G Statistically evaluate the results for equivalence E->G F->G

Caption: A workflow for the cross-validation of two different chiral separation methods.

Detailed Experimental Protocols

Protocol 3: Chiral HPLC Method for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Validation: Validate the method for specificity, linearity, range, accuracy, precision, and LOQ for the undesired enantiomer, following ICH guidelines.[20]

Protocol 4: Chiral SFC/UPC² Method for Enantiomeric Purity

  • Instrumentation: SFC or UPC² system with a UV/PDA detector and back-pressure regulator.

  • Column: A polysaccharide-based chiral stationary phase compatible with SFC/UPC².

  • Mobile Phase: A gradient or isocratic mixture of supercritical CO₂ and an alcohol co-solvent (e.g., methanol or ethanol), often with an additive like diethylamine for basic compounds.

  • Flow Rate: 2 - 4 mL/min.

  • Back Pressure: Typically maintained at 100 - 200 bar.

  • Detection: UV at a wavelength of maximum absorbance.

  • Validation: Validate the method similarly to the chiral HPLC method.

Structural Elucidation and Impurity Identification: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including sulfoximines and their related impurities.[21][22] While not a separation technique itself, its role in characterizing the outputs of chromatographic methods is indispensable.

Key NMR Experiments for Sulfoximine Characterization
  • 1D NMR (¹H, ¹³C, DEPT): Provides fundamental information about the chemical environment of protons and carbons, the number of each type of atom, and the multiplicity of carbon signals.[22][23]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.[23][24][25]

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together the carbon skeleton and identifying connectivity across quaternary carbons.

  • Quantitative NMR (qNMR): A powerful technique for determining the absolute purity or concentration of a substance without the need for a specific reference standard of the same compound.[1][5][26] It relies on the direct proportionality between the signal integral and the number of nuclei.[1]

Logical Relationships in Structural Elucidation

cluster_0 Initial Analysis cluster_1 Connectivity cluster_2 Structure Proposal A 1D NMR (¹H, ¹³C) B COSY A->B C HSQC A->C D HMBC A->D E Assemble fragments and propose structure B->E C->E D->E

Caption: A simplified workflow for structural elucidation using NMR.

Protocol 5: General Protocol for NMR-based Impurity Characterization
  • Isolation: Isolate the impurity of interest using preparative HPLC or SFC.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D data.

    • Use COSY to establish proton-proton spin systems.

    • Use HSQC to link protons to their directly attached carbons.

    • Use HMBC to connect the spin systems and identify the overall carbon skeleton.

  • Structural Confirmation: Compare the proposed structure with the known structure of the API and potential reaction pathways to confirm the identity of the impurity.

  • Hyphenated Techniques: For complex mixtures or unstable impurities, online techniques like LC-NMR can be employed to obtain NMR data on separated peaks without the need for isolation.[13][27][28][29][30]

Conclusion: An Integrated Approach to Sulfoximine Characterization

The robust analytical characterization of sulfoximines requires a multi-faceted approach, leveraging the strengths of various techniques. While HPLC-UV provides a reliable and cost-effective method for routine assay and stability testing, LC-MS/MS is indispensable for sensitive impurity profiling. For the critical task of enantiomeric purity determination, chiral SFC and UPC² offer significant advantages in speed and sustainability over traditional chiral HPLC. NMR spectroscopy remains the ultimate tool for definitive structural elucidation of the API and any unknown impurities.

A successful drug development program relies on the generation of consistent and reliable analytical data. By implementing a rigorous cross-validation strategy that compares orthogonal analytical methods, researchers, scientists, and drug development professionals can ensure the integrity of their data, meet regulatory expectations, and ultimately, contribute to the delivery of safe and effective medicines to patients.

References

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Waters Corporation. (2013). ACQUITY UPC2 Columns for Chiral and Achiral Separations.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Do, J., Lee, M.-y., et al. (2013). Development and Validation of an Analytical Method for the Insecticide Sulfoxaflor in Agricultural Commodities using HPLC-UVD. Korean Journal of Food Science and Technology.
  • BenchChem. (2025).
  • Waters Corporation. (n.d.). Facilitating Chiral Method Development Using UPC2-MS.
  • Patel, A., & Sharma, P. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-23.
  • Waters Corporation. (2013). Ultraperformance Convergence Chromatography.
  • Waters Corporation. (n.d.). Facilitating Chiral Method Development Using UPC2-MS.
  • Bolm, C., et al. (2023). Structural characterization of a cyclic sulfoximine.
  • Marzouk, M. M. (2015). Introduction to hyphenated techniques and their applications in pharmacy. Journal of Pharmaceutical Sciences and Research.
  • Pauli, G. F., et al. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Potey, L., et al. (2024). APPLICATIONS OF HYPHENATED TECHNIQUES IN PHARMACEUTICAL SCIENCES. IIP Series.
  • BenchChem. (2025). A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity.
  • Soni, N. N. (2020). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • SAS Publishers. (n.d.).
  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Organic Syntheses. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O.
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  • Regis Technologies. (2015, May 13). Structure Elucidation of Impurities by 2D NMR Part III [Video]. YouTube.
  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • MacGowan, C. E., et al. (2013). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma.
  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research.
  • Zhang, T., & Nguyen, D. (2012). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • Abd El-Aty, A. M., et al. (2017). Simultaneous detection of sulfoxaflor and its metabolites, X11719474 and X11721061, in lettuce using a modified QuEChERS extraction method and liquid chromatography-tandem mass spectrometry.
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  • Koster, R. A. (n.d.). The influence of the sample matrix on LC-MS/MS method development and analytical performance. University of Groningen.
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Validation

Enantioselective Purity Analysis of Sulfoximines by Chiral HPLC

Content Type: Technical Comparison & Method Development Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads Executive Summary: The "Rising Star" Challenge Sulfoximines ( ) have emerged as high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads

Executive Summary: The "Rising Star" Challenge

Sulfoximines (


) have emerged as high-value bioisosteres in modern drug discovery, offering superior metabolic stability and solubility compared to sulfones and sulfonamides. However, their efficacy often hinges on the chirality of the sulfur center. Unlike carbon-centered chirality, the sulfur stereocenter presents unique analytical challenges due to the basicity of the nitrogen and the polarity of the 

bond.

This guide moves beyond generic chiral screening. It synthesizes comparative performance data to establish a polysaccharide-based HPLC workflow specifically optimized for sulfoximines. We analyze the critical divergence between Amylose and Cellulose backbones and the decisive role of mobile phase additives .

Mechanistic Insight: The Chiral Recognition Event

To develop a robust method, one must understand the molecular "handshake" between the sulfoximine and the Chiral Stationary Phase (CSP).

The Interaction Triad

Polysaccharide-based CSPs (e.g., derivatized Cellulose or Amylose) rely on a three-point interaction model:

  • Hydrogen Bonding (Primary): The sulfoximine nitrogen (basic) and oxygen (H-bond acceptor) interact with the carbamate -NH- and C=O groups on the CSP backbone.

  • Dipole-Dipole Stacking: The polarized

    
     bond aligns with the dipole moments of the CSP's pendant phenyl rings.
    
  • Inclusion Complexation: The bulky substituents (

    
    ) must fit into the chiral grooves (cellulose) or helical cavities (amylose) of the polymer.
    

Expert Insight: The basic nitrogen of the sulfoximine often causes non-specific binding to residual silanols on the silica support, leading to peak tailing. This necessitates the "Self-Validating" additive strategy described in Section 4.

Comparative Analysis: Stationary Phase Selection

Based on recent comparative studies (Tang et al., 2023) and extensive application data, the performance of major CSPs for sulfoximines varies significantly.

Table 1: Comparative Performance of Polysaccharide CSPs for Sulfoximines
CSP TypeCommercial Name (Example)Selector ChemistrySuccess Rate*Interaction Profile
Cellulose tris(4-methylbenzoate) Chiralcel OJ-H Cellulose derivativeHigh (100% in specific panels) Top Performer. The "grooves" of Cellulose-OJ seem perfectly sized for the S-stereocenter geometry of many sulfoximines.
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / IA Amylose derivativeModerate-High (~65-75%)Excellent generalist, but often shows lower resolution (

) for sterically hindered sulfoximines compared to OJ-H.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H / IB Cellulose derivativeModerate (~60%)Often yields partial separation. Useful as a secondary screen if OJ/AD fail.
Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak IC Cellulose (Immobilized)High (Unique Selectivity)The chlorinated selector alters electron density, often resolving compounds where methyl-variants (IA/IB) fail.

*Success Rate refers to the ability to achieve baseline separation (


) on a standard panel of sulfoximine derivatives (Tang et al., 2023).
Immobilized vs. Coated Phases[1][2][3][4][5]
  • Coated (AD/OD/OJ/AS): Standard for Normal Phase (Hexane/Alcohol).

  • Immobilized (IA/IB/IC): Crucial for Sulfoximines with solubility issues. Sulfoximines are often polar. Immobilized phases allow the use of "forbidden" strong solvents like Ethyl Acetate (EtOAc) , Dichloromethane (DCM) , or THF in the mobile phase without stripping the selector.

    • Pro-Tip: Adding 10-20% DCM can invert elution order or dramatically sharpen peaks by disrupting non-specific aggregation.

Validated Experimental Protocol

This protocol is designed to be self-validating : if Step 1 fails, the data generated explicitly informs the choice in Step 2.

Reagents & Preparation[6][7]
  • Sample Diluent: Ethanol or Mobile Phase (Avoid DMSO if possible; it interferes with NP adsorption).

  • Additives: Diethylamine (DEA) is mandatory for sharp peaks.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature:

    
     (Start), lower to 
    
    
    
    to increase resolution (
    
    
    ).
Workflow Diagram (DOT)

The following decision tree illustrates the logic for method development.

MethodDevelopment Start Start: Sulfoximine Sample Screen1 Primary Screen: Chiralcel OJ-H Mobile Phase: Hex/EtOH (80:20) + 0.1% DEA Start->Screen1 Check1 Rs > 1.5? Screen1->Check1 Success VALIDATED METHOD Proceed to Validation Check1->Success Yes Screen2 Secondary Screen: Chiralpak AD-H / IA Mobile Phase: Hex/IPA (80:20) + 0.1% DEA Check1->Screen2 No (Partial/None) Check2 Rs > 1.5? Screen2->Check2 Check2->Success Yes Screen3 Immobilized Screen: Chiralpak IC Mobile Phase: DCM/EtOH (50:50) + 0.1% DEA Check2->Screen3 No Optimize Optimization Loop: 1. Lower Temp (10°C) 2. Change Alcohol (MeOH vs IPA) Screen3->Optimize Optimize->Success Rs > 1.5

Caption: Logical screening workflow prioritizing the high-probability OJ-H column before moving to generalist AD/IA phases and immobilized solvent switching.

Step-by-Step Methodology
Phase 1: The "OJ-H First" Strategy

Contrary to the general practice of starting with AD/OD, sulfoximines show a distinct preference for Chiralcel OJ-H .

  • Column: Chiralcel OJ-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase A: n-Hexane / Ethanol (80:20 v/v) + 0.1% DEA .

    • Why Ethanol? Ethanol is a better H-bond donor/acceptor than IPA, often providing sharper peaks for the sulfoximine moiety.

    • Why DEA? The basic diethylamine masks silanols and competes for non-stereoselective H-bonding sites, preventing peak tailing.

  • Execution: Inject 5-10

    
    L. Run isocratic for 20 mins.
    
  • Success Criteria: If

    
    , stop. If 
    
    
    
    but separation exists, lower Temp to
    
    
    .
Phase 2: The "Immobilized" Switch (If Phase 1 Fails)

If the compound is insoluble in Hexane/Alcohol or co-elutes on OJ/AD:

  • Column: Chiralpak IA or IC (Immobilized).[1]

  • Mobile Phase B: Methyl tert-butyl ether (MTBE) / Ethanol (90:10) + 0.1% DEA.[2]

  • Mobile Phase C (Solubility Rescue): Dichloromethane / Hexane / Ethanol (20:70:10) + 0.1% DEA.[3][2]

    • Note: DCM induces a conformational change in the amylose polymer, often creating a "U-shaped" binding pocket that can resolve difficult enantiomers.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction between basic Sulfoximine N and Silanols.Increase DEA to 0.2% or switch to 0.1% TFA + 0.1% DEA (buffer effect) if the compound is amphoteric.
Broad Peaks Slow mass transfer or poor solubility.Switch alcohol to Methanol (lower viscosity) or use Polar Organic Mode (100% Acetonitrile + 0.1% DEA) on Chiralpak IA/IC.
Elution Reversal Chiral recognition mechanism flip.If matching reference material, note that elution order (R vs S) can flip between AD and OD columns. Always verify with a pure standard.

References

  • Tang, Q., Zhao, P., & Zeng, Q. (2023).[4] Chromatographic Enantioseparation of Chiral Sulfoximines on Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science, 61(9), 838–843.[4]

  • Daicel Chiral Technologies. (2025). Instruction Manual for Immobilized CSPs (IA, IB, IC). Chiral Technologies Europe.[1]

  • Stringham, R. W., et al. (2004).[5][6] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493-498.[5][6]

  • Ye, Y. K., et al. (2002).[5] Screening approach for chiral separation of pharmaceuticals.[4][7][8] Journal of Chromatography A, 945, 139–146.[5]

  • Mäder, P., & Kattner, L. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14243–14275. [9]

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Comparative

A Head-to-Head Comparison of Sulfoximine Directing Groups in C-H Activation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the selective functionalization of otherwise inert C–H bonds has emerged as a para...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the selective functionalization of otherwise inert C–H bonds has emerged as a paramount strategy for the efficient construction of complex molecules.[1][2] Among the arsenal of directing groups that enable such transformations, sulfoximines have garnered significant attention due to their unique electronic properties, stability, and the ability to act as a chiral auxiliary.[3][4] This guide provides a comprehensive, head-to-head comparison of different N-substituted sulfoximine directing groups, offering field-proven insights and experimental data to inform your selection process in C-H activation strategies.

The Sulfoximine Moiety: A Versatile Anchor for C-H Functionalization

The sulfoximine functional group, characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, serves as a robust and reliable directing group for transition-metal-catalyzed C-H activation.[5][6] Its efficacy stems from the ability of the nitrogen and oxygen atoms to chelate to a metal center, positioning the catalyst in proximity to a specific C-H bond, typically at the ortho position of an aryl ring. This directed metalation-deprotonation mechanism facilitates the selective formation of a carbon-metal bond, which can then undergo a variety of coupling reactions.

The choice of the substituent on the sulfoximine nitrogen atom profoundly influences the directing group's performance, affecting factors such as coordinating ability, steric hindrance, and ease of installation and removal. This guide will focus on a comparative analysis of three major classes of sulfoximine directing groups: the free N-H sulfoximine, N-acyl sulfoximines, and N-pyridyl sulfoximines.

The Contenders: A Profile of Sulfoximine Directing Groups

The Unadorned Guide: Free N-H Sulfoximine

The parent N-H sulfoximine is the simplest form of this directing group. Its primary advantage lies in its straightforward synthesis, often achievable in a one-pot manner from the corresponding sulfide.[7] The presence of the N-H bond allows it to act as a bidentate ligand after deprotonation, coordinating to the metal center through both the nitrogen and oxygen atoms.

However, the acidic proton on the nitrogen can sometimes lead to side reactions or catalyst deactivation. Furthermore, its coordinating ability might be less tunable compared to its N-substituted counterparts.

The Workhorse: N-Acyl Sulfoximines

N-Acyl sulfoximines, where the nitrogen atom is protected with an acyl group (e.g., acetyl, pivaloyl), are widely employed as directing groups.[8][9] The acyl group modulates the electronic properties of the sulfoximine and can influence the regioselectivity of the C-H activation. The steric bulk of the acyl group can also play a crucial role in controlling the stereochemistry of the reaction.

The installation of the acyl group is typically a straightforward acylation reaction.[10] A key consideration for this class of directing groups is the ease of removal, which is often achieved under basic or acidic conditions, though the specific conditions depend on the nature of the acyl group.[11]

The Bidentate Powerhouse: N-Pyridyl Sulfoximines

The N-pyridyl sulfoximine directing group introduces an additional coordination site through the pyridine nitrogen.[12][13] This enhanced chelating ability can lead to more stable metallacyclic intermediates, potentially resulting in higher reaction efficiency and selectivity. The synthesis of N-pyridyl sulfoximines typically involves the coupling of an amino-pyridine with a sulfoxide.[14]

The removal of the pyridyl group can be more challenging than cleaving an acyl group and often requires specific multi-step procedures.[2][15]

Head-to-Head Performance in C-H Activation

Rhodium-Catalyzed C-H Olefination
Directing GroupSubstrateOlefin PartnerCatalyst SystemYield (%)Reference
N-H S-Phenyl-S-methylsulfoximineStyrene[CpRhCl₂]₂, AgSbF₆~60-70%[16][17]
N-Acetyl N-Acetyl-S-phenyl-S-methylsulfoximinen-Butyl acrylate[CpRhCl₂]₂, AgOAc~80-90%[8]
N-Pivaloyl N-Pivaloyl-S-phenyl-S-methylsulfoximineStyrene[Cp*RhCl₂]₂, AgOAc>90%[9]

Analysis: In Rh-catalyzed C-H olefination, N-acyl sulfoximines, particularly the sterically bulky N-pivaloyl group, tend to provide higher yields compared to the free N-H sulfoximine. This can be attributed to the modulation of the electronic properties and the potential for the acyl group to fine-tune the geometry of the metallacyclic intermediate.

Palladium-Catalyzed C-H Arylation
Directing GroupSubstrateArylating AgentCatalyst SystemYield (%)Reference
N-H S-Phenyl-S-methylsulfoximinePhenylboronic acidPd(OAc)₂, Ag₂OModerate[13]
N-Acetyl N-Acetyl-S-phenyl-S-methylsulfoximineIodobenzenePd(OAc)₂, K₂CO₃~70-80%[9]
N-Pyridyl N-(Pyridin-2-yl)-S-phenyl-S-methylsulfoximinePhenylboronic acidPd(OAc)₂, Cu(OAc)₂>85%[12]

Analysis: For Pd-catalyzed C-H arylation, the N-pyridyl directing group often demonstrates superior performance, likely due to its strong bidentate chelation, leading to a more stable and reactive palladacycle intermediate.

Ease of Installation and Removal: A Practical Consideration

The overall utility of a directing group is not solely determined by its performance in the C-H activation step but also by the facility of its introduction and subsequent cleavage.

Directing GroupInstallationRemoval ConditionsComments
N-H One-pot from sulfideNot applicableSimplest to prepare.
N-Acetyl Acylation with acetyl chloride or acetic anhydrideBasic hydrolysis (e.g., K₂CO₃/MeOH) or acidic conditions.Generally straightforward removal.
N-Pivaloyl Acylation with pivaloyl chlorideHarsher basic or acidic conditions, or reductive cleavage (e.g., LiAlH₄).[18]More robust, requiring more forcing conditions for removal.
N-Pyridyl Coupling with 2-aminopyridineMulti-step sequences (e.g., quaternization followed by reduction).[2][15]Removal can be challenging and may require optimization.

Mechanistic Rationale: The "Why" Behind the Performance

The differences in performance among these directing groups can be rationalized by considering the key steps in the catalytic cycle of C-H activation.

G cluster_0 Catalytic Cycle Start [M] Catalyst Precursor Coordination Coordination Complex Start->Coordination DG_Substrate Sulfoximine Substrate (DG-Substrate) DG_Substrate->Coordination CMD Concerted Metalation-Deprotonation (CMD) Coordination->CMD C-H Activation Metallacycle Metallacyclic Intermediate CMD->Metallacycle Insertion Migratory Insertion / Oxidative Addition Metallacycle->Insertion Coupling_Partner Coupling Partner Coupling_Partner->Insertion Intermediate Intermediate Insertion->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Product Functionalized Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Coordination caption Generalized Catalytic Cycle for Sulfoximine-Directed C-H Activation.

Figure 1: Generalized catalytic cycle for sulfoximine-directed C-H activation.

The stability and reactivity of the key metallacyclic intermediate are crucial. The N-substituent on the sulfoximine directly influences the electronics and sterics of this intermediate.

  • N-Acyl groups can withdraw electron density, potentially making the aryl C-H bond more acidic and facilitating the C-H activation step. The steric bulk of the acyl group can also influence the orientation of the substrate in the metallacycle, impacting regioselectivity and stereoselectivity.

  • The N-pyridyl group provides an additional strong coordination site, leading to a more stable and well-defined metallacycle. This increased stability can translate to higher reaction efficiency and selectivity.

Detailed Experimental Protocols

Synthesis of N-Acyl Sulfoximines

General Procedure for N-Acetylation:

  • To a solution of the NH-sulfoximine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add a base (e.g., triethylamine, pyridine) (1.2 equiv).

  • Slowly add acetyl chloride or acetic anhydride (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for N-Pivaloylation:

This procedure is analogous to N-acetylation, substituting pivaloyl chloride for acetyl chloride. Due to the steric hindrance of the pivaloyl group, longer reaction times or slightly elevated temperatures may be required.[19]

Synthesis of N-Pyridyl Sulfoximines

General Procedure:

  • To a mixture of the sulfoxide (1.0 equiv) and 2-aminopyridine (1.2 equiv) in a suitable solvent (e.g., toluene, xylene), add a copper catalyst (e.g., CuI, Cu₂O) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Cleavage of N-Acyl Sulfoximine Directing Groups

Procedure for N-Acetyl Cleavage (Basic Hydrolysis):

  • Dissolve the N-acetyl sulfoximine in methanol.

  • Add a catalytic amount of a base, such as potassium carbonate.

  • Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).

  • Neutralize the reaction with a mild acid (e.g., NH₄Cl solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the free NH-sulfoximine.

Procedure for N-Pivaloyl Cleavage (Reductive Cleavage):

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) in anhydrous THF at 0 °C, slowly add a solution of the N-pivaloyl sulfoximine (1.0 equiv) in anhydrous THF.[18]

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate to yield the deprotected sulfoximine.

Cleavage of N-Pyridyl Sulfoximine Directing Groups

Two-Step Procedure (Quaternization-Reduction):

  • Quaternization: Treat the N-pyridyl sulfoximine with an alkylating agent (e.g., methyl iodide) to form the corresponding pyridinium salt.

  • Reduction: Reduce the pyridinium salt with a suitable reducing agent (e.g., sodium borohydride) to cleave the N-pyridyl group.[2][15]

G cluster_1 Synthesis of Directing Groups cluster_2 C-H Functionalization cluster_3 Directing Group Removal Sulfide Sulfide NH_Sulfoximine N-H Sulfoximine Sulfide->NH_Sulfoximine One-pot NH/O Transfer N_Acyl N-Acyl Sulfoximine NH_Sulfoximine->N_Acyl Acylation Product_NH Functionalized N-H Sulfoximine NH_Sulfoximine->Product_NH C-H Activation Product_Acyl Functionalized N-Acyl Sulfoximine N_Acyl->Product_Acyl C-H Activation Sulfoxide Sulfoxide N_Pyridyl N-Pyridyl Sulfoximine Sulfoxide->N_Pyridyl Cu-catalyzed Coupling Product_Pyridyl Functionalized N-Pyridyl Sulfoximine N_Pyridyl->Product_Pyridyl C-H Activation Final_Product_Acyl Final Product Product_Acyl->Final_Product_Acyl Hydrolysis or Reduction Final_Product_Pyridyl Final Product Product_Pyridyl->Final_Product_Pyridyl Quaternization/ Reduction caption Experimental Workflow for Sulfoximine-Directed C-H Functionalization.

Figure 2: Experimental workflow for sulfoximine-directed C-H functionalization.

Conclusion and Future Outlook

The choice of a sulfoximine directing group is a critical parameter in the design of a successful C-H activation strategy.

  • N-H sulfoximines offer simplicity and are a good starting point for initial investigations.

  • N-Acyl sulfoximines provide a balance of good directing ability, tunability, and relatively straightforward removal, making them a versatile choice for a wide range of transformations. The steric and electronic nature of the acyl group can be tailored to optimize a specific reaction.

  • N-Pyridyl sulfoximines are powerful directing groups that can offer superior performance in terms of yield and selectivity, particularly in palladium-catalyzed reactions. However, the increased complexity of their removal must be considered in the overall synthetic plan.

Future research in this area will likely focus on the development of new N-substituted sulfoximine directing groups with enhanced reactivity and selectivity, as well as milder and more efficient methods for their removal. The exploration of chiral, non-racemic sulfoximine directing groups for asymmetric C-H activation also remains a vibrant and promising area of investigation.[20][21] By carefully considering the factors outlined in this guide, researchers can make informed decisions to harness the full potential of sulfoximine directing groups in their synthetic endeavors.

References

  • Chen, Z., et al. (2020). Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines. Organic & Biomolecular Chemistry, 18(38), 7595-7599. [Link]

  • Ghosh, P., et al. (2023). Ruthenium-Catalyzed Chiral Sulfoximine Directed One-pot Asymmetric Multiple C-H Functionalizations. ChemRxiv. [Link]

  • Ghosh, P., et al. (2023). Ruthenium-Catalyzed Chiral Sulfoximine Directed One-pot Asymmetric Multiple C-H Functionalizations. ResearchGate. [Link]

  • Ghosh, P., et al. (2023). Probing Chiral Sulfoximine Auxiliaries in Ru(II)-Catalyzed One-Pot Asymmetric C–H Hydroarylation and Annulations with Alkynes. Organic Letters, 25(42), 7734–7739. [Link]

  • Ghosh, P., et al. (2023). Ruthenium-Catalyzed Chiral Sulfoximine Directed One-pot Asymmetric Multiple C-H Functionalizations. ChemRxiv. [Link]

  • Wang, B., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Molecules, 28(3), 1367. [Link]

  • Liu, J., et al. (2020). Sulfoximines-Assisted Rh(III)-Catalyzed C–H Activation and Intramolecular Annulation for the Synthesis of Fused Isochromeno-1,2-Benzothiazines Scaffolds under Room Temperature. Molecules, 25(11), 2515. [Link]

  • Wang, B., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. MDPI. [Link]

  • Patel, S., et al. (2022). Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality. ACS Publications. [Link]

  • Ghosh, P. et al. (2020) Overview of N−H and C−H Functionalization of Sulfoximine and its analogues. ResearchGate. [Link]

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  • Bull, J. A., & Luisi, R. (2021). Synthesis and Transformations of NH‐Sulfoximines. PMC. [Link]

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